1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
Description
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Properties
IUPAC Name |
3-[chloromethyl(dimethyl)silyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClOSi/c1-9(2,6-7)5-3-4-8/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFRHWIVWJKUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCO)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477315 | |
| Record name | 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-24-9 | |
| Record name | 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS No. 18171-24-9). This bifunctional organosilane, possessing both a reactive chloromethyl group and a terminal hydroxyl group, is a versatile building block in organic synthesis with significant potential in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the strategic utilization of this compound's unique structural features. We will explore its role as a linker and a component in creating advanced silyl ether-based prodrugs, supported by detailed reaction mechanisms and proposed experimental protocols.
Introduction
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is an organosilane of growing interest due to its dual functionality. The presence of a chloromethyl group attached to the silicon atom and a primary alcohol at the terminus of a propyl chain offers two distinct reactive centers. This unique arrangement allows for its use in a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.[1] In the realm of pharmaceutical sciences, functionalized silanes are gaining prominence for their role in enhancing drug stability, solubility, and enabling controlled-release formulations.[2] The ability to form silyl ether linkages, which can be designed to be labile under specific physiological conditions, positions 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- as a key component in the development of innovative prodrug strategies.[3][4] This guide will delve into the core chemical properties of this compound, outline a probable synthetic pathway, and explore its reactivity and applications, with a particular focus on its utility in drug discovery and development.
Chemical and Physical Properties
Precise experimental data for 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is not widely available in the public domain. The following table summarizes its known identity and predicted physicochemical properties based on its structure and data from analogous compounds.
| Property | Value | Source/Method |
| IUPAC Name | 3-[(Chloromethyl)dimethylsilyl]propan-1-ol | - |
| CAS Number | 18171-24-9 | [1][5] |
| Molecular Formula | C₆H₁₅ClOSi | [1][5] |
| Molecular Weight | 166.72 g/mol | [1][5] |
| Predicted Boiling Point | ~190-210 °C at 760 mmHg | Prediction based on similar functionalized silanes |
| Predicted Density | ~0.95 - 1.05 g/cm³ | Prediction based on similar functionalized silanes |
| Predicted Refractive Index | ~1.45 - 1.47 | Prediction based on similar functionalized silanes |
| Solubility | Soluble in common organic solvents (e.g., ethers, chlorinated solvents, alcohols). Expected to have limited solubility in water. | General knowledge of organosilanes |
Synthesis
A highly plausible and efficient method for the synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is the platinum-catalyzed hydrosilylation of allyl alcohol with chlorodimethylsilane. This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of allyl alcohol.
Proposed Synthetic Scheme
Caption: Proposed synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-.
Detailed Experimental Protocol
Objective: To synthesize 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- via hydrosilylation.
Materials:
-
Allyl alcohol (freshly distilled)
-
Chlorodimethylsilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and an addition funnel.
-
Under a positive pressure of inert gas, charge the flask with allyl alcohol and anhydrous toluene.
-
Add Karstedt's catalyst to the reaction mixture.
-
Slowly add chlorodimethylsilane to the reaction mixture via the addition funnel at room temperature. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, carefully quench the reaction with a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-.
Reactivity and Mechanistic Insights
The reactivity of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is dominated by its two functional groups: the terminal hydroxyl group and the chloromethylsilyl moiety.
Reactions of the Hydroxyl Group
The primary alcohol can undergo typical reactions such as esterification, etherification, and oxidation. More importantly, in the context of drug development, it can be converted into a silyl ether. This reaction is fundamental for creating prodrugs where a therapeutic agent with a hydroxyl group is linked to the silicon atom.
Caption: Formation of a silyl ether-linked prodrug.
Reactions of the Chloromethyl Group
The chloromethyl group is a versatile electrophilic site. The chlorine atom can be displaced by a variety of nucleophiles in substitution reactions. This allows for the covalent attachment of the entire silylpropyl alcohol moiety to other molecules, making it a useful linker.
Caption: Nucleophilic substitution at the chloromethyl group.
Applications in Drug Development
The bifunctional nature of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- makes it a valuable tool in medicinal chemistry.
Silyl Ether-Based Prodrugs
Silyl ethers are increasingly used as linkages in prodrug design due to their tunable stability.[2] The rate of hydrolysis of the silyl ether bond can be modulated by altering the steric and electronic environment around the silicon atom.[3][4] By incorporating a drug molecule containing a hydroxyl group with 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-, a prodrug can be synthesized. The release of the active drug can be triggered by changes in pH, such as the acidic environment of tumor tissues or within cellular lysosomes.[3][4]
Linker for Bioconjugation
The chloromethyl group provides a reactive handle for attaching the molecule to biomolecules or larger drug delivery systems. For instance, it can react with amine or thiol groups on proteins or peptides. The propanol end can then be used to attach another molecule of interest, effectively acting as a linker.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted)
-
δ ~3.6 ppm (t, 2H): Protons of the -CH₂OH group.
-
δ ~2.8 ppm (s, 2H): Protons of the -CH₂Cl group.
-
δ ~1.6 ppm (m, 2H): Protons of the central -CH₂- group in the propyl chain.
-
δ ~0.6 ppm (t, 2H): Protons of the -CH₂- group adjacent to the silicon atom.
-
δ ~0.1 ppm (s, 6H): Protons of the two -CH₃ groups on the silicon atom.
-
A broad singlet for the hydroxyl proton (-OH) will also be present, with its chemical shift dependent on concentration and solvent.
¹³C NMR (Predicted)
-
δ ~65 ppm: Carbon of the -CH₂OH group.
-
δ ~28 ppm: Carbon of the -CH₂Cl group.
-
δ ~25 ppm: Carbon of the central -CH₂- group in the propyl chain.
-
δ ~15 ppm: Carbon of the -CH₂- group adjacent to the silicon atom.
-
δ ~ -2 ppm: Carbons of the two -CH₃ groups on the silicon atom.
FTIR (Predicted)
-
~3350 cm⁻¹ (broad): O-H stretching of the alcohol.
-
~2950-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1250 cm⁻¹ and ~800 cm⁻¹: Characteristic Si-CH₃ vibrations.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
-
~700 cm⁻¹: C-Cl stretching.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show fragmentation patterns typical for organosilanes. Common fragments would include the loss of a methyl group ([M-15]⁺) and the chloromethyl group ([M-49]⁺). The presence of chlorine would be indicated by the characteristic isotopic pattern (M and M+2 peaks in a ~3:1 ratio).
Safety and Handling
While a specific material safety data sheet (MSDS) for 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is not widely available, precautions for handling similar functionalized organosilanes should be followed.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media for chemical fires.[6][7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a bifunctional molecule with considerable potential as a building block in organic synthesis, particularly within the pharmaceutical industry. Its ability to act as a linker and to form tunable silyl ether prodrugs makes it a valuable tool for drug development professionals. While further experimental characterization is needed, this guide provides a solid foundation for understanding and utilizing the chemical properties of this versatile compound.
References
-
LookChem. (n.d.). Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol. Retrieved from [Link]
- Showell, G. A., & Mills, J. S. (2003). The role of silicon in medicinal chemistry. Drug Discovery Today, 8(12), 551-556.
- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
- Zhang, C., & Laine, R. M. (2000). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Journal of the American Chemical Society, 122(29), 6979–6988.
- Napoli, J. A., et al. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society, 134(18), 7835–7841.
- Grimsdale, A. C., & Müllen, K. (2009). The Chemistry of Organic Nanomaterials.
-
Pramol-Chemie AG. (2023). Safety data sheet. Retrieved from [Link]
- Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry, 36(11), 1620–1625.
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
-
Wikipedia. (2023). Silyl ether. Retrieved from [Link]
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Beijing Xinhengyan Technology Co., Ltd. (n.d.). 3-[(Chloromethyl)dimethylsilyl]propan-1-ol. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-1-propanol. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS No. 18171-24-9), a bifunctional organosilane of significant interest in materials science and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields. It details a robust and reliable synthetic protocol centered on the platinum-catalyzed hydrosilylation of allyl alcohol with (chloromethyl)dimethylsilane. Beyond a mere recitation of steps, this guide elucidates the mechanistic rationale behind the chosen methodology, offers insights into critical process parameters, and outlines comprehensive characterization and safety protocols to ensure reproducible and safe execution.
Introduction and Significance
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a versatile chemical intermediate possessing two distinct reactive functional groups: a primary alcohol and a chloromethylsilyl moiety. This unique architecture makes it a valuable building block for a variety of applications. The hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and conversion to halides, while the chloromethyl group provides a reactive site for nucleophilic substitution, enabling the covalent attachment of the silicon-containing fragment to a wide range of substrates. This dual functionality is particularly useful in the development of surface modifying agents, adhesion promoters, and as a linker in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]
Molecular Structure and Properties:
| Property | Value |
| CAS Number | 18171-24-9 |
| Molecular Formula | C6H15ClOSi |
| Molecular Weight | 166.72 g/mol |
| Appearance | Expected to be a liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
Synthetic Strategy: Platinum-Catalyzed Hydrosilylation
The most direct and efficient method for the synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is the anti-Markovnikov hydrosilylation of allyl alcohol with (chloromethyl)dimethylsilane. This reaction involves the addition of the silicon-hydride (Si-H) bond across the carbon-carbon double bond of the allyl alcohol.
Reaction Mechanism
The hydrosilylation is typically catalyzed by a platinum(0) complex, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being a highly effective and commonly used option.[2] The catalytic cycle, often described by the Chalk-Harrod mechanism, is initiated by the oxidative addition of the Si-H bond of (chloromethyl)dimethylsilane to the platinum(0) center. This is followed by the coordination of the allyl alcohol to the platinum complex and subsequent insertion of the alkene into the platinum-hydride or platinum-silyl bond. The final step is the reductive elimination of the product, regenerating the platinum(0) catalyst.
Caption: Generalized Chalk-Harrod mechanism for hydrosilylation.
A critical aspect of this reaction is the regioselectivity. The use of a platinum catalyst generally directs the addition of the silyl group to the terminal carbon of the alkene (anti-Markovnikov addition), which is the desired outcome for the synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| Allyl alcohol | 107-18-6 | 58.08 | 5.81 g (0.1 mol) | ≥99% |
| (Chloromethyl)dimethylsilane | 1719-58-0 | 122.65 | 12.27 g (0.1 mol) | ≥97% |
| Karstedt's catalyst (in xylene, ~2% Pt) | 68478-92-2 | Variable | ~10-20 µL | - |
| Anhydrous Toluene | 108-88-3 | 92.14 | 50 mL | ≥99.8% |
| Sodium bicarbonate (saturated solution) | 144-55-8 | 84.01 | As needed | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Synthetic Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel. The glassware should be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Charging the Flask: To the flask, add allyl alcohol (5.81 g, 0.1 mol) and 50 mL of anhydrous toluene. Begin stirring the solution.
-
Catalyst Addition: Using a microliter syringe, add Karstedt's catalyst (~10-20 µL) to the stirred solution. The solution may turn a pale yellow color.
-
Addition of Silane: Charge the dropping funnel with (chloromethyl)dimethylsilane (12.27 g, 0.1 mol). Add the silane dropwise to the reaction mixture over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by GC-MS or TLC to confirm the consumption of the starting materials.
-
Quenching the Reaction: Once the reaction is complete, cool the flask to room temperature.
-
Aqueous Workup: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate to quench any remaining reactive species. Shake the funnel, allowing any gas evolution to vent. Separate the organic layer.
-
Drying: Wash the organic layer with 50 mL of brine, then dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- as a clear, colorless liquid.
Characterization
The identity and purity of the synthesized 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule. The methylene protons adjacent to the hydroxyl group should appear as a triplet, the methylene protons adjacent to the silicon atom as another triplet, and the methylene protons in the middle of the propyl chain as a multiplet. The methyl protons on the silicon will appear as a singlet, and the chloromethyl protons will also be a singlet, shifted downfield due to the electronegative chlorine atom. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for each of the six carbon atoms in the molecule, consistent with the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[3] Strong C-H stretching vibrations will be observed around 2850-2960 cm⁻¹.[3] A characteristic Si-C stretching vibration should be present, and the C-Cl stretch of the chloromethyl group is also expected.
Safety and Handling
It is imperative to handle all chemicals involved in this synthesis with extreme care, adhering to all institutional and regulatory safety guidelines.
-
Allyl Alcohol: Highly flammable and toxic.[4][5][6][7][8] It is corrosive and can cause severe skin and eye damage.[4][5][6][7][8] Handle only in a chemical fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.[4][5][6][7][8]
-
(Chloromethyl)dimethylsilane: This compound is flammable and reacts with water.[9] It is corrosive and can cause severe skin burns and eye damage.[9] It should be handled under an inert atmosphere.[9]
-
Karstedt's Catalyst: This is a platinum complex and should be handled with care. Consult the safety data sheet for specific handling instructions.
-
Toluene: Flammable liquid with potential health hazards. Use in a well-ventilated area.
Conclusion
The synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- via the platinum-catalyzed hydrosilylation of allyl alcohol with (chloromethyl)dimethylsilane is a reliable and efficient method. This guide provides a comprehensive framework for its successful execution, from the underlying chemical principles to a detailed experimental protocol and necessary safety precautions. The versatility of the title compound as a chemical intermediate ensures its continued importance in various fields of chemical research and development.
References
-
LookChem. 3-((chloroMethyl)diMethylsilyl)propan-1-ol. [Link]
- Zhang, C. R., & Laine, R. M. (2000). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Journal of the American Chemical Society, 122(29), 6979–6988.
-
Doc Brown's Chemistry. Infrared spectrum of propan-1-ol. [Link]
-
ResearchGate. Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. [Link]
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- 9. Direct Dehydrogenative Coupling of Alcohols with Hydrosilanes Promoted by Sodium tri(sec-butyl)borohydride [mdpi.com]
The Versatile Silyl Ether: An In-depth Technical Guide to 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
Abstract
This technical guide provides a comprehensive overview of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS Number: 18171-24-9), a bifunctional organosilane of significant interest to researchers and synthetic chemists in the pharmaceutical and agrochemical industries. This document details the chemical and physical properties, a proposed synthetic route via hydrosilylation, and its primary application as a versatile protecting group for hydroxyl functionalities. The reactivity of its chloromethyl group opens avenues for its use as a key building block in the synthesis of complex molecules. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.
Introduction
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a unique chemical entity that combines the reactivity of a primary alcohol with that of a chloromethylsilyl group.[1][2] This dual functionality makes it a valuable reagent in organic synthesis. The hydroxyl group can be derivatized or used to attach the molecule to a solid support, while the chloromethyl group provides a reactive handle for nucleophilic substitution or the introduction of the dimethylsilylpropyl moiety into a target molecule.[1] Its most prominent role is as a protecting group for alcohols, offering a stable silyl ether linkage that can be selectively cleaved under specific conditions.[2] This guide will delve into the technical aspects of this compound, providing insights into its synthesis, mechanism of action, and practical applications.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is essential for its effective use in research and development. While experimental data for some properties are not widely published, the available information is summarized below.
| Property | Value | Source |
| CAS Number | 18171-24-9 | [1][2] |
| Molecular Formula | C6H15ClOSi | [2] |
| Molecular Weight | 166.72 g/mol | [2] |
| Synonyms | 3-((chloromethyl)dimethylsilyl)propan-1-ol, 3-(chloromethyldimethylsilyl)propan-1-ol | [1][2] |
Note: Boiling point, density, and refractive index data are not consistently available in the reviewed literature. Researchers should refer to the supplier's safety data sheet (SDS) for the most accurate information.
Synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
The most plausible and industrially scalable method for the synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is the hydrosilylation of allyl alcohol with chloromethyldimethylsilane.[3][4] This reaction involves the addition of the silicon-hydride bond across the double bond of allyl alcohol, typically catalyzed by a platinum complex.[3][5]
Proposed Synthetic Protocol
Reaction Scheme:
Figure 1: Proposed synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-.
Materials:
-
Allyl alcohol
-
Chloromethyldimethylsilane
-
Karstedt's catalyst (or other suitable platinum catalyst)
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, inert gas-flushed reaction vessel equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add a solution of allyl alcohol in anhydrous toluene.
-
Add the platinum catalyst (typically in the ppm range relative to the silane).
-
Heat the solution to a suitable temperature (e.g., 60-80 °C).
-
Slowly add chloromethyldimethylsilane to the reaction mixture via the dropping funnel. An exothermic reaction is expected. Maintain the reaction temperature within the desired range.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a period of time (e.g., 2-4 hours) to ensure complete reaction. Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-.
Causality of Experimental Choices:
-
Inert Atmosphere: The use of an inert gas is crucial to prevent side reactions, as both the silane and the catalyst can be sensitive to moisture and oxygen.
-
Anhydrous Solvent: Water can react with the silane and deactivate the catalyst, hence the use of an anhydrous solvent is necessary.
-
Platinum Catalyst: Platinum catalysts, such as Karstedt's catalyst, are highly efficient for hydrosilylation reactions, enabling the reaction to proceed at a reasonable rate and temperature.[4]
-
Slow Addition: The slow addition of the silane helps to control the exothermic nature of the reaction and maintain a safe operating temperature.
-
Fractional Distillation: This purification method is suitable for separating the desired product from any unreacted starting materials and byproducts.
Reactivity and Applications
The utility of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- stems from its two distinct reactive sites.
Role as a Protecting Group for Alcohols
The primary application of this reagent is in the protection of hydroxyl groups.[2] Alcohols can be reactive under various synthetic conditions, and converting them to a silyl ether temporarily masks this reactivity.
Protection Mechanism:
The protection of an alcohol is typically achieved by reacting it with 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- in the presence of a base. The reaction proceeds via a nucleophilic substitution where the alkoxide, generated from the alcohol and base, attacks the silicon atom, displacing the chloride from the chloromethyl group to form a stable silyl ether.
Figure 2: General workflow for alcohol protection.
Deprotection:
The silyl ether protecting group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the cleavage of the Si-O bond, regenerating the alcohol.
Intermediate in Pharmaceutical and Agrochemical Synthesis
Spectroscopic Characterization
Accurate structural elucidation is paramount in chemical synthesis. While a comprehensive public database of the spectra for 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is not available, the expected characteristic signals are outlined below. Researchers are advised to acquire their own analytical data for confirmation.
Expected ¹H NMR (Proton NMR) Signals:
-
-CH₂-OH (propanol methylene): A triplet.
-
-CH₂-CH₂-CH₂- (propanol methylene): A multiplet.
-
-Si-CH₂- (silyl methylene): A triplet.
-
-Si-CH₃ (silyl methyl): A singlet.
-
-CH₂-Cl (chloromethyl): A singlet.
-
-OH (hydroxyl): A broad singlet, which is exchangeable with D₂O.
Expected ¹³C NMR (Carbon NMR) Signals:
-
Distinct signals for each of the six unique carbon atoms in the molecule.
Expected IR (Infrared) Spectroscopy Bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.
-
C-O stretch: A band in the region of 1050-1150 cm⁻¹.
-
Si-C stretch: Characteristic bands.
-
C-Cl stretch: A band in the region of 600-800 cm⁻¹.
Expected Mass Spectrometry (MS) Fragmentation:
-
The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chloromethyl radical and cleavage of the propyl chain.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a valuable and versatile bifunctional molecule with significant potential in organic synthesis. Its primary role as a protecting group for alcohols, coupled with the reactivity of its chloromethyl group, makes it a useful tool for researchers in the pharmaceutical and agrochemical sectors. This technical guide has provided a comprehensive overview of its properties, a proposed synthetic route, and its key applications, offering a foundation for its safe and effective use in the laboratory.
References
- CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google P
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Zhang, C., & Laine, R. M. (2000). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Journal of the American Chemical Society, 122(29), 6979–6988. (URL: [Link])
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Takeda, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Scientific Reports, 11(1), 1-8. (URL: [Link])
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LookChem. (n.d.). Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol. (URL: [Link])
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. (URL: [Link])
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gsrs. (n.d.). 3-(CHLORODIMETHYLSILYL)-1-PROPANOL. (URL: [Link])
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BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). stuvia. (URL: [Link])
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Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8(4), 1-14. (URL: [Link])
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Chegg. (2019). Solved The 1H NMR, 13C NMR, mass and IR spectra of compound. (URL: [Link])
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PubChem. (n.d.). 3-(3-Chlorophenyl)propan-1-ol. (URL: [Link])
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Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-chloro- (CAS 627-30-5). (URL: [Link])
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A kind of silane coupling agent and its preparation method and application - Patsnap Eureka. (URL: [Link])
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Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase. (1988). PubMed. (URL: [Link])
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Selective hydrosilylation of allyl chloride with trichlorosilane. (2021). ResearchGate. (URL: [Link])
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media. (URL: )
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Dehydrocondensation and hydrosilylation reactions of methylhydridesiloxane with allyl alcohol. (2014). ResearchGate. (URL: [Link])
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PubChem. (n.d.). 3-Chloro-1-phenylpropanol. (URL: [Link])
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Silane Coupling Agents: Connecting Across Boundaries (Version 3.0). (2015). ResearchGate. (URL: [Link])
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Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process - Googleapis.com. (URL: [Link])
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Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (2012). Der Pharma Chemica. (URL: [Link])
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Shin-Etsu Silicone. (n.d.). Silane Coupling Agents. (URL: [Link])
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"1-Propanol, 3-[(chloromethyl)dimethylsilyl]-" molecular weight
A Comprehensive Analysis for Research and Development Professionals
Abstract
This technical guide provides an in-depth examination of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS No. 18171-24-9), a bifunctional organosilane reagent. The document details its core physicochemical properties, including its molecular weight of 166.72 g/mol . Furthermore, it explores its applications in organic synthesis, particularly as a versatile building block and derivatizing agent relevant to pharmaceutical and agrochemical development. Protocols for its use, safety considerations, and reaction mechanisms are discussed to provide a comprehensive resource for researchers and scientists.
Introduction
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a unique chemical compound featuring both a primary alcohol (propan-1-ol) and a reactive chloromethylsilyl group. This dual functionality makes it a valuable intermediate in organic synthesis. The hydroxyl group can undergo typical alcohol reactions, such as esterification or conversion to an ether, while the silicon-bonded chloromethyl group provides a reactive site for nucleophilic substitution or hydrosilylation reactions. This guide serves as a technical resource for professionals in drug development and other research fields, offering insights into its properties and practical applications.
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key identifiers and properties of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 166.72 g/mol | [1][2] |
| Molecular Formula | C₆H₁₅ClOSi | [1][2] |
| CAS Number | 18171-24-9 | [1][2] |
| Synonyms | 3-[(Chloromethyl)dimethylsilyl]propan-1-ol, Chloromethyldimethylsilyl 3-propanol | [1] |
| Appearance | Colorless liquid (predicted) | [3] |
| Odor | Pungent (predicted) | [3] |
Synthesis and Reactivity
3.1. Synthesis
The synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- typically involves the hydrosilylation of an allyl alcohol derivative. A common synthetic route starts with the reaction of allyloxytrimethylsilane with chlorodimethylsilane. This reaction adds the chlorodimethylsilyl group across the double bond of the allyl group. Subsequent hydrolysis of the trimethylsilyl ether protecting group yields the final product.
Causality: The use of a protecting group on the allyl alcohol is crucial to prevent side reactions with the reactive Si-H bond of chlorodimethylsilane. The hydrosilylation step is often catalyzed by a platinum catalyst, such as Karstedt's catalyst, to ensure efficient and regioselective addition.
3.2. Key Reactivity
The utility of this compound stems from its two distinct reactive sites:
-
Hydroxyl Group (-OH): This primary alcohol can be derivatized, oxidized, or used as a nucleophile in standard organic reactions. It allows for the attachment of this molecule to other structures through ether or ester linkages.
-
Chloromethylsilyl Group (-Si(CH₃)₂CH₂Cl): The chloromethyl group is a key functional handle. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functionalities. The silicon atom also influences the reactivity, and the entire group can be used to introduce a silyl moiety into a target molecule.[1]
This dual reactivity makes it a valuable building block for creating more complex molecules in pharmaceutical and agrochemical synthesis.[1]
Applications in Research and Development
The unique structure of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- makes it a versatile tool in several areas:
-
Organic Synthesis: It serves as a fundamental building block for introducing the dimethyl(3-hydroxypropyl)silylmethyl group into molecules.[1] This moiety can act as a linker or spacer in the synthesis of complex organic compounds.
-
Protecting Group Chemistry: The hydroxyl group can be protected, allowing the chloromethyl group to react selectively. Conversely, the chloromethylsilyl group can be used to protect other functional groups in a multi-step synthesis.
-
Pharmaceutical and Agrochemical Preparation: Its role as a versatile intermediate makes it useful in the construction of novel compounds for medical and agricultural applications.[1]
-
Derivatization Agent: In analytical chemistry, it can be used to derivatize compounds containing active hydrogens (e.g., alcohols, phenols, carboxylic acids) to increase their volatility and thermal stability for analysis by gas chromatography (GC).
Experimental Protocol: Derivatization for GC-MS Analysis
This protocol provides a step-by-step method for using 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- as a precursor to create a silylating agent for the derivatization of a model analyte (e.g., a simple phenol) for gas chromatography-mass spectrometry (GC-MS) analysis.
Objective: To convert a polar analyte into a less polar, more volatile silyl ether derivative for improved chromatographic performance.
Workflow Diagram:
Caption: Workflow for Analyte Derivatization using a Silylating Agent.
Methodology:
-
Reagent Activation (Self-Validation): To enhance reactivity, the chloromethyl group is often converted to an iodomethyl group via the Finkelstein reaction. In a dry vial, dissolve 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (1 equiv.) and sodium iodide (1.5 equiv.) in dry acetone. Reflux for 3 hours. The formation of a NaCl precipitate indicates a successful reaction. The resulting solution containing 3-[(iodomethyl)dimethylsilyl]propan-1-ol can be used directly.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte (e.g., phenol) in a dry, aprotic solvent like acetonitrile.
-
Derivatization Reaction: To 100 µL of the analyte solution in a GC vial, add 50 µL of a base such as pyridine, followed by 100 µL of the activated silylating agent solution from step 1.
-
Expertise Insight: Pyridine acts as a catalyst and an acid scavenger, driving the reaction to completion by neutralizing the HI byproduct.
-
-
Reaction Incubation: Cap the vial tightly and heat in a heating block at 60°C for 30 minutes.
-
Workup: Cool the vial to room temperature. Add 500 µL of deionized water to quench the reaction and 500 µL of hexane to extract the derivatized analyte. Vortex for 30 seconds.
-
Analysis: Carefully transfer the upper hexane layer to a new GC vial. Inject 1 µL into the GC-MS system. The resulting silyl ether will be significantly more volatile and less polar than the original phenol, leading to a sharper peak and better separation.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential.
-
General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. The compound may also be sensitive to moisture.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Ingestion: May be harmful if swallowed. Clean mouth with water and drink plenty of water afterwards.
-
Inhalation: Remove to fresh air.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a highly versatile bifunctional molecule with significant utility in organic synthesis and analytical chemistry. Its distinct reactive centers—the primary alcohol and the chloromethylsilyl group—provide synthetic chemists with a valuable tool for constructing complex molecules and preparing samples for analysis. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its successful application in research and development.
References
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LookChem. Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol. [Link]
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ChemBK. 3-[(chloromethyl)dimethylsilyl]-1-Propanol - Introduction. [Link]
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A Technical Guide to the Safe Handling of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for the chemical reagent 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS No. 18171-24-9). As a bifunctional organosilane, this compound presents a unique combination of hazards derived from its propanol and reactive chloromethylsilyl moieties. This guide is intended to provide field-proven insights and protocols to ensure the safety of laboratory personnel.
Chemical Identity and Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a versatile intermediate used in organic synthesis, particularly for introducing the dimethylsilylpropanol group or for creating specialized polymers and surface modifiers.[1]
| Property | Value | Source |
| Chemical Name | 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | |
| Synonyms | 3-((chloromethyl)dimethylsilyl)propan-1-ol | |
| CAS Number | 18171-24-9 | [2] |
| Molecular Formula | C₆H₁₅ClOSi | [3] |
| Molecular Weight | 166.72 g/mol | [3] |
| Appearance | Colorless liquid (presumed) | [2] |
| Boiling Point | Not Available | |
| Flash Point | Not Available | |
| Solubility | Good solubility (unspecified) | [2] |
Note: Comprehensive physical and chemical data for this specific compound are limited. Properties are inferred from related structures and available supplier information.
Hazard Identification and Risk Assessment
Hazards of the 1-Propanol Moiety
The 1-propanol component contributes significantly to the overall hazard profile, primarily related to flammability and potential physiological effects.[4][5]
-
Flammability: 1-Propanol is a highly flammable liquid and vapor (GHS Flammable Liquid Category 2).[5] Its vapor can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[4]
-
Eye Damage/Irritation: It is classified as causing serious eye damage (GHS Category 1).[5] Contact can lead to severe irritation and potential corneal burns.[4]
-
Central Nervous System (CNS) Depression: Inhalation of vapors may cause drowsiness or dizziness (GHS Specific Target Organ Toxicity - Single Exposure, Category 3).[5]
-
Skin Irritation: May cause mild skin irritation.[5]
Hazards of the (Chloromethyl)dimethylsilyl Moiety
The chloromethyl group attached to the silicon atom is a reactive site. Organosilicon compounds containing chloromethyl groups are known for their utility in synthesis but also for their reactivity, which can present specific hazards.[1]
-
Irritation and Burns: Based on analogous compounds, this functional group is expected to be irritating to the skin and eyes.[2] Chlorosilanes, in general, can react with moisture (including on skin or mucous membranes) to produce hydrochloric acid (HCl), leading to chemical burns.
-
Reactivity: The chloromethyl group can participate in various chemical reactions. It is incompatible with strong oxidizing agents, strong acids, and potentially water or moisture, which could lead to the release of HCl gas.[2][4]
Synthesized Hazard Profile
Based on the analysis above, 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- should be handled as a substance with the following potential hazards until proven otherwise by comprehensive testing:
-
Highly Flammable Liquid and Vapor.
-
Causes Serious Eye Damage.
-
Causes Skin Irritation or Burns.
-
May Cause Respiratory Irritation.
-
May Cause Drowsiness or Dizziness.
-
Reacts with water/moisture to release irritating/corrosive gas (HCl).
The following workflow illustrates the logical process of risk management for handling this chemical.
Caption: Chemical Spill Response Workflow.
First Aid Measures
-
Eye Contact: Immediately flush eyes with gently running water for at least 20 minutes, holding the eyelids open. [4]Remove contact lenses if present and easy to do. Seek immediate medical attention. * Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with large amounts of water for at least 15 minutes. [4]Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
References
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3-((chloroMethyl)diMethylsilyl)propan-1-ol | LookChem.
-
Chloro(chloromethyl)dimethylsilane | Chem-Impex.
-
3-[(chloromethyl)dimethylsilyl]-1-Propanol | ChemBK.
-
MATERIAL SAFETY DATA SHEET 1-PROPANOL | West Liberty University.
-
SAFETY DATA SHEET - 1-Propanol | Sigma-Aldrich.
-
USE OF CHLORO(CHLOROMETHYL)DIMETHYLSILANE IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE | ResearchGate.
-
Material Safety Data Sheet - 1-Propanol | Sigma-Aldrich.
-
SAFETY DATA SHEET - 3-Amino-1-propanol | Sigma-Aldrich.
-
3-[(Chloromethyl)dimethylsilyl]propan-1-ol | A2Z Chemical.
Sources
Foreword: The Synthetic Utility of a Bifunctional Moiety
An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Silyl Ethers
In the landscape of modern organic synthesis, efficiency and selectivity are paramount. Molecules that offer multiple, orthogonally reactive sites are invaluable tools for the construction of complex architectures. Chloromethyl silyl ethers represent a fascinating class of such compounds. They elegantly combine the well-established utility of silyl ethers as robust, yet readily cleavable, protecting groups for alcohols with the versatile reactivity of a primary alkyl chloride.[1][2] This guide aims to provide a comprehensive technical overview of the reactivity inherent to the chloromethyl group within this bifunctional system, offering insights for researchers, scientists, and drug development professionals. We will move beyond simple procedural descriptions to explore the underlying principles that govern experimental choices, ensuring a deeper understanding of how to effectively harness the synthetic potential of these reagents.
Structural Essence and Synthesis
At its core, a chloromethyl silyl ether possesses the general structure R-O-Si(R')₂-CH₂Cl. The two key components are:
-
The Silyl Ether (R-O-Si): This linkage serves as a protecting group for a parent alcohol (R-OH). The stability and cleavage conditions of this group are dictated by the steric and electronic nature of the R' substituents on the silicon atom.[1][3]
-
The Chloromethyl Group (-CH₂Cl): This functional group is a potent electrophile, primed for nucleophilic substitution reactions.[4]
The synthesis of these compounds typically involves the reaction of an alcohol with a suitable chloromethyl-substituted silyl chloride, such as (chloromethyl)dimethylsilyl chloride, in the presence of a non-nucleophilic base like imidazole or triethylamine.[2][5]
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of a chloromethyl silyl ether.
The Core Reactivity: Nucleophilic Substitution at the Chloromethyl Carbon
The primary mode of reactivity for the chloromethyl group is the bimolecular nucleophilic substitution (Sₙ2) reaction. The carbon atom of the CH₂Cl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles.[6]
The reaction proceeds via a backside attack mechanism, where the nucleophile approaches the carbon atom from the side opposite the chlorine leaving group. This results in a single, concerted step where the nucleophile-carbon bond forms simultaneously as the carbon-chlorine bond breaks.[6]
Caption: The Sₙ2 mechanism at the chloromethyl group.
Causality Behind Experimental Choices
-
Solvent: Aprotic polar solvents such as DMF or acetonitrile are preferred. They effectively solvate the counter-ion of the nucleophile without forming strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and more reactive, accelerating the Sₙ2 rate.
-
Nucleophile Strength: The reaction rate is directly proportional to the strength and concentration of the nucleophile. Stronger nucleophiles (e.g., thiolates, amines) react faster than weaker ones (e.g., alcohols, water).
-
Temperature: While many reactions proceed at room temperature, gentle heating can be employed to drive reactions with weaker nucleophiles or sterically hindered substrates to completion.
A Spectrum of Transformations: Key Applications
The true utility of chloromethyl silyl ethers lies in their ability to react with a diverse array of nucleophiles, providing a powerful method for carbon-carbon and carbon-heteroatom bond formation. This allows for the introduction of complex side chains onto a molecule while the parent alcohol remains protected.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile Class | Nucleophile Example | Product Structure | Application / Insight |
| Nitrogen | Pyrrole | R-O-Si(Me)₂-CH₂-(C₄H₄N) | Synthesis of N-alkylated heterocycles. The reaction with pyrrole demonstrates efficient transsilylation followed by alkylation.[7] |
| Oxygen | Sodium Phenoxide (NaOPh) | R-O-Si(Me)₂-CH₂-OPh | Formation of ether linkages. Useful for connecting molecular fragments. |
| Sulfur | Sodium Thiophenoxide (NaSPh) | R-O-Si(Me)₂-CH₂-SPh | Synthesis of thioethers. Thiolates are excellent nucleophiles and react rapidly. |
| Carbon | Malonic Ester Enolate | R-O-Si(Me)₂-CH₂-CH(CO₂Et)₂ | C-C bond formation. A foundational step for chain elongation and further functionalization. |
| Halogen | Sodium Iodide (NaI) | R-O-Si(Me)₂-CH₂-I | Finkelstein reaction. Converts the chloromethyl group to the more reactive iodomethyl group, facilitating subsequent substitutions. |
Orthogonal Stability: A Tale of Two Moieties
A key advantage of chloromethyl silyl ethers is the differential stability of the silyl ether bond versus the C-Cl bond. This "orthogonal reactivity" allows for selective manipulation of one part of the molecule while the other remains intact.
-
Silyl Ether Moiety: The Si-O bond is stable to a wide range of nucleophilic and basic conditions but is readily cleaved by acid or fluoride sources (like TBAF).[3][8] The stability is highly dependent on the steric bulk of the substituents on the silicon atom.[1][9]
-
Chloromethyl Moiety: The C-Cl bond is stable to acidic conditions and fluoride ions typically used for silyl ether deprotection. However, it is reactive towards nucleophiles and bases that can promote substitution or elimination.
This dichotomy allows for a two-directional synthetic strategy:
-
Functionalize: Perform Sₙ2 reactions at the chloromethyl position.
-
Deprotect: Cleave the silyl ether to reveal the parent alcohol.
Table 2: Comparative Stability of Silyl Ethers
This table provides context for the stability of the "protecting group" portion of the molecule.
| Silyl Ether Type | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Typical Deprotection Reagent |
| TMS (Trimethylsilyl) | 1 | 1 | K₂CO₃ in MeOH, mild acid[5] |
| TES (Triethylsilyl) | 64 | 10-100 | Mild acid (e.g., AcOH)[5] |
| TBS/TBDMS | 20,000 | ~20,000 | TBAF, CSA, HF-Pyridine[1][3] |
| TIPS (Triisopropylsilyl) | 700,000 | ~100,000 | TBAF (slower), HF-Pyridine[1][9] |
| TBDPS | 5,000,000 | ~20,000 | TBAF (slowest), HF-Pyridine[1] |
Data compiled from various sources, relative to TMS = 1.[1][9]
Experimental Protocols: A Self-Validating System
The following protocol details a representative nucleophilic substitution reaction. Trustworthiness in a protocol comes from built-in checkpoints and clear instructions for analysis and purification.
Protocol: N-Alkylation of an Amine with a Chloromethyl Silyl Ether
Objective: To synthesize an N-alkylated product via Sₙ2 reaction.
Materials:
-
Substrate: R-O-Si(Me)₂CH₂Cl (1.0 eq)
-
Nucleophile: A primary or secondary amine (1.2 eq)
-
Base: Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Solvent: Acetonitrile (CH₃CN), anhydrous
-
Reaction Vessel: Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chloromethyl silyl ether substrate (1.0 eq) and anhydrous acetonitrile. Stir until dissolved.
-
Addition of Reagents: Add the amine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Causality Insight: K₂CO₃ acts as a scavenger for the HCl generated in situ, preventing the protonation and deactivation of the amine nucleophile. Using an excess ensures the reaction medium remains basic.
-
-
Reaction: Heat the mixture to 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: Prepare a co-spot on the TLC plate (a single lane with both starting material and reaction mixture) to accurately track the consumption of the limiting reagent (the silyl ether). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product should have a different Rf value from the starting material. The reaction is complete when the silyl ether spot is no longer visible.
-
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). c. Wash the filter cake with a small amount of acetonitrile. d. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Chloromethyl silyl ethers are more than just protected alcohols; they are versatile synthetic platforms. The chloromethyl group provides a reliable electrophilic handle for a vast range of nucleophilic substitutions, while the silyl ether offers robust protection with well-defined conditions for removal. By understanding the fundamental principles of the Sₙ2 reaction and the orthogonal stability of the two key functional moieties, researchers can design and execute elegant synthetic strategies for the construction of complex molecules in drug discovery and materials science.
References
- Mehrotra, R. C., & Singh, A. (Year). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Source Not Available.
- BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem Technical Support.
- Mitzel, N. W. (2003). Synthesis and Structures of Simple (Silylmethyl)(methyl)ethers.
- Wikipedia. (n.d.). Silyl ether. Wikipedia.
- MDPI. (n.d.). Poly(silyl ether)
- Fiveable. (n.d.). Silyl Ethers Definition. Fiveable.
- ResearchGate. (n.d.). USE OF CHLORO(CHLOROMETHYL)DIMETHYLSILANE IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE.
- White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis.
- Chemistry LibreTexts. (2021). 16: Silylethers. Chemistry LibreTexts.
- University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor.
- Reddit. (2021). Mechanism of nucleophilic substitution of silyl ethers. r/OrganicChemistry.
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- Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride. Wikipedia.
- CymitQuimica. (n.d.). CAS 1719-57-9: Chloro(chloromethyl)dimethylsilane. CymitQuimica.
- UNT Digital Library. (n.d.). THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT. UNT Digital Library.
- Chemistry LibreTexts. (2022). 4.
- Semantic Scholar. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Semantic Scholar.
- PubMed. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. PubMed.
- CymitQuimica. (n.d.). CAS 3144-74-9: Chloromethyldimethylsilane. CymitQuimica.
- Gelest. (n.d.). Direct Conversion of Silyl Ethers to Organic Functionality. Gelest Technical Library.
- PubChem. (n.d.). Chlorodimethylsilane. PubChem.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem Technical Support.
- ResearchGate. (n.d.). Formal Nucleophilic Silyl Substitution of Aryl Halides with Silyllithium Reagents via Halogenophilic Attack of Silyl Nucleophiles.
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- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025). In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for the Protection and Deprotection of Bifunctional Hydroxyl Compounds.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
- Thompson Rivers University. (2014). Nucleophilic Substitution Reactions of Alcohols (more S). CHEMISTRY 1000.
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solubility of "1-Propanol, 3-[(chloromethyl)dimethylsilyl]-" in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- in Organic Solvents
Abstract
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a versatile bifunctional organosilane reagent utilized in a variety of synthetic applications, including the introduction of silyl ethers as protecting groups and the construction of more complex silicon-containing molecules. Despite its utility, a significant gap exists in the publicly available literature regarding its fundamental physicochemical properties, most notably its solubility in common organic solvents. This technical guide addresses this gap by providing a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. By integrating theoretical principles with actionable experimental protocols, this document serves as an essential resource for researchers, process chemists, and drug development professionals who handle this reagent.
Introduction: The Challenge of Undocumented Properties
The efficiency of any chemical synthesis or purification process is fundamentally linked to the solubility of its components. For 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-, the lack of documented solubility data presents a practical challenge for its effective use in reaction design, work-up procedures, and purification strategies. The molecule's unique structure, possessing both a polar alcohol group and a less polar organosilyl moiety, suggests a complex solubility profile that is not immediately intuitive.
This guide moves beyond simple data reporting. Instead, it equips the scientist with the foundational knowledge and methodologies required to systematically approach the question of solubility. We will first dissect the molecule's structure to make reasoned predictions based on established chemical principles. Following this theoretical analysis, we will provide detailed, field-proven protocols for both qualitative and quantitative solubility determination, enabling any laboratory to generate the precise data it requires.
Theoretical Solubility Profile: A Predictive Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's solubility in a given solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. By examining the functional groups within 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-, we can predict its interactions with different classes of solvents.
Structural and Polarity Analysis
The target molecule, with the formula C₆H₁₅ClOSi, incorporates three key functional regions that dictate its overall polarity and interaction potential:
-
Propan-1-ol Group (-CH₂CH₂CH₂OH): This is the most significant contributor to the molecule's polarity. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents.
-
Dimethylsilyl Group (-Si(CH₃)₂-): This portion is significantly less polar. The silicon-carbon and carbon-hydrogen bonds are largely nonpolar, contributing to van der Waals (dispersive) forces. This group will favor interactions with nonpolar solvents.
-
Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom induces a dipole moment, adding a polar aprotic character to this part of the molecule.
The combination of these features results in an amphiphilic molecule with a distinct polar "head" (the alcohol) and a nonpolar "tail" (the silyl group), with an additional polar site at the chloromethyl group.
Predicted Solubility in Solvent Classes
Based on this structural analysis, we can forecast a qualitative solubility profile:
-
High Solubility Predicted in Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The strong hydrogen bonding capability of the propanol group should dominate, leading to excellent miscibility with other short-chain alcohols.
-
Good Solubility Predicted in Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): The molecule's dipole moments, arising from the C-O, C-Cl, and Si-C bonds, should allow for strong dipole-dipole interactions with these solvents, resulting in good solubility.
-
Moderate to Low Solubility Predicted in Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar dimethylsilyl portion will interact favorably with these solvents through dispersion forces. However, the energetic penalty of breaking the strong hydrogen bonds between the solute's alcohol groups may limit overall solubility. Solubility is expected to be higher in toluene than in hexane, due to toluene's ability to engage in weak π-stacking interactions.
Semi-Quantitative Prediction via Hansen Solubility Parameters (HSP)
A more sophisticated prediction can be made using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[1][2][3] The principle states that substances with similar HSP values are likely to be miscible.
The distance (Ra) between the HSP of a solute (1) and a solvent (2) in the three-dimensional Hansen space is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility. While the exact HSP for 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- have not been experimentally determined, they can be estimated using group contribution methods available in specialized software. For the purpose of this guide, we will proceed by demonstrating how to use solvent HSPs to select an optimal solvent system. A researcher would first need to determine the solute's HSP (often by testing its solubility in a range of well-characterized solvents) to use this system predictively.
Table 1: Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Data compiled from various sources.
By analyzing this table, a scientist can select a range of solvents with diverse HSP values to experimentally map the solubility of the target compound and determine its own HSP values.
Experimental Determination of Solubility
Theoretical predictions provide a valuable starting point, but they must be validated by empirical data. The following section provides robust protocols for both rapid qualitative assessment and precise quantitative measurement of solubility.
Protocol for Qualitative Solubility Testing
This rapid test is designed to quickly classify the compound's solubility in various solvents, confirming the theoretical predictions.[4][5][6]
Methodology:
-
Preparation: Dispense 1 mL of each selected solvent into separate, clearly labeled small test tubes or 1-dram vials.
-
Solute Addition: To each vial, add approximately 20 mg of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-. This corresponds to a concentration of ~20 mg/mL.
-
Mixing: Cap each vial and vortex or shake vigorously for 60 seconds at ambient temperature.
-
Observation: Allow the vials to stand for 5 minutes. Observe each mixture against a contrasting background.
-
Classification:
-
Soluble: The solution is completely clear, with no visible solid particles.
-
Partially Soluble: The solution is hazy, or a significant amount of solid has dissolved but some remains.
-
Insoluble: The vast majority of the solid remains undissolved.
-
Caption: Workflow for qualitative solubility testing.
Protocol for Quantitative Solubility Measurement (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[7] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Methodology:
-
System Preparation: Add an excess amount of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- to a known volume of the chosen solvent in a sealed, airtight vessel (e.g., a screw-cap vial with a PTFE-lined septum). "Excess" means enough solid remains visible after equilibration.
-
Equilibration: Agitate the mixture at a constant, controlled temperature using a shaker bath or orbital shaker for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by taking measurements at sequential time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.
-
Phase Separation: Cease agitation and allow the suspension to settle. It is crucial to separate the saturated supernatant from the excess solid without disturbing the equilibrium. This can be achieved by:
-
Centrifugation of the sealed vial, followed by careful removal of the supernatant.
-
Filtration using a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent. The filter should be pre-saturated with the solution to avoid loss of solute due to adsorption.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent.
-
Analyze the concentration of the diluted sample using a pre-calibrated analytical method. Given the compound's structure, suitable methods include:
-
Gas Chromatography (GC): If the compound is thermally stable, GC with a Flame Ionization Detector (FID) is an excellent choice.
-
Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the supernatant and weigh the non-volatile residue.[8] This is simple but requires the solute to be non-volatile and thermally stable.
-
¹H NMR Spectroscopy: Use an internal standard with a known concentration to quantify the solute.
-
-
Caption: Workflow for quantitative solubility determination.
Advanced Computational Approaches
For projects requiring high-throughput solvent screening or a deeper thermodynamic understanding, advanced computational tools can predict solubility with remarkable accuracy.[9]
-
Machine Learning (ML) Models: These models are trained on large datasets of known experimental solubilities and use molecular descriptors to predict the solubility of new compounds.[10][11][12] They are exceptionally fast but their accuracy depends on the similarity of the target molecule to the training data.
-
Physics-Based Methods (e.g., COSMO-RS): These methods use quantum mechanics and statistical thermodynamics to calculate the chemical potential of a solute in a solvent, providing a first-principles prediction of solubility. They are more computationally intensive but can be highly accurate and are not reliant on existing experimental data for the specific compound class.
Conclusion and Recommendations
Summary of Predictions:
-
Highly Soluble: Short-chain alcohols (methanol, ethanol).
-
Readily Soluble: Polar aprotic solvents (THF, acetone, ethyl acetate, DMSO).
-
Sparingly Soluble: Nonpolar solvents (toluene, hexane).
It is imperative for any researcher to experimentally verify these predictions for their specific application and conditions (e.g., temperature, purity). The protocols provided in this guide offer a reliable and systematic means to generate this critical data, mitigating risks in process scale-up and ensuring reproducible results in the laboratory.
References
-
Palmer, D. S., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Note: A direct link to the book is not possible, but information is widely available, e.g., [Link])
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Available at: [Link]
-
Palacio, E., & Gee, A. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. Available at: [Link]
-
University of California, Davis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Hansen Solubility Parameters. (n.d.). Official HSP and HSPiP Site. Available at: [Link]
-
Nanyang Technological University. (n.d.). Qualitative Analysis of Organic Compounds. Available at: [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Available at: [Link]
-
Ankara University. (n.d.). Qualitative Analysis of Organic Compounds. Available at: [Link]
-
Computational Pharmaceutics Group. (n.d.). Tools for solubility prediction in organic solvents. Available at: [Link]
-
Salvalaglio, M., et al. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. arXiv. Available at: [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available at: [Link]
-
Gonzalez-Mendizabal, A., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]
- Allen, R. J., & Box, K. J. (2005). Method for determining solubility of a chemical compound. Google Patents.
-
College of Western Idaho. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. CHEM 111L Lab Manual. Available at: [Link]
-
Slideshare. (n.d.). Solubility & Method for determination of solubility. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]
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Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. Available at: [Link]
-
Agarwal, S., et al. (2024). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. ChemRxiv. Available at: [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- as a Versatile Bifunctional Silyl Reagent
Abstract
Silylation is a cornerstone chemical transformation in modern drug discovery and organic synthesis, primarily utilized for the protection of reactive functional groups such as alcohols, amines, and carboxylic acids.[1][2] The introduction of a silyl group can enhance thermal stability and volatility for analytical purposes, or temporarily mask a reactive site to direct reactivity elsewhere in a multi-step synthesis.[1][3] This guide delves into the unique applications of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS: 18171-24-9), a bifunctional reagent that transcends the role of a simple protecting group. Its distinct structure, featuring both a primary alcohol and a reactive chloromethyl moiety, allows for its use as a versatile building block and a precursor to advanced, functionalized silyl ethers.[4] We will explore its properties, reaction mechanisms, and provide detailed protocols for its application in derivatizing molecules, a critical process in the development of novel pharmaceuticals and agrochemicals.[4]
Introduction to Bifunctional Silyl Reagents
Standard silylating agents, such as trimethylsilyl chloride (TMS-Cl) or N,O-Bis(trimethylsilyl)acetamide (BSA), are designed to introduce a chemically inert protecting group that can be removed later.[1][2] However, the strategic demands of complex molecule synthesis and chemical biology often require protecting groups that also serve as functional linkers. 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- exemplifies this class of advanced reagents.
Molecular Structure: HO-(CH₂ H₂ H₂)₃-Si(CH₃)₂-CH₂Cl
Its value lies in its dual reactivity:
-
The Chloromethyl Group (-CH₂Cl): This functional group is a potent electrophile, susceptible to nucleophilic substitution. It allows the entire silyl-propanol structure to be covalently attached to substrates like amines, thiols, or deprotonated alcohols.[4][5]
-
The Primary Alcohol Group (-OH): This group provides a handle for subsequent chemical transformations. It can be oxidized, esterified, or used as a nucleophile, enabling the attachment of reporter tags, solubility modifiers, or linkers for solid-phase synthesis after the initial coupling reaction.
This document provides protocols for leveraging the reactivity of the chloromethyl group for substrate conjugation.
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is critical for safe handling and successful experimental design.
| Property | Value | Reference |
| CAS Number | 18171-24-9 | [6] |
| Molecular Formula | C₆H₁₅ClOSi | [4] |
| Molecular Weight | 166.72 g/mol | [4][6] |
| Appearance | Colorless Liquid (Typical) | [4] |
| Primary Use | Organic Synthesis Building Block | [4] |
| Applications | Pharmaceutical & Agrochemical Intermediates | [4] |
Safety & Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
As with most organochlorine compounds, avoid inhalation, ingestion, and skin contact.[5][7]
-
Store in a cool, dry place away from moisture and incompatible materials (e.g., strong oxidizing agents, strong bases). The container should be tightly sealed, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis.
Core Application: Substrate Alkylation via the Chloromethyl Group
The most direct application of this reagent is the covalent attachment to a nucleophilic substrate through an Sₙ2 reaction at the chloromethyl carbon. This process introduces a silyl moiety containing a pendant hydroxyl group, which can be used to modulate the substrate's physicochemical properties or serve as a point for further functionalization.
Principle of Reaction
The reaction proceeds via nucleophilic attack by a deprotonated alcohol (alkoxide), amine, or thiol on the electrophilic carbon of the -CH₂Cl group. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the substrate or scavenges the proton from an amine, driving the reaction forward.
Caption: General workflow for substrate alkylation.
Protocol 1: O-Alkylation of a Phenolic Hydroxyl Group
This protocol details the procedure for conjugating 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- to a model phenolic substrate, such as 4-hydroxyacetophenone.
Materials:
| Reagent | Purpose | Typical Specs |
|---|---|---|
| 4-Hydroxyacetophenone | Substrate | ≥98% Purity |
| 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | Alkylating Agent | As supplied |
| Potassium Carbonate (K₂CO₃) | Base (non-nucleophilic) | Anhydrous, powdered |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous (≤50 ppm H₂O) |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade |
| Deionized Water | Quenching/Washing | Type I or II |
| Brine (Saturated NaCl) | Washing |
| Sodium Sulfate (Na₂SO₄) | Drying Agent | Anhydrous |
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq) and potassium carbonate (1.5 eq).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Causality: An inert atmosphere and anhydrous conditions are crucial to prevent reaction with atmospheric moisture, which could hydrolyze the reagent or interfere with the base.
-
-
Reagent Addition:
-
Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate) via syringe. Stir the suspension for 10 minutes at room temperature.
-
Add 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (1.2 eq) dropwise via syringe.
-
Causality: DMF is an excellent polar aprotic solvent that enhances the rate of Sₙ2 reactions.[8] K₂CO₃ is a suitable base for deprotonating phenols and is easily removed during workup.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 60-70 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Causality: Gentle heating increases the reaction rate without promoting significant side reactions.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 5x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Causality: The water quench removes DMF and the inorganic base. The brine wash helps to break any emulsions and remove residual water from the organic layer.
-
-
Isolation and Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Self-Validation & Troubleshooting:
| Observation | Potential Cause | Suggested Solution |
| Incomplete reaction by TLC | Insufficient base or reagent; low temperature. | Add an additional portion of base (0.2 eq) and reagent (0.2 eq). Increase temperature by 10 °C. |
| Multiple new spots on TLC | Side reactions or degradation. | Re-run the reaction at a lower temperature. Ensure starting materials are pure. |
| Low yield after workup | Product is water-soluble. | Use a more polar extraction solvent (e.g., Dichloromethane) or perform a continuous liquid-liquid extraction. |
Strategic Advantages & Downstream Applications
The product of the reaction described above, a substrate-O-CH₂-Si(CH₃)₂(CH₂)₃-OH adduct, is more than just a protected molecule. It is a new chemical entity with engineered properties.
Caption: The conjugated product as a platform for further modification.
Key Advantages:
-
Modulated Solubility: The terminal hydroxyl group increases the polarity and aqueous solubility of the parent molecule, which can be a critical factor in improving the pharmacokinetic profile of a drug candidate.
-
Platform for PROTACs: The terminal alcohol is an ideal attachment point for E3 ligase ligands, making this reagent a valuable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
-
Surface Immobilization: The hydroxyl group can be used to covalently attach the modified substrate to surfaces, such as silica gels or glass slides, for applications in materials science or diagnostics.[9]
-
Metabolic Stability: The Si-C bond is generally robust and not susceptible to common metabolic pathways, potentially improving the in-vivo stability of the parent drug.
Conclusion
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a sophisticated chemical tool that extends beyond the traditional role of a silylating agent. Its bifunctional nature allows for the stable introduction of a functionalized silyl linker onto a wide range of nucleophilic substrates. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with a framework for utilizing this versatile reagent to strategically modify molecules, enhance their properties, and accelerate the development of new chemical entities.
References
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [1]
-
Grokipedia. (n.d.). Silylation. Retrieved from [3]
-
Wikipedia. (n.d.). Silylation. Retrieved from [2]
-
LookChem. (n.d.). Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol. Retrieved from [4]
-
Scott, E. S., et al. (2007). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. ACS Publications. Retrieved from [8]
- Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library.
- ResearchGate. (n.d.). The suggested mechanism of silylation of alcohols, phenols and oximes....
- ResearchGate. (n.d.). Techniques for silylation.
- Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation.
-
RSC Medicinal Chemistry. (2024). The role of silicon in drug discovery: a review. Retrieved from [10]
-
ResearchGate. (n.d.). Silylating Agents. Retrieved from [11]
-
Taylor & Francis. (n.d.). Silylation – Knowledge and References. Retrieved from [9]
- Molecule Vision. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
- Park, J.-W., & Jun, C.-H. (2007). Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature. Organic Letters.
- Scilit. (n.d.). Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature.
-
Hangzhou Keying Chem Co., Ltd. (n.d.). 18171-24-9 | 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-. Retrieved from [6]
- Sigma-Aldrich. (n.d.). 3-(Trimethylsilyl)-1-propanol 97 2917-47-7.
- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-, acetate.
- PubChem - NIH. (n.d.). 1-Propanol-3,3,3-d3.
- silylation overview.pdf. (n.d.).
-
The Chemistry of 3-Chloro-1-propanol: Properties & Synthesis Applications. (n.d.). Retrieved from [5]
- Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. (2023).
-
Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog. Retrieved from [7]
- Sigma-Aldrich. (n.d.). Silylating mixture III derivatization grade (GC derivatization), LiChropur™.
- Organic Syntheses Procedure. (n.d.). 4.
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- 6. 18171-24-9 | 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
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- 11. researchgate.net [researchgate.net]
The Strategic Utility of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Bifunctional Linchpin for Complex Molecular Architectures
In the landscape of contemporary organic synthesis, the demand for reagents that offer both versatility and precision is paramount. 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CMDMSiP), is a bifunctional molecule that has emerged as a valuable tool for synthetic chemists. Its structure, featuring a primary alcohol and a reactive chloromethyl dimethylsilyl group, allows for a range of strategic applications, from the introduction of tailored silyl ether protecting groups to the construction of complex heterocyclic scaffolds. This guide provides an in-depth exploration of the applications of CMDMSiP, complete with detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry, materials science, and natural product synthesis.
The unique architecture of CMDMSiP allows it to act as a molecular linchpin, bridging different parts of a molecule or facilitating intramolecular cyclizations. The hydroxyl group provides a nucleophilic handle for derivatization, while the chloromethyl group serves as a reactive electrophilic site, enabling a diverse array of chemical transformations.[1] This duality makes CMDMSiP a powerful reagent for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]
Core Applications and Mechanistic Rationale
The utility of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- stems from the distinct reactivity of its two functional groups. The interplay between the nucleophilic alcohol and the electrophilic chloromethylsilyl moiety allows for a variety of synthetic strategies.
Formation of Functionalized Silyl Ether Protecting Groups
Silyl ethers are indispensable as protecting groups for alcohols in multi-step organic synthesis due to their ease of installation and removal under specific conditions.[1] CMDMSiP offers a unique advantage over traditional silylating agents by introducing a latent electrophilic handle—the chloromethyl group—which can be exploited for further functionalization.
Causality of Experimental Choices: The choice of base is critical in the silylation reaction. A non-nucleophilic base, such as imidazole or triethylamine, is employed to deprotonate the target alcohol, activating it for nucleophilic attack on the silicon atom of a silyl chloride. The chloromethyl group on CMDMSiP remains intact under these conditions, allowing for its later conversion into other functional groups.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol using a CMDMSiP-derived Silylating Agent
This protocol describes a two-step process where CMDMSiP is first converted to a more reactive silylating agent, which is then used to protect a primary alcohol.
Step 1: Synthesis of 3-[(chloromethyl)dimethylsilyl]propyl Chloroformate
-
Materials: 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (1.0 eq), Triphosgene (0.4 eq), Anhydrous Dichloromethane (DCM), Anhydrous Pyridine (1.1 eq).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene in anhydrous DCM via the dropping funnel.
-
Add anhydrous pyridine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloroformate, which can be used in the next step without further purification.
-
Step 2: Protection of a Primary Alcohol
-
Materials: Primary alcohol (1.0 eq), 3-[(chloromethyl)dimethylsilyl]propyl chloroformate (1.1 eq), Anhydrous Dichloromethane (DCM), Anhydrous Pyridine (1.2 eq).
-
Procedure:
-
In a flame-dried round-bottom flask, dissolve the primary alcohol in anhydrous DCM.
-
Add anhydrous pyridine to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the 3-[(chloromethyl)dimethylsilyl]propyl chloroformate from Step 1.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the protected alcohol.
-
Synthesis of Cyclic Silyl Ethers: Access to Novel Heterocycles
The bifunctional nature of CMDMSiP is elegantly exploited in the synthesis of cyclic silyl ethers. Intramolecular cyclization of CMDMSiP itself, or its reaction with diols, provides a straightforward entry into six-membered heterocyclic systems containing a silicon atom. These sila-heterocycles are of interest in medicinal chemistry and materials science.
Reaction Workflow: Intramolecular Cyclization
Caption: Intramolecular cyclization of CMDMSiP to form a cyclic silyl ether.
Causality of Experimental Choices: The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the intramolecular cyclization. It quantitatively deprotonates the primary alcohol to form a sodium alkoxide. The resulting nucleophilic oxygen then attacks the electrophilic carbon of the chloromethyl group in an intramolecular SN2 reaction, leading to the formation of the cyclic silyl ether. The reaction is typically carried out in an aprotic polar solvent like THF to facilitate the dissolution of the reagents and promote the SN2 reaction.
Protocol 2: Synthesis of 3,3-Dimethyl-3-sila-1-oxacyclohexane
-
Materials: 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- in anhydrous THF to the sodium hydride suspension. (Caution: Hydrogen gas is evolved).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess sodium hydride with methanol.
-
Add water and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield 3,3-Dimethyl-3-sila-1-oxacyclohexane.
-
Data Summary
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Applications |
| 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | 166.72 | 18171-24-9 | Bifunctional building block, Silyl ether formation, Heterocycle synthesis[1] |
Visualization of Synthetic Logic
The following diagram illustrates the logical connections between the functional groups of CMDMSiP and its primary applications in organic synthesis.
Caption: Logical flow from the functional groups of CMDMSiP to its synthetic applications.
Conclusion and Future Outlook
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- stands out as a uniquely versatile reagent in the synthetic chemist's toolkit. Its bifunctional nature provides a gateway to a variety of molecular architectures, from functionalized protected alcohols to novel silicon-containing heterocycles. The protocols detailed herein offer a starting point for the exploration of its synthetic potential. As the drive for more efficient and elegant synthetic routes continues, the strategic application of such bifunctional reagents will undoubtedly play an increasingly important role in the advancement of chemical synthesis.
References
-
LookChem. Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol. Available at: [Link]
Sources
Application Note & Protocol: Derivatization of Alcohols using 3-[(Chloromethyl)dimethylsilyl]-1-propanol for Enhanced Analytical Detection
Introduction: Overcoming the Analytical Challenges of Alcohols
Alcohols are a ubiquitous class of compounds encountered across various scientific disciplines, from pharmaceutical research and drug development to environmental analysis and metabolomics. However, their direct analysis, particularly by gas chromatography (GC), is often hampered by their inherent polarity and low volatility. These characteristics can lead to poor chromatographic peak shape, low sensitivity, and thermal instability in the GC inlet.[1][2][3][4]
To circumvent these issues, derivatization is a crucial sample preparation step that chemically modifies the alcohol's hydroxyl group, rendering the analyte more amenable to GC analysis.[4][5] Silylation, the replacement of an active hydrogen with an alkylsilyl group, is one of the most prevalent and effective derivatization techniques.[6][7] This process significantly increases the volatility and thermal stability of the parent molecule by reducing its polarity.[1][7][8] The resulting silyl ethers are less likely to interact with active sites on the column, leading to improved peak symmetry and enhanced detection.[2]
This application note presents a detailed protocol for the derivatization of alcohols using a specialized silylating agent, 3-[(chloromethyl)dimethylsilyl]-1-propanol (CAS No. 18171-24-9). This bifunctional molecule offers a unique platform for derivatization, with the chloromethylsilyl group serving as the reactive site for silylation.[9] We will explore the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss the expected analytical outcomes.
The Derivatizing Agent: 3-[(Chloromethyl)dimethylsilyl]-1-propanol
3-[(Chloromethyl)dimethylsilyl]-1-propanol is a propanol derivative featuring a reactive chloromethyl and a dimethylsilyl group.[9] The key to its function as a derivatizing agent for other alcohols lies in the reactivity of the silicon-chlorine bond within the chloromethylsilyl moiety. The presence of the hydroxyl group on the propanol backbone of the reagent itself is a notable feature that necessitates careful consideration of reaction conditions to prevent self-polymerization. However, for the derivatization of a target alcohol (R-OH), the primary reaction involves the nucleophilic attack of the target alcohol's oxygen on the silicon atom, leading to the displacement of the chloride leaving group and the formation of a stable silyl ether.
Reaction Mechanism: Silyl Ether Formation
The derivatization of an alcohol with 3-[(chloromethyl)dimethylsilyl]-1-propanol proceeds via a nucleophilic substitution reaction, specifically an SN2-like attack on the silicon atom.[10][11] The reaction is typically facilitated by a base, such as imidazole or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[12][13][14]
The proposed mechanism is as follows:
-
Activation (optional but common): In the presence of a base like imidazole, the base can interact with the silylating agent.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the target alcohol attacks the electrophilic silicon atom of the 3-[(chloromethyl)dimethylsilyl]-1-propanol.
-
Transition State: A pentacoordinate silicon intermediate or transition state is formed.
-
Leaving Group Departure: The chlorine atom departs as a chloride ion.
-
Proton Transfer: The protonated silyl ether intermediate is deprotonated, often by the base, to yield the final silyl ether derivative and the protonated base.
Below is a diagram illustrating the general reaction mechanism.
Caption: Reaction Mechanism of Alcohol Silylation.
Experimental Protocol: Derivatization of a Model Alcohol
This protocol provides a general procedure for the derivatization of a primary or secondary alcohol. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for different substrates, particularly for sterically hindered alcohols.
Materials:
-
Target alcohol sample
-
3-[(Chloromethyl)dimethylsilyl]-1-propanol (derivatizing agent)
-
Anhydrous Pyridine or Triethylamine (base)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or N,N-Dimethylformamide (DMF))
-
GC vials (2 mL) with caps
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for drying (optional)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the alcohol sample into a clean, dry 2 mL GC vial.
-
If the sample is in solution, transfer an aliquot containing 1-5 mg of the alcohol into the vial and evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is free of water, as water will react with the silylating agent.[15]
-
-
Reagent Preparation:
-
In a separate vial, prepare a 10% (v/v) solution of 3-[(chloromethyl)dimethylsilyl]-1-propanol in the chosen anhydrous solvent.
-
Prepare a 10% (v/v) solution of the anhydrous base (pyridine or triethylamine) in the same solvent.
-
-
Derivatization Reaction:
-
To the dry alcohol sample in the GC vial, add 200 µL of the anhydrous solvent.
-
Add 100 µL of the 10% 3-[(chloromethyl)dimethylsilyl]-1-propanol solution.
-
Add 50 µL of the 10% base solution. The base acts as a catalyst and neutralizes the HCl byproduct.[16]
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or water bath set to 60-70°C for 60 minutes. Reaction times and temperatures may need optimization.[17]
-
-
Sample Work-up:
-
After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. If a precipitate (pyridinium or triethylammonium chloride) has formed, centrifuge the vial and inject an aliquot of the supernatant.
-
Expected Analytical Results
The successful derivatization of an alcohol with 3-[(chloromethyl)dimethylsilyl]-1-propanol will result in a derivative that is more volatile and less polar than the parent compound. This will be evident in the GC-MS analysis.
Gas Chromatography (GC):
-
Retention Time: The derivatized alcohol will have a shorter retention time on a non-polar or semi-polar GC column compared to the underivatized alcohol.
-
Peak Shape: The peak shape of the derivative will be sharper and more symmetrical, with reduced tailing.
Mass Spectrometry (MS):
-
Molecular Ion: The mass spectrum of the silyl ether will show a molecular ion peak corresponding to the increased molecular weight of the derivative.
-
Fragmentation Pattern: The fragmentation pattern will be characteristic of the silyl ether, often showing a prominent M-15 peak (loss of a methyl group) and other specific fragments that can aid in structural elucidation.
Table 1: Hypothetical GC-MS Data for a Model Alcohol (e.g., 1-Hexanol) Before and After Derivatization
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) | Comments |
| 1-Hexanol (Underivatized) | 8.5 | 31, 41, 56, 70, 84 | Broad, tailing peak. Low abundance molecular ion. |
| 1-Hexanol Derivative | 6.2 | 75, 121, [M-15]⁺, [M]⁺ | Sharp, symmetrical peak. Clear molecular ion. |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from sample preparation to data analysis.
Caption: Experimental Workflow for Alcohol Derivatization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low derivatization yield | Presence of water in the sample or reagents. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Dry the sample thoroughly. |
| Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Optimize these parameters for your specific analyte. | |
| Steric hindrance of the alcohol. | For hindered alcohols, a stronger silylating agent or more forcing reaction conditions may be necessary. | |
| Multiple peaks for the derivative | Side reactions or incomplete reaction. | Check the purity of the derivatizing agent. Optimize the stoichiometry of the reagents. |
| Degradation of the derivative in the GC inlet. | Lower the inlet temperature. Ensure the liner is clean and inert. | |
| Peak tailing of the derivative | Active sites in the GC system. | Use a deactivated liner and column. Check for leaks in the system. |
| Co-elution with interfering substances. | Optimize the GC temperature program. |
Conclusion
Derivatization of alcohols using 3-[(chloromethyl)dimethylsilyl]-1-propanol is a promising technique to enhance their analytical detection by GC-MS. The formation of silyl ethers significantly improves the volatility and thermal stability of the analytes, leading to better chromatographic performance and more reliable quantification. The protocol outlined in this application note provides a solid foundation for researchers, scientists, and drug development professionals to successfully implement this derivatization strategy. As with any analytical method, optimization for specific applications is encouraged to achieve the best results.
References
- Benchchem. (n.d.). Application Note: Protocol for Silylation of Alcohols with Diethyl(hexyl)methylsilane.
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Study.com. (2022, May 4). Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons.
- Grokipedia. (n.d.). Silyl ether.
- MSTFA. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
- ResearchGate. (n.d.). Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents.
- Gelest. (n.d.). General Silylation Procedures.
- Benchchem. (n.d.). Application Notes and Protocols for the Silylation of Alcohols with 1-Cyanoethyl(diethylamino)dimethylsilane.
- Wikipedia. (n.d.). Silyl ether.
- Bartleby. (n.d.). Advantages And Disadvantages Of Silylation.
- Benchchem. (n.d.). The Efficacy of Silylating Agents in Derivatization for Gas Chromatography: A Comparative Guide.
- Benchchem. (n.d.). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Regis Technologies. (n.d.). Silylation Reagents.
- UPB Scientific Bulletin. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS.
- ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?
- YouTube. (2025, August 14). What Is Derivatization In GC-MS? - Chemistry For Everyone.
- LookChem. (n.d.). Cas 18171-24-9,3-((chloroMethyl)diMethylsilyl)propan-1-ol.
- ResearchGate. (n.d.). techniques for silylation.
- ResearchGate. (2025, August 6). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers.
- Chemistry LibreTexts. (2021, June 10). 16: Silylethers.
- YouTube. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of (S)-1-Chloro-2-propanol for Analytical Purposes.
- ResearchGate. (2020, March 19). How to derivatize 1-Propanol?
- PubMed. (2007, May 22). Determination of 1,3-dichloro-2-propanol and 3-chloro-1,2-propandiol in soy sauce by headspace derivatization solid-phase microextraction combined with gas chromatography-mass spectrometry.
- Springer. (n.d.). Synthesis of (chloromethyl)dimethylsilanol.
- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- ResearchGate. (2025, August 5). Synthesis of (chloromethyl)dimethylsilanol | Request PDF.
- ResearchGate. (n.d.). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- PubMed. (2018, September 21). Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
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The CMDMS-OH Protecting Group: A Detailed Guide to Application in Organic Synthesis
Introduction: Navigating the Landscape of Hydroxyl Protection
In the intricate world of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Protecting groups serve as temporary shields, preventing a specific functionality, such as a hydroxyl group, from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule.[1] The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed under mild and specific conditions without affecting the rest of the molecule.
Among the arsenal of protecting groups for alcohols, silyl ethers are preeminent due to their versatility, ease of formation, and tunable stability.[2] While common silylating agents like tert-butyldimethylsilyl chloride (TBDMS-Cl) and trimethylsilyl chloride (TMS-Cl) are widely used, more specialized reagents offer unique advantages.[3] This application note provides a comprehensive technical guide to the use of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CMDMS-propanol) as a protecting group for hydroxyl functionalities.
The CMDMS protecting group is unique due to the presence of a chloromethyl moiety on the silicon atom. This structural feature introduces the potential for novel reactivity and specialized applications in advanced organic synthesis, setting it apart from more conventional silyl ethers.[4] This guide will delve into the mechanistic underpinnings of CMDMS protection and deprotection, provide detailed, field-proven protocols, and explore the unique characteristics of this versatile reagent.
The Chemistry of CMDMS Protection: A Mechanistic Overview
The protection of an alcohol using CMDMS-propanol proceeds via a well-established SN2-type mechanism at the silicon center.[4] The hydroxyl group of the substrate alcohol acts as a nucleophile, attacking the electrophilic silicon atom of the CMDMS reagent. This reaction is typically facilitated by a mild base, such as imidazole, which serves a dual purpose: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid byproduct generated during the reaction.[5]
The steric and electronic environment around the silicon atom dictates the rate and selectivity of the silylation reaction. The dimethylsilyl group in CMDMS-propanol offers moderate steric hindrance, allowing for the efficient protection of primary and secondary alcohols.
The deprotection of the resulting 3-[(chloromethyl)dimethylsilyl]propyl ether can be achieved under standard conditions for silyl ether cleavage. The two most common and effective methods are fluoride-mediated cleavage and acid-catalyzed hydrolysis.[3][6]
-
Fluoride-Mediated Deprotection: This is the most common method for cleaving silicon-oxygen bonds and relies on the exceptionally high affinity of the fluoride ion for silicon, which forms a very strong Si-F bond.[2] Reagents such as tetrabutylammonium fluoride (TBAF) are highly effective for this purpose.[6]
-
Acid-Catalyzed Deprotection: Silyl ethers can also be cleaved under acidic conditions. The reaction is initiated by protonation of the ether oxygen, making the alcohol a better leaving group. Subsequent nucleophilic attack on the silicon atom by water or another nucleophile cleaves the Si-O bond.[7]
The presence of the chloromethyl group on the silicon atom may influence the stability and reactivity of the CMDMS protecting group, potentially offering avenues for selective deprotection or further functionalization, a topic of ongoing research interest.[4]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with CMDMS-Propanol
This protocol describes a general procedure for the protection of a primary alcohol using 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-.
Materials:
-
Primary alcohol substrate
-
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CMDMS-propanol)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equiv) and imidazole (2.0 equiv).
-
Add anhydrous DMF to dissolve the solids (a concentration of 0.5 M with respect to the alcohol is typical).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water (2 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure CMDMS-protected alcohol.
Workflow for Alcohol Protection
Caption: Step-by-step workflow for the protection of an alcohol with CMDMS-propanol.
Protocol 2: Deprotection of a CMDMS-Protected Alcohol using TBAF
This protocol outlines a general procedure for the cleavage of a CMDMS ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
CMDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the CMDMS-protected alcohol (1.0 equiv) in anhydrous THF (0.2-0.5 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the 1.0 M solution of TBAF in THF (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Workflow for Fluoride-Mediated Deprotection
Caption: Step-by-step workflow for the deprotection of a CMDMS-protected alcohol using TBAF.
Protocol 3: Acid-Catalyzed Deprotection of a CMDMS-Protected Alcohol
This protocol provides a general method for the acid-catalyzed cleavage of a CMDMS ether.
Materials:
-
CMDMS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the CMDMS-protected alcohol (1.0 equiv) in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the solution at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Data Presentation: Comparative Stability and Reaction Conditions
The choice of protecting group is often guided by its relative stability. While specific quantitative data for the CMDMS group is not widely available, its stability is expected to be comparable to other dimethylalkylsilyl ethers. The table below provides a general comparison of the stability of common silyl ethers, which can serve as a useful guide.
| Silyl Ether | Relative Rate of Acidic Hydrolysis (TMS = 1) | Key Stability Characteristics |
| TMS | 1 | Highly labile, sensitive to mild acid and moisture. |
| TES | 64 | More stable than TMS. |
| TBS (TBDMS) | 20,000 | Robust, stable to a wide range of conditions. |
| TIPS | 700,000 | Very stable due to high steric hindrance. |
| TBDPS | 5,000,000 | Extremely stable, particularly to acidic conditions. |
Data adapted from literature sources on silyl ether stability.[8]
The CMDMS group, with its dimethylsilyl core, is anticipated to have stability intermediate between TMS and the more sterically hindered silyl ethers. The electron-withdrawing nature of the chloromethyl group might slightly increase its lability under acidic conditions compared to a simple trialkylsilyl group.
Characterization of CMDMS-Protected Alcohols
Successful protection of an alcohol with the CMDMS group can be confirmed by standard spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Expected ¹H NMR Spectral Features:
-
Appearance of new signals: The introduction of the CMDMS group will result in new signals in the aliphatic region of the ¹H NMR spectrum.
-
A singlet corresponding to the six protons of the two methyl groups on the silicon atom, typically in the range of 0.1-0.3 ppm.
-
A singlet for the two protons of the chloromethyl group (Cl-CH₂-Si), expected to be downfield due to the influence of the chlorine atom, likely in the range of 2.5-3.0 ppm.
-
Multiplets for the propyl chain protons (-Si-CH₂-CH₂-CH₂-O-).
-
-
Shift of existing signals: The protons on the carbon bearing the newly formed silyl ether (R-CH-O-Si) will experience a downfield shift compared to the parent alcohol.
Expected ¹³C NMR Spectral Features:
-
New signals will appear for the carbons of the CMDMS group.
-
The carbon atom attached to the silyl ether oxygen (R-C -O-Si) will show a characteristic shift in the range of 60-80 ppm.
Mass Spectrometry:
-
The mass spectrum of the protected alcohol will show a molecular ion peak corresponding to the addition of the CMDMS group minus a molecule of HCl. The isotopic pattern of chlorine may also be observable in fragment ions.
Conclusion and Future Outlook
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- represents a valuable, albeit less common, reagent for the protection of hydroxyl groups in organic synthesis. Its application follows the well-established principles of silyl ether chemistry, with reliable protocols for both protection and deprotection. The presence of the chloromethyl group offers intriguing possibilities for further synthetic manipulations, such as nucleophilic substitution or the generation of a silyl-tethered reactive intermediate. This could open avenues for novel intramolecular reactions or the development of orthogonal deprotection strategies.
As the demand for more sophisticated and efficient synthetic methodologies grows, particularly in the fields of drug discovery and materials science, the exploration of specialized protecting groups like CMDMS will undoubtedly continue to be an area of active research. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to incorporate this versatile protecting group into their synthetic strategies.
References
-
OpenStax. (2023). 17.8 Protection of Alcohols - Organic Chemistry. [Link]
-
LookChem. (n.d.). Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
MDPI. (n.d.). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]
-
NROChemistry. (n.d.). Protection of Alcohols. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
OpenOChem Learn. (n.d.). Alcohols. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Science Alert. (2004). Solvent Effect on Nucleophilic Cleavage of p-Chlorobenzyltrimethylsilane Using Tetrabutylammonium Fluoride in ROH-DMSO Media. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
An-Najah Staff. (n.d.). Nucleophilic Cleavage of Substituted Benzyltrimethylsilanes using Tetraalkylammonium Fluoride in DMSO-H₂O Media. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]
-
YouTube. (2020). TBAF Deprotection Mechanism | Organic Chemistry. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
Chemistry LibreTexts. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. [Link]
-
AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. [Link]
-
ResearchGate. (2025). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
ResearchGate. (n.d.). Reagents and conditions (a) TBDMS-chloride, imidazole, DMF, rt; (b) i) LDA. [Link]
-
Organic Letters. (2002). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. [Link]
-
ResearchGate. (2025). A New Deprotection Procedure of MTM Ether. [Link]
- Kocienski, P. J. (2004). Protecting Groups, 3rd Edition.
-
ResearchGate. (n.d.). (i) TBDMSCl, imidazole, DMF, rt, 24 h (84%); (ii) propargyl alcohol, TPP, DIAD, dioxane, rt, 14 h (49% of 23); (iii) TIBSCl, Et3N, cat DMAP, DCM, 48 h; propargylamine, EtOH, glass sealed tube, 100 °C, 14 h (55% overall for both steps to 24); (iv) TBAF, THF, rt, 2 h (85% of 5); (v) NH4F, MeOH, 70–80 °C, 24 h, (81% of 6). [Link]
-
ResearchGate. (2025). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF | Request PDF. [Link]
-
Scribd. (n.d.). Chlorination of Alcohols by Pivaloyl Chloride-DMF. [Link]
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Application Notes & Protocols: The Strategic Use of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- in Pharmaceutical Intermediate Synthesis
Introduction: Unveiling a Bifunctional Organosilicon Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of silicon into molecular scaffolds represents a frontier for innovation.[1] Organosilicon compounds are no longer mere curiosities but are recognized as powerful tools to enhance the pharmacological profiles of drug candidates, often improving potency, metabolic stability, and lipophilicity.[2][3][4] Within this class of reagents, 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS: 18171-24-9), emerges as a uniquely versatile and powerful building block for the synthesis of complex pharmaceutical intermediates.
This molecule, with the chemical formula C₆H₁₅ClOSi, is distinguished by its bifunctional nature.[5] It possesses two distinct reactive centers: a primary alcohol (-OH) at one terminus and a reactive chloromethyl group (-CH₂Cl) attached to a central dimethylsilyl core. This arrangement allows for sequential or orthogonal chemical transformations, enabling the construction of intricate molecular architectures that would be challenging to access through other means. These notes will elucidate the strategic applications of this reagent, with a particular focus on its role in forming silicon-containing heterocycles, exemplified by the synthesis of silaproline analogues.
| Compound Property | Value |
| CAS Number | 18171-24-9[6][7] |
| Molecular Formula | C₆H₁₅ClOSi[5] |
| Molecular Weight | 166.72 g/mol [5] |
| Boiling Point | 223.7±8.0 °C at 760 mmHg |
| Density | 0.982±0.06 g/cm³ |
| Appearance | Colorless to light yellow liquid |
Core Concepts: The Duality of Reactivity
The synthetic utility of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- stems from the differential reactivity of its two functional groups. Understanding this duality is key to its strategic deployment in a synthetic campaign.
-
The Nucleophilic Hydroxyl Terminus: The primary alcohol group serves as a classical nucleophile or a site for functional group interconversion. It can be readily derivatized through standard transformations such as etherification, esterification, or Mitsunobu reactions.[5] This allows the entire -(CH₂)₃-Si(CH₃)₂-CH₂Cl moiety to be tethered to a substrate molecule.
-
The Electrophilic Chloromethyl Terminus: The chloromethyl group is a potent electrophilic site, highly susceptible to Sₙ2-type nucleophilic substitution.[5] The silicon atom alpha to the carbon-chlorine bond can stabilize the transition state, enhancing its reactivity towards a wide range of nucleophiles including amines, thiols, and carbanions.
This bifunctionality is not merely a convenience; it is the foundation for elegant cyclization strategies to forge novel heterocyclic systems, which are cornerstones of many pharmaceutical agents.
Figure 1. Dual reactivity pathways of the title compound.
Application Focus: Synthesis of Silaproline, a Proline Bioisostere
A compelling application of organosilicon building blocks is the "silicon switch"—the replacement of a carbon atom in a known bioactive molecule with a silicon atom.[1] This modification can profoundly alter a molecule's properties, including its conformation, lipophilicity, and resistance to metabolic degradation, without drastically changing its core shape.[2][8]
Silaproline (Sip), a proline analogue where the C4 carbon is replaced by a dimethylsilyl group, exemplifies this concept.[9][10] It has been shown to confer higher lipophilicity and improved resistance to biodegradation while maintaining the crucial conformational properties of natural proline.[8] Such proline surrogates are of high interest in peptide-based drug discovery and as chiral ligands. The synthesis of the silaproline core is an ideal demonstration of the utility of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-.
The general strategy involves a two-stage process:
-
Coupling: An amino acid precursor, such as a glycine ester, is N-alkylated using a derivative of the title compound.
-
Cyclization: The newly introduced nitrogen nucleophile attacks the electrophilic chloromethyl group in an intramolecular fashion to form the five-membered silaproline ring.
The following protocol outlines a representative synthesis of an N-protected silaproline ethyl ester, a key intermediate for peptide synthesis.
Figure 2. General workflow for the synthesis of a silaproline core.
Experimental Protocols
Protocol 1: Synthesis of 3-[(Chloromethyl)dimethylsilyl]propyl 4-methylbenzenesulfonate
Causality: The hydroxyl group of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a poor leaving group. To facilitate N-alkylation of the glycine ester, it must first be converted into a more reactive electrophile. Tosylation is a robust and widely used method for this transformation.
| Reagents & Materials | Amount | M.W. | Moles | Notes |
| 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | 10.0 g | 166.72 | 59.9 mmol | Limiting Reagent |
| p-Toluenesulfonyl chloride (TsCl) | 12.6 g | 190.65 | 66.0 mmol | 1.1 eq |
| Pyridine | 50 mL | - | - | Solvent and Base |
| Dichloromethane (DCM) | 100 mL | - | - | For workup |
| 1 M Hydrochloric Acid (HCl) | 2 x 50 mL | - | - | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | 50 mL | - | - | For workup |
| Brine | 50 mL | - | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | Drying Agent |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (10.0 g, 59.9 mmol) and dissolve in pyridine (50 mL).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (12.6 g, 66.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by slowly pouring it into 100 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (50 mL), and finally brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil. Purification is typically not required for the next step.
Protocol 2: Synthesis of rac-4,4-Dimethyl-4-silaproline Ethyl Ester
Causality: This protocol employs a tandem N-alkylation/cyclization approach. In the first phase, the tosylate produced in Protocol 1 alkylates one N-H bond of the glycine ester. In the second phase, a stronger base is introduced to deprotonate the resulting secondary amine, which then acts as an intramolecular nucleophile, displacing the chloride to form the desired five-membered ring.
| Reagents & Materials | Amount | M.W. | Moles | Notes |
| 3-[(Chloromethyl)dimethylsilyl]propyl tosylate | 19.2 g | 320.91 | 59.9 mmol | From Protocol 1 |
| Glycine ethyl ester hydrochloride | 9.2 g | 139.58 | 66.0 mmol | 1.1 eq |
| Potassium Carbonate (K₂CO₃) | 24.8 g | 138.21 | 180 mmol | ~3.0 eq |
| Sodium Hydride (NaH), 60% in oil | 2.64 g | 40.00 | 66.0 mmol | 1.1 eq |
| Acetonitrile (MeCN) | 150 mL | - | - | Solvent |
| Anhydrous Tetrahydrofuran (THF) | 100 mL | - | - | Solvent |
| Ethyl Acetate (EtOAc) | - | - | - | For extraction/chromatography |
| Hexanes | - | - | - | For chromatography |
Procedure:
-
N-Alkylation Setup: In a 500 mL flask under nitrogen, suspend glycine ethyl ester hydrochloride (9.2 g, 66.0 mmol) and potassium carbonate (24.8 g, 180 mmol) in acetonitrile (150 mL).
-
Alkylation Reaction: Add a solution of the tosylate from Protocol 1 (19.2 g, 59.9 mmol) in 20 mL of acetonitrile. Heat the mixture to reflux (approx. 82 °C) and stir for 24 hours. Monitor by TLC for the formation of the intermediate N-alkylated product.
-
Intermediate Isolation: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄ and concentrate to yield the crude intermediate.
-
Cyclization Setup: Transfer the crude intermediate to a dry 500 mL flask and dissolve in anhydrous THF (100 mL) under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Cyclization Reaction: Carefully add sodium hydride (2.64 g of 60% dispersion, 66.0 mmol) portion-wise. Caution: Hydrogen gas evolution. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 6 hours.
-
Quenching and Workup: Cool the reaction to 0 °C and cautiously quench with saturated ammonium chloride solution. Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a gradient of 10-40% ethyl acetate in hexanes) to afford the title compound.
Conclusion and Outlook
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a powerful and versatile reagent for introducing functionalized silyl moieties into organic molecules. Its dual reactivity enables streamlined synthetic routes to complex targets, most notably silicon-containing heterocycles like silaproline.[9][10] The ability to perform a "silicon switch" provides medicinal chemists with a valuable strategy to fine-tune the ADME/Tox properties of drug candidates.[1] As the demand for novel chemical matter in drug discovery continues to grow, such enabling building blocks will undoubtedly play an increasingly critical role in the synthesis of next-generation therapeutics.
References
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-
Franz, A. K. (2007). The synthesis of biologically active organosilicon small molecules. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
Stace, A. P., et al. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Available at: [Link]
- LookChem. (n.d.). Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol. LookChem.
-
Wikipedia. (n.d.). Silyl ether. Wikipedia. Available at: [Link]
-
Sakurai, H. (n.d.). Bioactive Organosilicon Compounds. J-Stage. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2021). Silylethers. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2021). Silylethers. Chemistry LibreTexts. Available at: [Link]
-
StudySmarter. (2022). Silyl Ether Protecting Groups Explained. StudySmarter. Available at: [Link]
-
Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
-
Cavelier, F., et al. (n.d.). Synthesis of Silaproline, a New Proline Surrogate. ResearchGate. Available at: [Link]
-
Tacke, R., et al. (n.d.). Sila-Substitution of the α-Amino Acid Proline: Synthesis of rac- and (R)-4,4-Dimethyl-4-sila-proline Ethyl Ester. ResearchGate. Available at: [Link]
-
Cavelier, F., et al. (n.d.). Silaproline, a Silicon-Containing Proline Surrogate. ResearchGate. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
The Strategic Integration of a Bifunctional Silane in Agrochemical Discovery: Application Notes and Protocols for 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
Introduction: Bridging Silicon Chemistry with Modern Crop Protection
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved environmental profiles, and robust resistance management, the incorporation of silicon into organic molecules has emerged as a promising strategy.[1][2] Organosilicon compounds, particularly silanes, are no longer confined to their role as adjuvants that improve spray formulation characteristics like adhesion and spreading.[3] Instead, they are being strategically integrated into the core structure of active ingredients to modulate their physicochemical properties and biological activity. This guide focuses on the versatile bifunctional reagent, 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS No. 18171-24-9), a compound that offers a unique scaffold for the synthesis of innovative silicon-containing fungicides and other agrochemicals.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals in the agrochemical sector. It elucidates the rationale behind using this specific silane, provides detailed protocols for its application, and outlines the expected outcomes based on established principles of organosilicon chemistry and fungicidal design.
Scientific Rationale and Application Notes
The Advantage of a Bifunctional Linker
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a molecule of significant interest due to its dual reactivity. It possesses two distinct functional groups: a primary alcohol (-OH) and a reactive chloromethyl group (-CH₂Cl) attached to a dimethylsilyl moiety. This bifunctionality allows it to act as a versatile linker, enabling the covalent connection of a silicon-containing fragment to a pharmacophore or another molecular scaffold.
-
The Propanol Group: The hydroxyl group can be readily derivatized through esterification, etherification, or conversion to a leaving group, allowing for its attachment to various molecular backbones.
-
The Chloromethylsilyl Group: The chloromethyl group is a reactive electrophile, susceptible to nucleophilic substitution. This provides a handle for introducing a wide range of functionalities or for cyclization reactions.
This dual nature is pivotal for creating novel chemical entities where the silicon atom is strategically positioned within the molecule to influence its properties.
Silicon's Impact on Agrochemical Performance
The integration of a dimethylsilyl group, facilitated by reagents like 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-, can confer several advantages to an agrochemical active ingredient:
| Property Enhancement | Mechanistic Rationale |
| Increased Lipophilicity | The nonpolar nature of the dimethylsilyl group can enhance the molecule's ability to penetrate the waxy cuticle of plant leaves and the cell membranes of fungal pathogens. |
| Metabolic Stability | The silicon-carbon bond is generally more stable to enzymatic degradation than a carbon-carbon bond, potentially leading to increased persistence and a longer window of protection. |
| Modified Conformation | The introduction of a bulky dimethylsilyl group can alter the molecule's three-dimensional shape, potentially leading to a better fit with the target enzyme or receptor.[4] |
| Enhanced Systemicity | By fine-tuning the overall polarity of the molecule, the systemic movement of the fungicide within the plant tissues can be improved. |
Experimental Protocols: Synthesis of a Novel Silane-Functionalized Fungicide
The following protocols describe a proposed synthetic route for a novel, hypothetical triazole fungicide incorporating the 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- linker. This example is based on established synthetic methodologies for analogous silicon-containing fungicides.[5][6]
Workflow Overview
The overall synthetic strategy involves a two-step process:
-
Step 1: Etherification - Coupling of the propanol moiety of the silane with a phenolic fungicide precursor.
-
Step 2: Nucleophilic Substitution - Reaction of the chloromethyl group with a nucleophile, in this case, a triazole, to complete the synthesis of the target molecule.
Caption: Proposed synthetic workflow for a silane-functionalized fungicide.
Protocol 1: Synthesis of the Intermediate Silane Ether
Objective: To couple 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- with a model phenolic precursor, 4-chlorophenol, via a Williamson ether synthesis.
Materials:
-
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS: 18171-24-9)
-
4-Chlorophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 4-chlorophenol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate silane ether.
Expected Outcome: A colorless to pale yellow oil. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of the Final Silane-Functionalized Triazole Fungicide
Objective: To introduce the 1,2,4-triazole moiety via nucleophilic substitution of the chloromethyl group on the intermediate silane ether.
Materials:
-
Intermediate silane ether from Protocol 1
-
1,2,4-Triazole
-
Potassium carbonate
-
Anhydrous acetonitrile
-
Standard laboratory glassware
Procedure:
-
To a solution of the intermediate silane ether (1.0 equivalent) in anhydrous acetonitrile, add 1,2,4-triazole (1.2 equivalents) and potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-18 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final silane-functionalized triazole fungicide.
Expected Outcome: A white to off-white solid. The final structure should be rigorously characterized by ¹H NMR, ¹³C NMR, HRMS, and elemental analysis.
Caption: Step-by-step experimental workflow diagram.
Conclusion: A Gateway to Novel Agrochemicals
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a valuable and versatile building block in the synthesis of novel agrochemicals. Its bifunctional nature provides a straightforward and efficient means to incorporate a silicon moiety into a wide range of molecular scaffolds. The protocols outlined in this guide, while based on a hypothetical target, demonstrate a practical and adaptable synthetic strategy that can be applied to various precursors. By leveraging the unique properties conferred by silicon, researchers can explore new chemical spaces and develop next-generation crop protection agents with improved performance and desirable environmental characteristics. The continued exploration of such organosilicon reagents will undoubtedly play a crucial role in the future of agrochemical research and development.
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Synthesis and fungicidal activities of silicon-containing derivatives of 2-aryl-3-(1H-1,2,4-triazol-1-yl)propanenitriles. Chemical & Pharmaceutical Bulletin, 49(7), 909-911. [Link]
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Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. MedChemComm, 6(11), 1964-1972. [Link]
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Synthesis and systemic fungicidal activity of silicon-containing azole derivatives. Chemical & Pharmaceutical Bulletin, 48(8), 1148-1153. [Link]
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Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides. Journal of Agricultural and Food Chemistry, 68(13), 3937-3945. [Link]
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Bioisosteric silicon replacement has proven to be a valuable strategy in the design of bioactive molecules for crop protection and drug development. Journal of Agricultural and Food Chemistry. [Link]
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Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5-(Chloromethyl)furfural. Defense Technical Information Center. [Link]
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A Bifunctional Poly(ethylene Glycol) Silane Immobilized on Metallic Oxide-Based Nanoparticles for Conjugation With Cell Targeting Agents. Journal of the American Chemical Society, 126(23), 7206-7211. [Link]
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A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2535. [Link]
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Efficient synthesis of chloromethylthiocyanate for use in fungicide production. Journal of the Society of Leather Technologists and Chemists, 85(5), 209-211. [Link]
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Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2449-2457. [Link]
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A Bifunctional Poly(Ethylene Glycol) Silane Immobilized on Metallic Oxide-Based Nanoparticles for Conjugation with Cell Targeting Agents. ResearchGate. [Link]
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Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507. [Link]
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Silanol: a bifunctional group for peptide synthesis and late-stage functionalization. Chemical Science, 11(23), 6070-6074. [Link]
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"1-Propanol, 3-[(chloromethyl)dimethylsilyl]-" for functionalizing silica surfaces
Application Note & Protocol
Topic: Advanced Surface Modification of Silica Using 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CMDMS)
Audience: Researchers, scientists, and drug development professionals engaged in materials science, nanotechnology, and bioconjugation.
Introduction: A Bifunctional Approach to Silica Surface Engineering
The functionalization of silica surfaces is a cornerstone of modern materials science, enabling the creation of advanced materials for applications ranging from chromatography and catalysis to drug delivery and diagnostics.[1][2] This process typically involves covalently attaching organic molecules to the silica substrate, thereby tailoring its surface properties like hydrophobicity, chemical reactivity, or biocompatibility.[3][4] This is most commonly achieved by reacting the abundant surface silanol (Si-OH) groups with organosilanes.[1][5]
This document details the use of a unique bifunctional reagent, 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CMDMS), for the advanced functionalization of silica surfaces.
| Compound Properties: CMDMS | |
| IUPAC Name | 3-[(chloromethyl)dimethylsilyl]propan-1-ol |
| CAS Number | 18171-24-9[6][7] |
| Molecular Formula | C6H15ClOSi[6][7] |
| Molecular Weight | 166.72 g/mol [6][7] |
| Structure | HO-(CH₂₎₃-Si(CH₃)₂-CH₂Cl |
Unlike traditional silanizing agents that possess a reactive Si-Cl or Si-OR group for direct attachment to silica, CMDMS features a stable dimethylsilyl core. Its utility lies in its two distinct terminal functionalities: a hydroxyl (-OH) group and a reactive chloromethyl (-CH₂Cl) group. This structure makes CMDMS an ideal candidate for a secondary functionalization step, where it is grafted onto a pre-modified silica surface.
This application note outlines a robust, two-step protocol:
-
Primary Silanization: Creation of an amine-terminated silica surface using a standard coupling agent like (3-Aminopropyl)triethoxysilane (APTES).
-
Secondary Grafting: Covalent attachment of CMDMS to the primary amine layer via nucleophilic substitution, resulting in a hydroxyl-terminated surface.
This method provides a powerful platform for creating well-defined, functionalized surfaces with terminal hydroxyl groups, which are valuable for subsequent bioconjugation or further chemical modification.
Principle and Workflow
The overall strategy is to build a functional layer on the silica surface in a sequential, controlled manner.
-
Step 1: Amination of the Surface: The process begins by treating a clean, hydroxylated silica surface with an aminosilane such as APTES. The ethoxy groups of APTES hydrolyze and react with the surface silanol groups to form stable covalent siloxane (Si-O-Si) bonds, presenting primary amine (-NH₂) groups on the surface.[8]
-
Step 2: Grafting of CMDMS: The amine-functionalized surface is then reacted with CMDMS. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on CMDMS. This substitution reaction forms a stable carbon-nitrogen bond and releases hydrochloric acid (HCl) as a byproduct. The result is a surface terminated with the 3-(hydroxpropyl)dimethylsilyl moiety.
This sequential approach ensures a high degree of control over the surface chemistry, yielding a well-defined terminal hydroxyl layer.
Detailed Experimental Protocols
Safety First: All procedures should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. All organic solvents are flammable and should be kept away from ignition sources.[9][10] Piranha solution is extremely corrosive and explosive; handle with extreme caution.
Part A: Substrate Preparation (Cleaning and Activation)
Causality: The success of silanization is critically dependent on the cleanliness and hydroxylation state of the silica surface.[11] Organic contaminants must be removed, and the surface must present a high density of reactive silanol (Si-OH) groups.
-
Sonication: Place silica substrates (e.g., silicon wafers, glass slides) in a beaker. Add acetone and sonicate for 15 minutes. Decant the acetone, replace with isopropanol, and sonicate for another 15 minutes. Finally, rinse thoroughly with deionized (DI) water and dry under a stream of nitrogen gas.
-
Piranha Etching (for silicon/glass substrates):
-
Warning: Piranha solution (typically a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) is extremely dangerous. Always add the peroxide slowly to the acid. The reaction is highly exothermic.
-
Prepare the Piranha solution in a glass container.
-
Immerse the dried substrates in the solution for 30-45 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates in an oven at 120 °C for at least 1 hour immediately before silanization to remove adsorbed water.
-
Part B: Primary Silanization with APTES
Causality: This step creates the necessary amine-reactive layer for subsequent CMDMS grafting. The use of an anhydrous solvent is crucial to prevent the self-polymerization of APTES in the solution, which would otherwise lead to a non-uniform, aggregated surface coating.
-
Prepare Solution: In an inert atmosphere (e.g., a glovebox or using a Schlenk line), prepare a 1-2% (v/v) solution of (3-Aminopropyl)triethoxysilane (APTES) in anhydrous toluene. For example, add 1 mL of APTES to 99 mL of anhydrous toluene.
-
Reaction: Place the pre-cleaned, dry substrates into the APTES solution. Ensure they are fully submerged.
-
Incubation: Let the reaction proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: Remove the substrates from the solution and rinse sequentially with toluene, then ethanol, to remove any physisorbed silane.
-
Curing: Place the substrates in an oven and bake at 110-120 °C for 1 hour. This step cross-links the silane layer and removes residual solvent, creating a more stable coating.
-
Verification: The surface is now amine-functionalized and ready for the next step.
Part C: Secondary Grafting of CMDMS
Causality: This is the core step where the CMDMS molecule is attached. The reaction is a nucleophilic substitution. A non-protic polar solvent like DMF is used to dissolve the reactants. A non-nucleophilic base (e.g., triethylamine) is added to act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.
-
Prepare Solution: In an inert atmosphere, prepare a solution of 2% (v/v) CMDMS and 3% (v/v) triethylamine (TEA) in anhydrous N,N-Dimethylformamide (DMF).
-
Reaction: Immerse the amine-functionalized substrates from Part B into the CMDMS/TEA solution.
-
Incubation: Allow the reaction to proceed for 12-24 hours at 50-60 °C with gentle agitation. The elevated temperature helps to overcome the activation energy for the substitution reaction.
-
Washing: Remove the substrates from the reaction solution. Rinse thoroughly with DMF, followed by ethanol, and finally DI water to remove unreacted reagents and salt byproducts.
-
Final Dry: Dry the functionalized substrates under a stream of nitrogen and store in a desiccator. The surface is now terminated with hydroxyl groups.
Reaction Mechanism and Verification
The chemical transformations occurring at the surface can be visualized and must be verified using appropriate surface characterization techniques.
Characterization Techniques and Expected Results
Successful functionalization at each stage should be confirmed. The following table summarizes the key techniques and their anticipated outcomes.
| Characterization Method | Bare Silica (Activated) | After APTES (Amine Surface) | After CMDMS (Hydroxyl Surface) | Rationale |
| Water Contact Angle | < 10° (Hydrophilic) | 40° - 60° (Less Hydrophilic) | 30° - 50° (Becomes more Hydrophilic) | Changes in surface polarity alter wettability. The introduction of alkyl chains in APTES increases the angle, while the terminal -OH groups from CMDMS increase surface hydrophilicity again.[12] |
| X-ray Photoelectron Spectroscopy (XPS) | Si, O peaks present | N 1s peak appears (~400 eV) | Cl 2p peak appears (~200 eV); N 1s peak may shift | XPS provides elemental composition of the top few nanometers of the surface, confirming the addition of nitrogen (from APTES) and chlorine (from CMDMS).[13] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Broad Si-OH stretch (~3400 cm⁻¹) | C-H stretches appear (~2900 cm⁻¹); N-H bend visible (~1560 cm⁻¹) | O-H stretch may broaden/intensify (~3400 cm⁻¹); Si-CH₃ rock (~1260 cm⁻¹) appears | FTIR detects the vibrational modes of specific chemical bonds, confirming the presence of the grafted organic functional groups.[3] |
| Atomic Force Microscopy (AFM) | Atomically smooth surface | Slight increase in surface roughness | Further slight change in roughness and morphology | AFM provides topographical information. While subtle, changes can indicate the formation of the organic layers.[14][15] |
Conclusion and Applications
The described two-step protocol provides a reliable and verifiable method for functionalizing silica surfaces with 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-. This process results in a surface terminated by hydroxyl groups, which serves as a versatile platform for numerous downstream applications in research and development. Potential uses include:
-
Biosensor Development: Covalent immobilization of proteins, antibodies, or nucleic acids via the terminal hydroxyl groups.
-
Drug Delivery: Attachment of targeting ligands or hydrophilic polymers (e.g., PEG) to silica nanoparticles.[2]
-
Controlled Surface Chemistry: The hydroxyl group can be further oxidized or converted to other functional groups, enabling complex, multi-step surface synthesis.
By understanding the causality behind each step and verifying the outcome with appropriate analytical techniques, researchers can confidently produce high-quality, reproducibly functionalized silica surfaces for their specific needs.
References
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Wikipedia. Silanization. [Link]
-
Wang, Y., et al. (2018). Organosilane Grafted Silica: Linear Correlation of Microscopic Surface Characters and Macroscopic Surface Properties. Scientific Reports. [Link]
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Silberzan, P., et al. (1991). Silanation of Silica Surfaces. A New Method of Constructing Pure or Mixed Monolayers. Langmuir. [Link]
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Pasternack, R. M., et al. (2008). Attachment of 3-(aminopropyl)triethoxysilane on silicon oxide surfaces: Dependence on solution temperature. Langmuir. [Link]
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Thakur, G., et al. (2023). Mechanism of the silanization process. ResearchGate. [Link]
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Popat, A., et al. (2017). Structural and Chemical Characterization of Silica Spheres before and after Modification by Silanization for Trypsin Immobilization. ResearchGate. [Link]
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Lin, C-Y., et al. (2018). How silanization influences aggregation and moisture sorption behaviours of silanized silica: analysis of porosity and multilayer moisture adsorption. Scientific Reports. [Link]
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Jelinek, R., et al. (2009). Surface Characterization and Functionalization of MCM-41 Silicas via Silazane Silylation. The Journal of Physical Chemistry B. [Link]
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Kovelenov, Y. A., et al. (2020). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Omega. [Link]
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Park, J-H., et al. (2011). Preparation and characterization of surface modified silica nanoparticles with organo-silane compounds. Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]
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Shimada, T., et al. (2014). Surface Functionalization of Silica by Si–H Activation of Hydrosilanes. Journal of the American Chemical Society. [Link]
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Cheng, C-F., et al. (2001). Direct Method for Surface Silyl Functionalization of Mesoporous Silica. The Journal of Physical Chemistry B. [Link]
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LookChem. Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol. [Link]
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Tang, F., & Li, L. (2012). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Expert Opinion on Drug Delivery. [Link]
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Avella, A., et al. (2021). Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms. Pharmaceutics. [Link]
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West Liberty University. MATERIAL SAFETY DATA SHEET 1-PROPANOL. [Link]
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Thermo Fisher Scientific. (2025). 1-Propanol Safety Data Sheet. [Link]
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Möller, K., & Bein, T. (2010). Postsynthetic Functionalization of Mesoporous Silica. Chimia. [Link]
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Fadeev, A. Y., et al. (2014). Covalent functionalization of silica surface using "inert" poly(dimethylsiloxanes). Langmuir. [Link]
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Moitra, N., et al. (2014). Surface Functionalization of Silica by Si–H Activation of Hydrosilanes. Journal of the American Chemical Society. [Link]
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Experimental Procedure for Hydrosilylation: A Two-Step Method for the Synthesis of Alcohols from Carbonyl Compounds
An Application Guide for Researchers
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of alcohols via the catalytic hydrosilylation of carbonyl compounds (aldehydes and ketones). The process is presented as a robust and highly efficient two-step transformation: (1) the catalytic addition of a hydrosilane across a carbonyl C=O bond to form a stable silyl ether intermediate, and (2) the subsequent deprotection of the silyl ether to yield the final alcohol product. This methodology offers a mild and selective alternative to traditional reduction methods using metal hydrides. We will delve into the mechanistic underpinnings, explore various catalytic systems, provide step-by-step experimental protocols, and address critical safety considerations.
Introduction: The Strategic Advantage of Hydrosilylation
The reduction of aldehydes and ketones to their corresponding alcohols is a cornerstone transformation in organic synthesis. While classic reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective, they can suffer from poor chemoselectivity and require stringent anhydrous conditions. Catalytic hydrosilylation has emerged as a powerful and operationally simple alternative.[1][2] This reaction involves the addition of a silicon-hydrogen (Si-H) bond across the carbonyl double bond, a process typically mediated by a transition metal catalyst.[3]
The initial product of this reaction is a silyl ether, which is often stable enough for isolation and purification.[4] This is a significant advantage, as the silyl ether can serve as a protecting group for the alcohol, allowing for further synthetic manipulations on other parts of the molecule.[5][6] The final alcohol is then readily liberated in a subsequent deprotection step, often under very mild conditions.[7][8] This two-step sequence provides chemists with enhanced control and flexibility in complex synthetic routes.
Reaction Mechanism and Key Principles
The most widely accepted pathway for transition-metal-catalyzed hydrosilylation of carbonyls follows a mechanism analogous to the Chalk-Harrod mechanism for alkenes.[3] The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The hydrosilane (R₃SiH) reacts with the low-valent metal catalyst (M). The Si-H bond is cleaved and adds to the metal center, forming a metal-hydride-silyl complex.
-
Carbonyl Coordination and Insertion: The carbonyl substrate coordinates to the metal center. This is followed by the migratory insertion of the carbonyl group into the metal-hydride (M-H) bond, forming a metal-alkoxide intermediate.
-
Reductive Elimination: The silyl group transfers to the oxygen atom, and the resulting silyl ether product is released from the metal center, regenerating the active catalyst for the next cycle.[9]
Figure 1: Generalized catalytic cycle for the hydrosilylation of a carbonyl compound.
Optimizing the Reaction: Key Experimental Parameters
The success of a hydrosilylation reaction hinges on the careful selection of the catalyst, hydrosilane, and reaction conditions.
Substrate Scope
This method is broadly applicable to a wide range of aldehydes and ketones, including aromatic and aliphatic variants.[4] A key advantage is the high chemoselectivity often observed. Catalysts can be chosen that selectively reduce aldehydes and ketones in the presence of other reducible functional groups like esters, amides, or alkenes.[9][10][11] For α,β-unsaturated carbonyls, 1,2-addition to the C=O bond is typically favored over 1,4-conjugate addition, leading to allylic silyl ethers.[10]
Choice of Hydrosilane
The reactivity and steric bulk of the hydrosilane reagent can significantly influence the reaction rate and the stability of the resulting silyl ether.
| Hydrosilane | Formula | Key Characteristics |
| Phenylsilane | PhSiH₃ | Highly reactive; can sometimes lead to over-reduction.[2] |
| Diphenylsilane | Ph₂SiH₂ | Good balance of reactivity and stability.[4][12] |
| Triethylsilane | Et₃SiH | Commonly used; forms a stable triethylsilyl (TES) ether.[13][14] |
| Polymethylhydrosiloxane | (PMHS) | Inexpensive, polymeric silane; often used in industrial settings. |
Catalyst Selection
A diverse array of transition metal complexes can catalyze this transformation. While precious metals like rhodium and ruthenium are highly effective, significant research has focused on developing more sustainable catalysts based on earth-abundant first-row transition metals.[15]
| Catalyst Type | Metal | Typical Loading (mol%) | Temperature (°C) | Notes |
| Pincer Complexes | Ni, Fe, Mn, Co | 0.005 - 5 | 25 - 90 | High activity and selectivity; tunable ligand frameworks.[2][4][9][15] |
| Salen Complexes | Mn | 1 - 5 | 25 - 80 | Air-stable and effective for a range of substrates.[16] |
| Rhenium Complexes | Re | 1 - 5 | 25 - 80 | Efficiently catalyzes hydrosilylation under mild, open-flask conditions.[17][18] |
| Organocatalysts | NHC | 5 - 10 | 25 - 60 | Metal-free alternative, activating the silane via a hypervalent silicon intermediate.[10] |
Detailed Experimental Protocols
The following protocols provide a general framework. Researchers should optimize conditions for their specific substrate and catalyst system.
Figure 2: General experimental workflow for the two-step synthesis of alcohols.
Protocol 1: Manganese-Catalyzed Hydrosilylation of Acetophenone
This protocol is adapted from procedures utilizing earth-abundant metal catalysts.[2][19]
Materials:
-
Acetophenone (1.0 mmol, 120 mg)
-
Phenylsilane (PhSiH₃, 1.2 mmol, 130 mg, 148 µL)
-
Manganese(I) catalyst (e.g., Mn(CO)₅Br, 0.01 mmol, 1 mol%)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or oven-dried round-bottom flask with septum
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
Setup: Under an inert atmosphere of nitrogen or argon, add the Manganese(I) catalyst (1 mol%) and acetophenone (1.0 mmol) to the Schlenk flask containing a magnetic stir bar.
-
Solvent Addition: Add 5 mL of anhydrous toluene to the flask and stir the mixture until the solids are dissolved.
-
Silane Addition: Slowly add phenylsilane (1.2 mmol) to the reaction mixture dropwise via syringe at room temperature. An exothermic reaction may be observed.[2]
-
Reaction: Stir the reaction mixture at room temperature (or heat to 60-80 °C if required) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed (typically 1-6 hours), cool the reaction to room temperature. Carefully quench any excess hydrosilane by the slow addition of a few drops of acetone.
-
Purification: Concentrate the mixture under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure silyl ether.
Protocol 2: Deprotection of the Silyl Ether to the Alcohol
This protocol describes a general method for cleaving silyl ethers using a fluoride source, one of the mildest and most common methods.[1][6][7]
Materials:
-
Silyl ether from Protocol 1 (e.g., (1-phenylethoxy)(phenyl)silane)
-
Tetrahydrofuran (THF), 10 mL
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 mmol, 1.1 mL)
Procedure:
-
Setup: Dissolve the purified silyl ether (1.0 mmol) in THF (10 mL) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add the TBAF solution (1.1 equivalents) to the flask at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC until the silyl ether is fully consumed (usually 30-60 minutes).
-
Work-up: Pour the reaction mixture into a separatory funnel containing water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol can be further purified by silica gel column chromatography if necessary.
Safety and Handling Precautions
-
Hydrosilanes: Many hydrosilanes are flammable and can be pyrophoric (ignite spontaneously in air).[20][21] They can also react with moisture to release flammable hydrogen gas. Always handle hydrosilanes under an inert atmosphere and use proper syringe techniques. Chlorosilanes are corrosive and react with water to form HCl gas.[22]
-
Metal Catalysts: While many modern catalysts are air-stable, some may be pyrophoric or toxic.[23] Always consult the Safety Data Sheet (SDS) for the specific catalyst being used. Handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous solvents are often required to prevent quenching of the hydrosilane and deactivation of the catalyst.[17] Use standard techniques for handling dry solvents.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure the catalyst is from a reliable source and was stored properly. Consider an activation step if required by the specific catalyst.[24] |
| Poor quality silane | Use freshly distilled or newly purchased hydrosilane. | |
| Presence of water/oxygen | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. | |
| Side Product Formation | Over-reduction | Use a less reactive silane (e.g., Et₃SiH instead of PhSiH₃) or lower the reaction temperature. |
| Dehydrogenative silylation | This can be an issue with some catalyst systems.[25] Try a different catalyst or ligand that favors hydrosilylation. | |
| Difficult Purification | Co-elution of product and silane byproducts | During work-up, a mild aqueous base wash can help hydrolyze and remove some silicon-based byproducts. |
References
-
Catalysis Science & Technology. (n.d.). Hydrosilylation of carbonyl and carboxyl groups catalysed by Mn(i) complexes bearing triazole ligands. RSC Publishing. Retrieved from [Link]
-
Organometallics. (n.d.). Catalytic Hydrosilylation of Carbonyl Compounds with Cationic Oxorhenium(V) Salen. ACS Publications. Retrieved from [Link]
-
European Journal of Inorganic Chemistry. (2021). Hydrosilylation of Carbonyl Compounds Catalyzed by a Nickel Complex Bearing a PBP Ligand. Wiley-VCH GmbH. Retrieved from [Link]
-
Organometallics. (n.d.). Hydrosilylation of Aldehydes and Ketones Catalyzed by Nickel PCP-Pincer Hydride Complexes. ACS Publications. Retrieved from [Link]
-
NSF PAR. (2023). Manganese Salan Complexes as Catalysts for Hydrosilylation of Aldehydes and Ketones. Retrieved from [Link]
-
Dhungana, T. P., et al. (n.d.). Catalytic Hydrosilylation of Carbonyl Compounds by a Germylyne Complex with a Mo≡Ge Triple Bond. ChemRxiv. Retrieved from [Link]
-
ACS Catalysis. (2019). Iron-Catalyzed Homogeneous Hydrosilylation of Ketones and Aldehydes: Advances and Mechanistic Perspective. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrosilylation. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Gelest. (n.d.). Silylation of Alcohols Employed in Templating Protocols. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cobalt-catalyzed synthesis of silyl ethers via cross-dehydrogenative coupling between alcohols and hydrosilanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Silyl formates as hydrosilane surrogates for the transfer hydrosilylation of ketones. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. Retrieved from [Link]
-
idUS. (n.d.). Hydrosilylation of Carbonyl Compounds Catalyzed by a Nickel Complex Bearing a PBP Ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrosilylation of aldehydes and ketones catalyzed by [Ph3P(CuH)]6. Retrieved from [Link]
-
Organometallics. (2017). Hydrosilylation of Aldehydes and Formates Using a Dimeric Manganese Precatalyst. ACS Publications. Retrieved from [Link]
-
Kyushu University Institutional Repository. (n.d.). Practical Procedures for Hydrosilylation of Ketones and Silane-induced Ring-opening Polymerization of Cyclic Ethers by Prior. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Chemoselective Hydrosilylation of the α,β-Site Double Bond in α,β- and α,β,γ,δ-Unsaturated Ketones Catalyzed by Macrosteric Borane Promoted by Hexafluoro-2-propanol. Retrieved from [Link]
-
MDPI. (n.d.). Hydrosilylation Reactions Catalyzed by Rhenium. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive. RSC Publishing. Retrieved from [Link]
-
Scribd. (n.d.). Silane Safety Guide. Retrieved from [Link]
-
Gas-Sensing.com. (n.d.). Understanding Silane: Properties, Risks, and Safety Measures. Retrieved from [Link]
-
EPub Bayreuth. (n.d.). Co‐catalyzed Selective syn‐Hydrosilylation of Internal Alkynes. Retrieved from [Link]
-
CES-Silicones. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
-
ACS Catalysis. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Publications. Retrieved from [Link]
-
Nottingham ePrints. (2022). Catalytic Hydrosilylation in Reductive Ether Synthesis and Reductive Beckmann Rearrangements. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Single Photocatalytic Hydrosilylation of Alkenes for the Synthesis of Bis(silyl) and Silaboryl Alkanes. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Silylation Reactions with 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- in silylation and other synthetic applications. My aim is to move beyond simple procedural steps and delve into the causality behind common experimental challenges, empowering you to diagnose and resolve issues effectively.
This compound, with its bifunctional nature—a reactive hydroxyl group and a chloromethylsilyl moiety—presents unique opportunities and challenges in organic synthesis.[1] This guide is structured to address specific problems you may encounter, ensuring the scientific integrity and success of your work.
Section 1: Understanding the Reagent's Reactivity
Before troubleshooting, it's crucial to understand the dual reactivity of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-. The molecule contains two key functional groups:
-
3-(dimethylsilyl)propan-1-ol Group : The hydroxyl end can undergo typical alcohol reactions, including silylation (acting as the substrate) or conversion to a better leaving group.
-
Chloromethylsilyl Group : This is a reactive site. The silicon-chloromethyl bond can participate in nucleophilic substitution reactions.[1]
The interplay between these two groups dictates the potential for side reactions.
Section 2: Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My silylation reaction with a target alcohol is incomplete or has a low yield. What are the likely causes?
This is one of the most common issues in silylation chemistry. Several factors can contribute to poor conversion rates.
Possible Cause 1: Presence of Moisture Silylating agents are highly sensitive to water.[2] Any moisture in your reaction will consume the reagent, leading to incomplete reactions.
-
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours or flame-dry under a vacuum.[2][3] Allow to cool in a desiccator under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use fresh, anhydrous solvents from a sealed bottle or distill from an appropriate drying agent. Aprotic solvents like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are generally recommended.[4][5]
-
Reagents: Ensure your starting alcohol and any bases (e.g., pyridine, triethylamine) are anhydrous. Store reagents over molecular sieves if necessary.
-
Atmosphere: Conduct the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.
-
Possible Cause 2: Suboptimal Reaction Conditions Conditions that work on a small scale may not be directly transferable to a larger scale without optimization.[2]
-
Troubleshooting Protocol: Reaction Parameter Optimization
-
Base Selection: For chlorosilanes, a base is required to neutralize the HCl byproduct.[6] Imidazole is often a preferred base for sterically hindered silylations, while triethylamine or pyridine are also common.[4] The choice of base can significantly impact reaction rates.
-
Stoichiometry: You may need to use a slight excess (1.1 to 1.5 equivalents) of the silylating agent and base to drive the reaction to completion.[5]
-
Temperature & Time: While many silylations proceed at room temperature, sluggish reactions may require gentle heating (e.g., 40-60°C).[4][7] Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
FAQ 2: I am observing significant formation of an unexpected, higher molecular weight byproduct. What could it be?
The bifunctional nature of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- makes it susceptible to self-condensation or polymerization, especially under certain conditions.
Side Reaction Pathway: Intermolecular Ether Formation (Williamson Ether Synthesis)
If a base is present, it can deprotonate the hydroxyl group of one molecule, which can then act as a nucleophile, attacking the chloromethyl group of another molecule.
Caption: Dimerization via intermolecular ether formation.
-
Mitigation Strategies:
-
Slow Addition: Add the base slowly to the reaction mixture at a low temperature to keep the concentration of the deprotonated species low.
-
High Dilution: Running the reaction under high dilution can favor the desired intramolecular reaction over intermolecular side reactions.
-
Protecting Groups: If you intend to use the chloromethyl functionality in a subsequent step, consider protecting the hydroxyl group first (e.g., as a TBDMS or TES ether) before proceeding.[8]
-
FAQ 3: During my reaction, I'm forming a siloxane byproduct. How can I prevent this?
Siloxane formation arises from the hydrolysis of silyl species. The Si-Cl bond is highly susceptible to hydrolysis, but the resulting silanol (Si-OH) is also reactive.
Side Reaction Pathway: Hydrolysis and Condensation
Caption: Hydrolysis followed by condensation to form siloxanes.
-
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor. As detailed in FAQ 1, eliminating water from the reaction is paramount.[2]
-
Aprotic Solvents: Protic solvents can react with chlorosilanes to form alkoxysilanes and water, which then drives silanol and siloxane formation.[4][5] Always use aprotic solvents.
-
Controlled Workup: During the workup, avoid prolonged exposure to aqueous acidic or basic conditions which can hydrolyze the desired silyl ether product.[5]
-
FAQ 4: The desired silyl ether product decomposed during purification on a silica gel column. Why did this happen and what can I do?
Silyl ethers exhibit a wide range of stability, which is influenced by steric hindrance around the silicon atom and the electronic nature of the substituents.[8][9][10]
Table 1: Relative Stability of Common Silyl Ethers to Acidic Conditions
| Silyl Group | Relative Stability |
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |
| (Data compiled from various sources, providing a general trend)[10] |
The silyl ether formed from 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is structurally less hindered than a TBDMS group and thus more susceptible to cleavage.
-
Problem: Standard silica gel is slightly acidic and can be sufficient to cleave more sensitive silyl ethers during chromatography.[5]
-
Troubleshooting Protocol: Purification of Sensitive Silyl Ethers
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine in hexanes/ethyl acetate). This deactivates the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for purification if your compound is compatible.
-
Non-Chromatographic Purification: If possible, use other purification methods like distillation or recrystallization to avoid contact with silica gel.
-
Rapid Purification: If you must use silica gel, perform the chromatography as quickly as possible to minimize contact time.
-
Section 3: Summary of Key Experimental Considerations
| Parameter | Recommendation | Rationale |
| Moisture Control | Strict anhydrous conditions are essential. | Prevents reagent quenching, hydrolysis of products, and formation of siloxane byproducts.[2][3] |
| Solvent | Use aprotic solvents (DMF, THF, ACN). | Protic solvents react with silylating agents and can promote hydrolysis.[4][5] |
| Base | Use a non-nucleophilic base (e.g., Imidazole, NEt₃). | Neutralizes HCl byproduct without competing in side reactions.[4] |
| Temperature | Start at 0°C to room temperature; heat if necessary. | Controls reaction rate and minimizes potential for thermal degradation or side reactions. |
| Purification | Use neutralized silica gel or alternative methods. | Prevents acid-catalyzed cleavage of the silyl ether product on the column.[5] |
By understanding the inherent reactivity of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- and anticipating these common side reactions, you can design more robust experimental protocols and efficiently troubleshoot issues as they arise.
References
-
Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]
-
LookChem. (n.d.). Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol. [Link]
-
Pierce, A. E. (n.d.). Techniques for Silylation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Silylation. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?[Link]
-
ChemEurope. (n.d.). Silyl ether. [Link]
-
Chromatography Forum. (2014). Why do my silylations always fail?[Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Clutch Prep. (2022). Silyl Ether Protecting Groups Explained. [Link]
-
RSC Publishing. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. [Link]
-
Reddit. (2022). Incomplete silylation of a glycoside. [Link]
-
ResearchGate. (2025). Theoretical study of the hydrolysis of chlorosilane. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
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- 8. Silyl Groups - Gelest [technical.gelest.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Silyl_ether [chemeurope.com]
Technical Support Center: Purification of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- Reaction Products
Welcome to the technical support center for the purification of reaction products derived from 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS 18171-24-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these versatile organosilicon compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to support your experimental success.
Introduction to the Chemistry and Challenges
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a bifunctional molecule with two key reactive sites: a primary alcohol and a chloromethyl group attached to a dimethylsilyl moiety. This structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis.[1] However, the purification of its reaction products can be challenging due to the inherent properties of the silyl group and the nature of the newly introduced functional groups.
Common challenges include:
-
Hydrolytic instability: The silicon-oxygen bond can be susceptible to cleavage, especially on acidic stationary phases like standard silica gel.[2]
-
Polarity changes: Reactions at either the hydroxyl or chloromethyl group can significantly alter the polarity of the molecule, requiring careful selection of purification methods.
-
Basicity of products: Introduction of amine functionalities can lead to strong interactions with silica gel, causing streaking and poor separation during chromatography.[3]
-
Formation of byproducts: Incomplete reactions and side reactions can lead to complex mixtures that are difficult to separate.
This guide will address these challenges by providing practical solutions and explaining the underlying chemical principles.
Frequently Asked Questions (FAQs)
General Purification Strategies
Q1: I'm new to working with this compound. What are the general considerations for purifying its reaction products?
A1: The purification strategy for reaction products of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- depends heavily on the nature of the reaction performed. The two primary reactive sites, the hydroxyl group and the chloromethyl group, will dictate the properties of your product.
-
Reactions at the hydroxyl group (e.g., etherification, esterification): These reactions typically decrease the polarity of the starting material. The primary purification challenge is often the removal of unreacted starting material and any reagents. Standard silica gel chromatography is usually effective, but care must be taken to avoid hydrolysis of the silyl group.
-
Reactions at the chloromethyl group (e.g., nucleophilic substitution with amines, thiols, etc.): These reactions introduce new functional groups that can significantly alter the product's properties. For example, reactions with amines will yield basic compounds that can interact strongly with silica gel.[3] In these cases, modified chromatographic techniques are often necessary.
Before any column purification, it is crucial to perform a thorough analysis using Thin Layer Chromatography (TLC) to determine the optimal solvent system and to assess the stability of your compound on the stationary phase.[4]
Q2: My compound appears to be degrading on the TLC plate. What could be the cause and how can I prevent this?
A2: Degradation on a silica gel TLC plate is a common issue with silyl ethers and is often due to the acidic nature of the silica surface, which can catalyze hydrolysis of the Si-O-C bond.[2] To confirm if your compound is unstable on silica, you can perform a 2D TLC.[5]
-
Procedure for 2D TLC:
-
Spot your sample in one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate and turn it 90 degrees.
-
Develop the plate again in the same solvent system.
-
If your compound is stable, it will appear on the diagonal. If it is decomposing, you will see spots below the diagonal.[5]
-
If instability is confirmed, you can try the following:
-
Neutralize the silica: Prepare a slurry of silica gel with a solvent containing a small amount of a base, such as triethylamine (NEt₃), before packing your column or use a mobile phase containing 0.1-1% triethylamine for both TLC and column chromatography.
-
Use an alternative stationary phase: Consider using neutral alumina or a reversed-phase silica gel for your purification.[4]
Troubleshooting Guide: Purification of Specific Reaction Products
This section provides detailed troubleshooting advice for common reactions involving 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-.
Scenario 1: Products from Reactions at the Chloromethyl Group (e.g., Amination)
Reactions involving nucleophilic substitution at the chloromethyl position, particularly with amines, yield amino-functionalized silyl ethers. These products are basic and present unique purification challenges.
Problem 1: My amino-functionalized product is streaking badly on the TLC plate and I'm getting poor separation in my column.
Cause: The basic amine group in your product is interacting strongly with the acidic silanol groups on the surface of the silica gel.[3] This leads to tailing and poor resolution.
Solutions:
-
Modify the Mobile Phase: Add a small percentage (0.5-2%) of a volatile base, such as triethylamine or pyridine, to your eluent.[3] This will compete with your product for the acidic sites on the silica, reducing the strong interactions and improving the spot shape.
-
Deactivate the Stationary Phase: Before packing your column, you can treat the silica gel with a solution of triethylamine in your chosen solvent, then remove the excess solvent.
-
Switch to a Different Stationary Phase: Neutral or basic alumina is often a better choice for purifying basic compounds as it lacks the strong acidity of silica gel.[4]
Experimental Protocol: Column Chromatography of a Basic Amino-Silyl Ether
-
TLC Analysis: Develop a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Add 1% triethylamine to the solvent system and observe the improvement in spot shape. The optimal Rf value for column chromatography is typically between 0.2 and 0.4.
-
Column Packing (Neutralized Silica):
-
Prepare a slurry of silica gel in your chosen eluent system (containing 1% triethylamine).
-
Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
Ensure the column is packed uniformly to avoid channeling.[6]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with your chosen solvent system.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing your pure product and remove the solvent under reduced pressure.
-
Problem 2: I'm observing a new, more polar spot on my TLC that I suspect is a byproduct. What could it be?
Cause: A common side reaction is the hydrolysis of the silyl ether to the corresponding silanol. This can happen during the reaction workup if aqueous acidic or basic conditions are used, or during purification on silica gel. (3-Aminopropyl)triethoxysilane, a related compound, is known to be susceptible to hydrolysis, which can be catalyzed by the amine functionality itself.[1]
Solutions:
-
Minimize Contact with Water: Ensure all solvents and reagents are anhydrous, especially if your product is sensitive to hydrolysis.
-
Gentle Workup: Use a non-aqueous workup if possible. If an aqueous wash is necessary, use neutral water or brine and minimize the contact time.
-
Analytical Confirmation: The suspected silanol byproduct can be confirmed by GC-MS analysis. Silyl ethers often show a characteristic [M-CH₃]⁺ fragment ion in their mass spectrum.[7] The hydrolyzed product will have a different molecular weight and fragmentation pattern.
Scenario 2: Products from Reactions at the Hydroxyl Group (e.g., Etherification)
When the hydroxyl group is derivatized, for example, through an etherification reaction, the resulting product is typically less polar than the starting material.
Problem 3: I'm having difficulty separating my ether product from the unreacted 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- starting material.
Cause: While the polarity has changed, it may not be significant enough for easy separation, especially if the group added is small.
Solutions:
-
Optimize the Solvent System: A less polar solvent system will increase the separation between your less polar product and the more polar starting material. Experiment with different ratios of solvents like hexanes and ethyl acetate, or hexanes and diethyl ether.
-
Gradient Elution: Start with a non-polar eluent to first elute your product, then gradually increase the polarity to elute the starting material.
Scenario 3: General Troubleshooting
Problem 4: My yield is low after column chromatography. Where could my product have gone?
Cause: There are several possibilities for low recovery after chromatography:
-
Decomposition on the column: As discussed, acid-sensitive compounds can degrade on silica gel.[5]
-
Product is highly retained: Your product may be too polar for the chosen solvent system and is still on the column.
-
Product co-eluted with impurities: The separation may not have been effective, leading to mixed fractions that were discarded.
-
Product is very non-polar and came off in the solvent front: If your product is much less polar than your starting material, it might elute very quickly.
Solutions:
-
Check for Decomposition: Use 2D TLC to assess stability before running a column.
-
Increase Eluent Polarity: If you suspect your product is still on the column, try flushing the column with a more polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) and analyze the collected fractions.
-
Re-optimize TLC: Re-evaluate your TLC conditions to achieve better separation between your product and impurities.
-
Analyze Early Fractions: Always check the first few fractions collected, as non-polar compounds can elute very quickly.
Data Presentation
The choice of chromatographic conditions is critical for successful purification. The following table provides a starting point for developing your purification method based on the type of reaction performed.
| Reaction Type | Expected Product | Typical Polarity Change | Recommended Stationary Phase | Example Eluent System | Key Considerations |
| Amination | Amino-silyl ether | Increase | Neutral Alumina or Neutralized Silica | Hexanes/Ethyl Acetate + 1% NEt₃ | Product is basic; avoid acidic conditions. |
| Etherification | Silyl ether | Decrease | Silica Gel | Hexanes/Ethyl Acetate | Monitor for hydrolysis of the silyl group. |
| Esterification | Silyl ester | Slight Decrease | Silica Gel | Hexanes/Ethyl Acetate | Product may be sensitive to hydrolysis. |
References
-
Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews. [Link]
-
Nishiumi, S., et al. (2015). Fragmentation Patterns of Methyloxime-Trimethylsilyl Derivatives of Constitutive Mono- And Disaccharide Isomers Analyzed by Gas chromatography/field Ionization Mass Spectrometry. Journal of Mass Spectrometry. [Link]
-
Vrkoslav, V., et al. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. [Link]
-
How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. PMC - NIH. [Link]
-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc. [Link]
-
Effect of mixed silanes on the hydrolytic stability of composites. PubMed - NIH. [Link]
-
Novel polyfunctional silanes for improved hydrolytic stability at the polymer-silica interface. PubMed. [Link]
-
Silyl ether. Wikipedia. [Link]
-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. ResearchGate. [Link]
-
Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling. NIH. [Link]
-
Purifying compound containing trimethylsilyl group by column chromatography. Reddit. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
-
Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. NIH. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn. [Link]
-
Column chromatography. University of Arizona. [Link]
-
Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry. ResearchGate. [Link]
-
Synthesis of aminosilanes starting with chlorosilanes and amines. ResearchGate. [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]
-
Column chromatography. Wikipedia. [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]
-
A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis. [Link]
-
1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
3-AMINOPROPYLTRIETHOXYSILANE. Ataman Kimya. [Link]
-
TLC trouble shooting. ResearchGate. [Link]
-
Thin Layer Chromatography (TLC). University of Colorado Boulder. [Link]
-
Deprotection of silyl ethers by using SO 3 H silica gel: Application to sugar, nucleoside, and alkaloid derivatives. ResearchGate. [Link]
-
Analysis of polydimethylsiloxanes by GC/TOFMS. JEOL. [Link]
-
Protecting Group Strategies in Natural Product Biosynthesis. PubMed. [Link]
-
Development of Amino Acids Functionalized SBA-15 for the Improvement of Protein Adsorption. MDPI. [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
-
Separating Compounds by Column Chromatography. Utah Tech University. [Link]
-
Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]
-
Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]
-
Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. NIH. [Link]
-
Development of Amino Acids Functionalized SBA-15 for the Improvement of Protein Adsorption. Semantic Scholar. [Link]
-
Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. [Link]
-
(3-Aminopropyl)triethoxysilane. Wikipedia. [Link]
- Process for preparing and purifying 3-aminopropanol.
-
Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System. ResearchGate. [Link]
-
Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society. [Link]
-
Direct transformation of silyl enol ethers into functionalized allenes. PubMed. [Link]
-
Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Chemistry Portal. [Link]
- A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
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- 1. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. Chromatography [chem.rochester.edu]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. jeol.com [jeol.com]
Technical Support Center: Mastering the Stability of Chloromethyl Dimethylsilyl Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with chloromethyl dimethylsilyl compounds. This guide is designed to provide you with in-depth technical knowledge and practical troubleshooting strategies to prevent the unwanted hydrolysis of these versatile but sensitive reagents. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered when working with chloromethyl dimethylsilyl compounds.
Q1: What are the primary pathways for the degradation of my chloromethyl dimethylsilyl compound?
A1: The primary degradation pathway is hydrolysis, which can occur at two sites within the molecule: the silicon-chlorine bond (in the case of chloromethyl dimethylsilyl chloride) and the silicon-oxygen bond (in a chloromethyl dimethylsilyl ether). Both bonds are highly susceptible to attack by water. The presence of the electron-withdrawing chloromethyl group can enhance the reactivity of the silicon center toward nucleophiles, including water[1][2].
Q2: How does the chloromethyl group influence the stability of the silyl ether bond compared to other silyl ethers?
A2: The chloromethyl group is electron-withdrawing, which can make the silicon atom more electrophilic. This increased electrophilicity can make the silyl ether more susceptible to nucleophilic attack, including hydrolysis, compared to silyl ethers with simple alkyl substituents like tert-butyldimethylsilyl (TBS) ethers[1][3]. However, the steric bulk of the substituents on the silicon atom remains a dominant factor in determining stability[4].
Q3: My silylation reaction with chloromethyl dimethylsilyl chloride is failing or giving low yields. What are the likely causes?
A3: Low yields in silylation reactions are most often due to the presence of moisture in the reaction setup. Chloromethyl dimethylsilyl chloride reacts rapidly with water to form silanols and hydrochloric acid[2]. Other potential causes include an insufficiently strong or sterically hindered base, or a poor quality (already hydrolyzed) silylating agent.
Q4: Can I use protic solvents like methanol or ethanol with chloromethyl dimethylsilyl ethers?
A4: It is strongly discouraged. Protic solvents, especially in the presence of acidic or basic catalysts, will promote the hydrolysis of the silyl ether bond[4]. It is always recommended to use anhydrous aprotic solvents to maintain the integrity of the silyl ether.
Q5: Are there any specific safety precautions I should take when handling chloromethyl dimethylsilyl compounds?
A5: Yes. These compounds are moisture-sensitive and corrosive[2]. Always handle them under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Unexpected Hydrolysis of Chloromethyl Dimethylsilyl Ether During Reaction or Workup
Symptoms:
-
Appearance of a new, more polar spot on your Thin-Layer Chromatography (TLC) plate, corresponding to the deprotected alcohol.
-
Complex proton NMR spectra showing a mixture of the desired product and the deprotected starting material.
-
Lower than expected yield of the desired silylated product.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture in Reaction | Trace amounts of water in your solvent, reagents, or glassware can lead to significant hydrolysis. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. |
| Acidic or Basic Contaminants | Residual acid or base from previous steps or impurities in reagents can catalyze hydrolysis. | Neutralize the reaction mixture to pH ~7 before workup. Use purified reagents and solvents. |
| Inappropriate Workup Conditions | Aqueous workups, especially under acidic or basic conditions, can rapidly cleave the silyl ether. | If possible, perform a non-aqueous workup. If an aqueous workup is necessary, use a buffered solution (e.g., saturated sodium bicarbonate) and minimize contact time. |
| Inherent Instability | The chloromethyl dimethylsilyl ether may be inherently unstable under your specific reaction conditions. | Consider switching to a more robust silyl protecting group if the reaction conditions cannot be modified. |
Issue 2: Silylation with Chloromethyl Dimethylsilyl Chloride is Incomplete
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting alcohol.
-
The isolated product is a mixture of the desired silyl ether and the starting alcohol.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality Silylating Agent | The chloromethyl dimethylsilyl chloride may have hydrolyzed during storage. | Use a fresh bottle of the reagent or purify it by distillation before use. |
| Insufficient Base | An inadequate amount of base will not effectively scavenge the HCl generated during the reaction, leading to an acidic environment that can inhibit the reaction. | Use at least 1.1 equivalents of a non-nucleophilic, sterically unhindered base like triethylamine or imidazole. |
| Steric Hindrance | The alcohol you are trying to protect may be sterically hindered, slowing down the silylation reaction. | Increase the reaction temperature and/or reaction time. Consider using a more reactive silylating agent if possible. |
| Presence of Water | As mentioned previously, water will consume the silylating agent. | Rigorously exclude moisture from the reaction. |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol with Chloromethyl Dimethylsilyl Chloride
Materials:
-
Primary alcohol
-
Chloromethyl dimethylsilyl chloride (freshly opened or distilled)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Imidazole
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2 eq.) or imidazole (1.5 eq.) to the solution and stir.
-
Slowly add chloromethyl dimethylsilyl chloride (1.1 eq.) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Monitoring Hydrolysis by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel 60 F254).
-
Spot the starting material (alcohol), the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture.
-
Develop the TLC plate using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin).
-
The silyl ether product will have a higher Rf value (less polar) than the starting alcohol. The appearance of a spot with the same Rf as the starting alcohol indicates hydrolysis.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the key steps in the hydrolysis of a chloromethyl dimethylsilyl ether.
Caption: Troubleshooting workflow for hydrolysis issues.
References
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC - NIH. Available at: [Link]
-
Chloromethyl Methyl Ether | C2H5ClO | CID 7864. PubChem. Available at: [Link]
-
Silyl ether - Wikipedia. Available at: [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega. ACS Publications. Available at: [Link]
-
MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. Available at: [Link]
-
USE OF CHLORO(CHLOROMETHYL)DIMETHYLSILANE IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE. ResearchGate. Available at: [Link]
-
A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of (chloromethyl)dimethylsilanol | Request PDF. ResearchGate. Available at: [Link]
-
Protecting Groups - Organic Synthesis. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
Welcome to the technical support center for 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS 18171-24-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis and application of this versatile bifunctional molecule.
I. Introduction to 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a valuable bifunctional organosilicon compound. It features a primary alcohol for subsequent derivatization and a reactive chloromethylsilyl group, making it a key intermediate in various synthetic applications.[1] Its utility spans from the introduction of silyl protecting groups to the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] Understanding and optimizing the reaction conditions for its synthesis and subsequent use is critical for achieving high yields and purity.
II. Synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- via Hydrosilylation
The primary route for synthesizing 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is the platinum-catalyzed hydrosilylation of allyl alcohol with chloromethyldimethylsilane.[2][3] This reaction involves the addition of the Si-H bond across the double bond of allyl alcohol.
Caption: Synthesis of the target compound via hydrosilylation.
A. Key Reaction Parameters and Optimization
| Parameter | Recommended Condition | Rationale and Expert Insights |
| Catalyst | Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) | Karstedt's catalyst is generally more active and selective for C=C hydrosilylation compared to Speier's catalyst (H₂PtCl₆), minimizing the competing O-silylation side reaction.[2] |
| Catalyst Loading | 5-10 ppm of Platinum | While higher catalyst loading can increase the reaction rate, it can also promote side reactions and increase costs. It is crucial to find the optimal balance for your specific system. |
| Reactant Stoichiometry | Slight excess of allyl alcohol (1.1-1.2 equivalents) | A slight excess of the alkene can help ensure complete consumption of the more valuable silane and can be removed during purification. |
| Solvent | Toluene or THF (anhydrous) | Anhydrous conditions are critical as chlorosilanes are highly moisture-sensitive and will hydrolyze to form silanols and hydrochloric acid, which can complicate the reaction and purification.[4] |
| Temperature | 40-60°C | The reaction is often exothermic. Maintaining a moderate temperature helps to control the reaction rate and prevent catalyst decomposition and side reactions.[5] |
| Reaction Time | 2-6 hours (monitor by GC-MS) | The reaction should be monitored for the disappearance of the Si-H peak in the IR spectrum or by GC-MS analysis of the starting silane. |
B. Step-by-Step Experimental Protocol
Materials:
-
Chloromethyldimethylsilane (1.0 eq)
-
Allyl alcohol (1.1 eq)
-
Karstedt's catalyst (10 ppm Pt)
-
Anhydrous toluene
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer.
-
Under a positive pressure of inert gas, charge the flask with allyl alcohol and anhydrous toluene.
-
Add Karstedt's catalyst to the flask.
-
Add chloromethyldimethylsilane to the dropping funnel.
-
Slowly add the chloromethyldimethylsilane to the reaction mixture dropwise over 30-60 minutes, maintaining the internal temperature below 60°C. An exotherm is often observed.[6]
-
After the addition is complete, stir the reaction mixture at 50°C and monitor its progress by GC-MS.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
The crude product can be purified by vacuum distillation.
C. Troubleshooting Synthesis Issues
Q1: My yield is low, and I observe significant amounts of a byproduct with a preserved C=C bond.
A1: This is likely due to the competing O-silylation (dehydrogenative condensation) reaction.[2] This side reaction is more prevalent with less active catalysts or at higher temperatures.
-
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using a high-purity Karstedt's catalyst. Speier's catalyst is more prone to this side reaction.[2]
-
Temperature Control: Maintain a lower reaction temperature (e.g., 40°C) to favor the desired C-hydrosilylation.
-
Reaction Monitoring: Monitor the reaction closely and stop it once the starting silane is consumed to prevent further side reactions.
-
Q2: I see multiple products on my GC-MS, and the purification by distillation is difficult.
A2: This could be due to several factors, including catalyst decomposition, isomerization of allyl alcohol, or hydrolysis of the starting material or product.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Moisture can lead to the formation of siloxanes, which can be difficult to separate.[4]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction to prevent oxidation and side reactions.
-
Purification: For difficult separations, consider flash column chromatography on silica gel, although this may lead to some hydrolysis of the chloromethyl group if not performed carefully with neutral solvents.
-
Caption: Troubleshooting workflow for synthesis.
III. Subsequent Reactions and Optimization
The bifunctional nature of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- allows for a variety of subsequent transformations at both the hydroxyl and chloromethyl groups.
A. Reactions at the Hydroxyl Group
The primary alcohol can be readily converted into ethers, esters, or protected with a silyl group.
-
Esterification: The hydroxyl group can be esterified with a carboxylic acid or acid chloride. The Yamaguchi esterification is a mild and efficient method for this transformation.[7][8]
-
Silyl Ether Formation: The alcohol can be protected as a silyl ether using a silylating agent like HMDS in the presence of a catalyst.[9] This can be useful to prevent the alcohol from interfering in subsequent reactions involving the chloromethyl group.
B. Reactions at the Chloromethyl Group
The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities.
-
Williamson Ether Synthesis: The chloromethyl group can react with an alkoxide to form an ether linkage. This reaction typically proceeds under SN2 conditions.[4][10][11][12][13]
-
Formation of Quaternary Ammonium Salts: Reaction with a tertiary amine will yield a quaternary ammonium salt.[14][15][16][17][18] These compounds can have applications as phase-transfer catalysts or have biological activity.
C. Troubleshooting Subsequent Reactions
Q3: When I try to perform a Williamson ether synthesis using a strong base to form the alkoxide, I get a low yield of the desired ether.
A3: Strong bases can also react with the chloromethyl group, leading to side products.
-
Troubleshooting Steps:
-
Protecting Group Strategy: Protect the hydroxyl group as a silyl ether before performing the reaction at the chloromethyl position. The silyl ether can be easily removed later with a fluoride source.
-
Choice of Base: Use a milder base for the alkoxide formation if possible, or consider a two-step procedure where the alkoxide is formed first at a low temperature before adding the silyl chloride.
-
Q4: My esterification reaction is not going to completion.
A4: Esterification is an equilibrium reaction.
-
Troubleshooting Steps:
-
Removal of Water: If using a method like Fischer esterification, ensure that water is effectively removed from the reaction mixture to drive the equilibrium towards the product.
-
Use of a Coupling Agent: Employ a more powerful esterification method like the Yamaguchi protocol, which uses a highly reactive mixed anhydride intermediate.[7][8]
-
IV. Purification and Characterization
A. Purification
-
Vacuum Distillation: The product is typically a liquid that can be purified by vacuum distillation. The boiling point will depend on the pressure, but expect it to be in the range of 80-100°C at a few mmHg.
-
Column Chromatography: If distillation is not effective, flash chromatography on silica gel can be used. A non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended to minimize contact time with the silica and potential hydrolysis.
B. Characterization
-
GC-MS: Gas chromatography-mass spectrometry is an excellent tool for assessing the purity of the product and identifying any byproducts. The mass spectrum will show characteristic fragmentation patterns for the silyl group.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. Key signals to look for include the methylene protons adjacent to the silicon and chlorine, the propyl chain protons, and the hydroxyl proton.
V. Safety Information
-
Chlorosilanes are corrosive and react with moisture to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[4]
-
The reaction can be exothermic, so proper temperature control is essential.
VI. References
-
Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media.
-
C. R. Zhang & R. M. Laine (2000). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Journal of the American Chemical Society, 122(29), 6979-6988.
-
Igarashi, M., et al. (2003). Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. Journal of Organometallic Chemistry, 685(1-2), 149-155.
-
Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
-
Patai, S. (Ed.). (1989). The Chemistry of Organic Silicon Compounds. John Wiley & Sons.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74393, Silane, chloro(chloromethyl)dimethyl-. Retrieved from [Link]
-
LookChem. (n.d.). 3-((chloroMethyl)diMethylsilyl)propan-1-ol. Retrieved from [Link]
-
Yamaguchi, M., et al. (1979). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2,4,6-Trichlorobenzoyl Chloride. Chemistry Letters, 8(10), 1259-1262.
-
Khan, A. A., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 13(34), 23685-23712.
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8, 1-17.
-
Organic Syntheses. (n.d.). Procedure 4: 1-Methoxymethyl-1-phenylethane. Retrieved from [Link]
-
Vélez, A., et al. (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 21(4), 423.
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Eighteenth Interim Report of the Committee on Acute Exposure Guideline Levels. National Academies Press (US).
-
Troegel, D., & Stohrer, J. (2011). Hydrosilylation of Olefins: A Review from an Industrial Point of View. Coordination Chemistry Reviews, 255(13-14), 1441-1459.
Sources
- 1. Cas 18171-24-9,3-((chloroMethyl)diMethylsilyl)propan-1-ol | lookchem [lookchem.com]
- 2. Hydrosilylation reaction of olefins: recent advances and perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. scirp.org [scirp.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Yamaguchi Esterification [organic-chemistry.org]
- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Silylation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've seen firsthand how silylation reactions, while fundamental, can be a significant source of frustration in the lab. A seemingly straightforward protection or derivatization can fail for numerous reasons, costing valuable time and resources. This guide is structured as a troubleshooting resource, drawing from field-proven insights to address the specific issues you might encounter. We will move beyond simple procedural lists to explore the causality behind each experimental choice, ensuring you can not only solve your immediate problem but also prevent future ones.
Section 1: Reaction Failure or Low Yield
This is the most common and critical issue. When your starting material remains unreacted or the conversion is unacceptably low, a systematic diagnosis is required.
Q1: My silylation reaction isn't working at all, or the yield is very low. What are the most common culprits?
A1: When a silylation reaction fails, the root cause is almost always one of four things: the presence of moisture, insufficient reagent reactivity for your specific substrate, incorrect catalysis, or suboptimal reaction conditions.
-
Moisture Contamination: Silylating agents are highly reactive towards active hydrogens, and the most abundant source of active hydrogens in a typical lab environment is water.[1] Even trace amounts of moisture in your solvent, on your glassware, or in your starting material will consume the silylating agent, leading to failed reactions.[2][3]
-
Causality: Silyl halides (like TMS-Cl) and other activated silylating agents react rapidly with water to form inactive silanols and siloxanes, effectively quenching the reagent before it can react with your substrate.[4]
-
Solution: Ensure all components are rigorously anhydrous. Flame-dry your glassware under vacuum or oven-dry it and cool it in a desiccator.[2] Use a freshly opened bottle of a high-purity anhydrous solvent or dry your solvent over molecular sieves.[4] If your starting material may contain water, dry it by lyophilization or azeotropic distillation.
-
-
Insufficient Reagent Reactivity: Not all silylating agents are created equal. A common mistake is using a mild reagent for a sterically hindered or electronically deactivated substrate.
-
Causality: The reaction proceeds via a nucleophilic attack of your alcohol (or other functional group) on the electrophilic silicon atom.[5] Steric bulk on either the substrate or the silylating agent slows this reaction down.[6]
-
Solution: If you are trying to silylate a hindered alcohol (secondary or tertiary), a less reactive agent like TMS-Cl with triethylamine may be insufficient.[7] You must increase the electrophilicity of the silicon center. Switch to a more powerful silylating agent. The general reactivity trend is: Silyl Triflates (e.g., TBS-OTf) > Silyl Chlorides (e.g., TBS-Cl) > Silylamides (e.g., BSA).[8]
-
-
Inappropriate Base or Catalyst: The base is not just an acid scavenger; it plays a critical role in the reaction mechanism.
-
Causality: For silyl chlorides, a base is required to neutralize the HCl generated, which drives the reaction equilibrium forward.[5] However, for many reactions, a more nucleophilic catalyst is needed to activate the silylating agent. Imidazole and 4-(Dimethylamino)pyridine (DMAP) are not just bases; they are nucleophilic catalysts. They react with the silyl chloride to form a highly reactive silyl-imidazolium or silyl-pyridinium intermediate, which is then attacked by the alcohol.[7][9]
-
Solution: For sluggish reactions with silyl chlorides, switch from a non-nucleophilic base like triethylamine to imidazole.[7][9] For particularly stubborn substrates, using a catalytic amount of DMAP along with a stoichiometric amount of a tertiary amine base is highly effective.[8]
-
-
Suboptimal Conditions (Solvent, Temperature, Concentration):
-
Causality: The reaction rate is influenced by the solvent's polarity and the reaction temperature. Polar aprotic solvents like DMF can accelerate the SN2-type reaction.[10] Higher temperatures provide the necessary activation energy, especially for hindered systems.[10]
-
Solution: If the reaction is slow in DCM or THF at room temperature, try switching to DMF or acetonitrile.[4][7] Gently heating the reaction (e.g., to 40-60 °C) can often drive it to completion.[4] The "Corey protocol," which uses imidazole and a high concentration of the silylating agent in DMF, is extremely reliable for this reason.[11][12]
-
Troubleshooting Flowchart: Low or No Reaction
Below is a logical workflow to diagnose a failed silylation reaction.
Caption: A step-by-step workflow for troubleshooting failed silylation reactions.
Section 2: Side Products and Purification
Even when the starting material is consumed, the reaction is not necessarily a success. The formation of side products and challenges during purification are common hurdles.
Q2: My reaction consumes the starting material, but I get a messy mixture or lose the product during purification. What is happening?
A2: This scenario typically points to two issues: the formation of silylated byproducts or the instability of your desired silyl ether during work-up and chromatography.
-
Silylated Byproducts: The most common byproduct is hexamethyldisiloxane (from the reaction of TMS-Cl with water), which can sometimes complicate purification. If you are using a silylamide reagent like BSA or BSTFA, the byproducts are acetamide or trifluoroacetamide, respectively, which are generally easy to remove.[13]
-
Solution: Minimizing moisture is the best way to prevent siloxane formation. For purification, a careful aqueous work-up can often remove most byproducts.
-
-
Product Instability During Work-up: Silyl ethers have a wide range of stabilities, and it is crucial to match the group's robustness to your work-up and purification conditions.
-
Causality: Silyl ethers are labile to acid.[11] A standard aqueous work-up with mildly acidic water or, most commonly, purification via standard silica gel chromatography can be acidic enough to partially or completely cleave less stable silyl ethers (especially TMS ethers).[7]
-
Solution:
-
Neutralize Your Work-up: Use a saturated solution of sodium bicarbonate (NaHCO₃) for your aqueous wash to ensure conditions remain neutral or slightly basic.
-
Buffer Your Silica Gel: Before running your column, flush the silica gel with a solution of your eluent containing 1-2% triethylamine, then run the column with eluent containing ~0.5% triethylamine. This deactivates the acidic sites on the silica.
-
Choose a More Robust Protecting Group: If your subsequent reaction steps are harsh, you should choose a more stable silyl ether from the outset. See the stability table below.
-
-
Data Table: Relative Stability of Common Silyl Ethers
The stability of silyl ethers is influenced by the steric bulk around the silicon atom. This data is critical for choosing a group that will survive your planned reaction sequence and purification.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis[11][12] | Relative Rate of Basic Hydrolysis[11][12] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data is approximate and serves for relative comparison.
Section 3: Navigating Steric Hindrance
One of the most frequent and challenging issues is the silylation of sterically congested functional groups.
Q3: I am struggling to silylate a sterically hindered alcohol (e.g., a tertiary alcohol). Standard conditions are failing. What is your protocol?
A3: Silylating a sterically hindered alcohol requires a significant increase in the reactivity of the silylating agent and carefully optimized conditions to overcome the high activation energy barrier.[6][8]
-
Causality: The bulky groups surrounding the hydroxyl group physically block the approach of the silylating agent. To overcome this, you need a silylating agent that is intrinsically much more reactive, meaning the silicon atom is more electrophilic.[10]
-
The Go-To Solution: Silyl Triflates: The most effective method is to switch from a silyl chloride (e.g., TBDMS-Cl) to its corresponding silyl triflate (e.g., TBDMS-OTf). The triflate group is an exceptionally good leaving group, making the silicon atom far more electrophilic and reactive.[8][12]
Experimental Protocol: Silylation of a Hindered Alcohol using a Silyl Triflate
This protocol is a robust starting point for challenging substrates.
Materials:
-
Hindered alcohol (1.0 eq)
-
Silyl Triflate (e.g., TIPS-OTf) (1.2 - 1.5 eq)
-
Hindered, non-nucleophilic base (e.g., 2,6-lutidine) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered alcohol.
-
Dissolve the alcohol in anhydrous DCM (to a concentration of ~0.1 M).
-
Add the 2,6-lutidine via syringe.
-
Cool the solution to 0 °C or -78 °C in an appropriate bath. Silyl triflate reactions can be highly exothermic.[12]
-
Slowly add the silyl triflate dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS). This may take several hours or even days for extremely hindered cases.[12]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[12]
-
Proceed with a standard extractive work-up and purify by column chromatography (remembering to buffer the silica if the product is sensitive).
Section 4: Reagent Selection and Strategy
Choosing the correct silylating agent from the start is the most effective way to prevent troubleshooting later.
Q4: There are so many silylating agents. How do I choose the right one for my project?
A4: The selection process should be guided by three factors: the steric environment of the functional group you are protecting, the required stability of the resulting silyl ether for subsequent reactions, and the desired selectivity.[5][14]
Decision Tree: Selecting the Appropriate Silylating Agent
This diagram provides a logical path for selecting a suitable silylating agent.
Caption: Decision tree for selecting a silyl protecting group based on stability and substrate.
References
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Milliken. (n.d.). Choosing the Right Silylating Agent: A Guide to TDS-Cl.
- Wikipedia. (2023). Silylation.
- BenchChem. (2025). A Comparative Guide to Silylation Reagents for GC-MS Analysis in Complex Matrices.
- BenchChem. (2025). Optimizing reaction conditions for silylation with N,N-Dimethyltriisopropylsilylamine.
- BenchChem. (2025). Overcoming steric hindrance in reactions with Diethyl(hexyl)methylsilane.
- BenchChem. (2025). Optimizing Silylation of Sterically Hindered Alcohols: Application Notes and Protocols.
- ResearchGate. (n.d.). Techniques for silylation.
- Pang, X., et al. (n.d.). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol.
- BenchChem. (2025). Optimizing Chlorotrimethylsilane reaction conditions: base and solvent selection.
- Shin-Etsu Silicones. (n.d.). Silylating Agents Details.
- BenchChem. (2025). Technical Support Center: Steric Hindrance Effects in Chloro(isopropyl)silane Reactions.
- ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?.
- Chromatography Forum. (2014). Why do my silylations always fail?.
- BenchChem. (2025). The Efficacy of Silylating Agents in Derivatization for Gas Chromatography: A Comparative Guide.
- chemeurope.com. (n.d.). Silyl ether.
- Wikipedia. (n.d.). Silyl ether.
- ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?.
- Sigma-Aldrich. (n.d.). Silylation of Non-Steroidal Anti-Inflammatory Drugs.
Sources
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- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. Silylation - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
dealing with steric hindrance in reactions of "1-Propanol, 3-[(chloromethyl)dimethylsilyl]-"
Welcome to the technical support center for "1-Propanol, 3-[(chloromethyl)dimethylsilyl]-" (CAS 18171-24-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this bifunctional molecule. Here, we address common challenges, particularly those arising from steric hindrance, and provide practical, field-tested solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- and how does their reactivity differ?
A1: This molecule possesses two key reactive sites: a primary alcohol (-OH) and a chloromethyl group (-CH₂Cl) attached to a silicon atom.[1] The hydroxyl group exhibits typical reactivity for a primary alcohol, such as esterification or conversion to an alkoxide.[2] The chloromethyl group, however, is the more versatile site for many applications. The silicon atom activates the adjacent carbon-chlorine bond, making it a good electrophile for nucleophilic substitution (SN2) reactions.[3] This allows for the introduction of the dimethylsilylpropanol moiety onto various nucleophiles.
Q2: I'm observing low yields in my SN2 reaction with the chloromethyl group. What is the likely cause?
A2: Low yields in SN2 reactions involving the chloromethyl group of this reagent are often due to steric hindrance. The dimethylsilyl group, while activating, also creates a sterically crowded environment around the electrophilic carbon.[4][5] This bulkiness can impede the approach of a nucleophile, slowing down the reaction rate and potentially leading to side reactions if harsh conditions are used.[4][6] The choice of nucleophile, solvent, and temperature are all critical factors to consider.
Q3: Can I perform a Grignard reaction with this molecule?
A3: A direct Grignard reaction is problematic. Grignard reagents are strong bases and will be quenched by the acidic proton of the hydroxyl group.[7][8][9] To utilize the chloromethyl group for a Grignard reaction, the hydroxyl group must first be protected.[8][10] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or others that are stable to the strongly basic conditions of Grignard reagent formation and reaction.[8][11]
Q4: How does the dimethylsilyl group influence the reactivity of the molecule?
A4: The dimethylsilyl group has two main effects. Electronically, silicon is less electronegative than carbon, which can influence the polarization of nearby bonds. More significantly, it introduces steric bulk.[12][13] This steric hindrance can be both a challenge and an advantage. While it can slow down desired reactions at the chloromethyl group, it can also be exploited to achieve selectivity in certain transformations by directing reagents to less hindered sites.[6][14]
Troubleshooting Guides
Issue 1: Williamson Ether Synthesis with 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- results in low yield.
The Williamson ether synthesis is a classic SN2 reaction where an alkoxide displaces a halide.[15][16][17] When using the hydroxyl group of our title compound, steric hindrance is less of a concern at this site. However, if you are using the chloromethyl group as the electrophile, steric hindrance from the dimethylsilyl moiety can be a significant issue.
Troubleshooting Steps:
-
Choice of Base and Alkoxide Formation: Ensure complete deprotonation of the alcohol to form the more potent nucleophile, the alkoxide.[15] For primary alcohols, sodium hydride (NaH) in an aprotic solvent like THF or DMF is highly effective.[16]
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[4][17]
-
Temperature Optimization: Gently heating the reaction can provide the necessary activation energy to overcome steric barriers.[4] However, excessive heat can promote elimination side reactions, especially with more hindered substrates.
-
Consider the Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides.[15] If you are reacting the alkoxide of 1-propanol, 3-[(chloromethyl)dimethylsilyl]- with a secondary or tertiary alkyl halide, expect lower yields and competing elimination reactions.[15]
Experimental Protocol: Optimized Williamson Ether Synthesis
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-propanol, 3-[(chloromethyl)dimethylsilyl]- (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Add the primary alkyl halide (1.1 equivalents) to the resulting alkoxide solution.
-
Heat the reaction mixture to a gentle reflux and monitor by TLC.
-
Upon completion, carefully quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify by column chromatography.
Issue 2: Nucleophilic substitution at the chloromethyl group is sluggish.
As previously mentioned, the steric bulk of the dimethylsilyl group can hinder the approach of nucleophiles to the chloromethyl carbon.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting sluggish SN2 reactions.
Detailed Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Nucleophile | Use a less sterically demanding nucleophile if possible. | Smaller nucleophiles can more easily access the sterically shielded electrophilic carbon. |
| Solvent | Employ a polar aprotic solvent such as DMF. | These solvents solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity.[4] |
| Temperature | Increase the reaction temperature incrementally. | Provides more kinetic energy to overcome the activation barrier imposed by steric hindrance.[4] |
| Catalyst | Consider adding a catalytic amount of sodium iodide (NaI). | In a Finkelstein-type reaction, the iodide will displace the chloride to form a more reactive iodo-intermediate in situ. |
Issue 3: Protecting the hydroxyl group for subsequent reactions.
When reactions require strong bases or nucleophiles that would react with the alcohol (e.g., Grignard or organolithium reagents), the hydroxyl group must be protected.[8]
Protecting Group Selection:
Silyl ethers are an excellent choice for protecting alcohols.[8][11] They are easy to install, stable to a wide range of non-acidic and non-fluoride conditions, and can be removed selectively.
Caption: Workflow for using a protected form of the molecule in a Grignard reaction.
Protocol: TBDMS Protection of the Hydroxyl Group
-
Dissolve 1-propanol, 3-[(chloromethyl)dimethylsilyl]- (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with a non-polar solvent like hexanes or diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude protected product can often be used without further purification. If necessary, purify by silica gel chromatography.
This protected intermediate is now suitable for reactions like Grignard reagent formation at the chloromethyl position.[18] The TBDMS group is robust to these conditions and can be easily removed later using a fluoride source like tetrabutylammonium fluoride (TBAF).
References
- BenchChem. (2025). Overcoming steric hindrance in reactions with Diethyl(hexyl)methylsilane.
-
Gilman, H., & Dunn, G. E. (1951). STERIC HINDRANCE IN HIGHLY-SUBSTITUTED ORGANOSILICON COMPOUNDS. III. THE PREPARATION AND PROPERTIES OF SOME TRIARYLSILYL ETHERS. Journal of the American Chemical Society, 73(11), 5077–5080. [Link]
- BenchChem. (2025). Application Notes and Protocols: Grignard Reactions Involving (Chloromethyl)(triphenyl)silane.
- LookChem. (n.d.). Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol.
-
ResearchGate. (n.d.). Steric Effects of Silyl Groups. [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
-
Klingebiel, U., et al. (2018). Influences of Steric Factors on the Reactivity and Structure of Diorganoalkoxysilylamides. Zeitschrift für anorganische und allgemeine Chemie, 644(15), 751-758. [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1824–1833. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Hwu, J. R., & Wang, N. (1989). Steric influence of the trimethylsilyl group in organic reactions. Chemical Reviews, 89(7), 1599–1615. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
PubChem. (n.d.). 1-Propanol, 3-chloro-2,2-dimethyl-. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). 1-Propanol. [Link]
-
Biswas, T. (2022, January 30). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas. [Video]. YouTube. [Link]
-
PubChem. (n.d.). 1-Propanol-3,3,3-d3. National Center for Biotechnology Information. [Link]
-
Ohmori, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8563–8572. [Link]
-
Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]
-
Eaborn, C., & Lickiss, P. D. (2005). Study of Fragmentation Reactions of Highly Sterically Hindered Organosilicon Compounds with Alcoholic Sodium Alkoxides. Journal of Organometallic Chemistry, 690(15), 3534-3538. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane.
-
Scribd. (n.d.). Steric Effects. [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. [Link]
-
ResearchGate. (n.d.). Synthesis of (chloromethyl)dimethylsilanol. [Link]
-
Chegg. (2022, November 15). Series of reactions where 1-propanol produces 2-methyl-3-pentanone. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2014, August 29). Why are DCM and chloroform so resistant towards nucleophilic substitution?. [Link]
-
Wikipedia. (n.d.). Steric effects. [Link]
-
Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube. [Link]
-
PubChem. (n.d.). Chloromethyl Methyl Ether. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. [Link]
-
Berliner, M. A., & Belecki, K. (2007). A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl) and Other Halo Alkyl Ethers. Organic Process Research & Development, 11(4), 700–704. [Link]
-
Chemistry LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]
-
Houk, K. N., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(14), 4832–4839. [Link]
-
Pearson. (2024, April 28). Show how 1-propanol can be converted into the following compounds by means of a sulfonate ester. [Link]
-
Lazareva, N. F., & Nikonov, A. Y. (2015). Synthesis of (chloromethyl)dimethylsilanol. Monatshefte für Chemie - Chemical Monthly, 146(6), 983–986. [Link]
-
Organic Syntheses. (n.d.). 3-chloro-2-(chloromethyl)-1-propene. [Link]
-
Chemistry LibreTexts. (2022, July 18). 8.S: Nucleophilic Substitution Reactions (Summary). [Link]
- Google Patents. (n.d.). US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
-
ResearchGate. (n.d.). Reaction of (chloromethyl)trichlorosilane with 2,2-dimethylpropane-1,3-diol. [Link]
Sources
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removal of silyl protecting groups derived from "1-Propanol, 3-[(chloromethyl)dimethylsilyl]-"
Technical Support Center: Deprotection of CMDMS-Propyl Ethers
From the Senior Application Scientist's Desk:
Welcome to the technical support center for silyl-based protecting groups. This guide focuses on the nuanced removal of the protective group derived from "1-Propanol, 3-[(chloromethyl)dimethylsilyl]-", which we will refer to as the CMDMS-propyl group. Researchers adopting this group for alcohol protection must recognize its unique structural characteristics. Unlike conventional silyl ethers (e.g., TBS, TIPS), the CMDMS-propyl group forms a C-O ether bond with the substrate, not a Si-O bond. This fundamental difference dictates the deprotection strategy and is the primary source of experimental challenges. This guide is structured to provide both foundational knowledge and actionable troubleshooting protocols to ensure successful deprotection in your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: My standard silyl ether deprotection protocol using Tetrabutylammonium Fluoride (TBAF) is failing to cleave the CMDMS-propyl ether. Why?
A1: This is the most common issue researchers encounter. The CMDMS-propyl group protects an alcohol (R-OH) by forming an alkyl ether linkage (R-O-C), not a silyl ether linkage (R-O-Si). Standard fluoride-based reagents like TBAF are highly effective for cleaving Si-O bonds due to the exceptional strength of the resulting Silicon-Fluorine (Si-F) bond, which provides a strong thermodynamic driving force for the reaction.[1][2][3] However, the C-O bond in your protected substrate is significantly more stable and is not susceptible to direct cleavage by fluoride ions under standard conditions.[4][5] The silicon atom in the CMDMS-propyl group is three carbons removed from the ether oxygen, making it electronically isolated from the bond you are trying to break.
To illustrate this critical difference:
Caption: Structural comparison of a standard TBS ether and a CMDMS-propyl ether.
Q2: What is the general stability profile of the CMDMS-propyl ether protecting group?
A2: The CMDMS-propyl group should be regarded as a robust alkyl ether. It is expected to be stable to a wide range of conditions that would typically cleave more labile protecting groups:
-
Most basic conditions: Stable to reagents like potassium carbonate in methanol, which can cleave simple silyl ethers.[6][7]
-
Mildly acidic conditions: Stable to aqueous acetic acid or pyridinium p-toluenesulfonate (PPTS), which are often used for the selective deprotection of acid-labile groups like TMS or TES ethers.[6][8]
-
Standard hydrogenolysis: The C-O bond is not susceptible to cleavage by typical Pd/C and H₂ conditions.
-
Many oxidizing and reducing agents.
Its removal requires reaction conditions specifically designed for the cleavage of unactivated alkyl ethers, which are generally harsh.[4][9][10]
Q3: What are the primary strategies for successfully cleaving a CMDMS-propyl ether?
A3: There are two main conceptual pathways for cleaving this group:
-
Direct Ether Cleavage: This "brute-force" approach treats the group as a simple alkyl ether and employs strong Lewis or Brønsted acids. These are powerful but often unselective methods.[4][11]
-
Intramolecular-Assisted Cleavage: This more elegant strategy leverages the unique (chloromethyl)dimethylsilyl moiety. The goal is to trigger an intramolecular reaction that results in the cleavage of the C-O bond under milder conditions than direct acidolysis. This pathway offers the potential for greater chemoselectivity.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental failures and provides logical steps and detailed protocols to overcome them.
Caption: A logical workflow for troubleshooting CMDMS-propyl ether deprotection.
Issue 1: Reaction Failure with Standard Reagents
-
Problem: You have treated your CMDMS-propyl protected substrate with TBAF in THF, or with mild acids like 5% formic acid, and recovered only starting material even after prolonged reaction times or heating.[12]
-
Scientific Explanation: As detailed in FAQ 1, these conditions are insufficient to cleave a stable C-O alkyl ether bond. The reagents lack the necessary reactivity to activate and break this bond.
-
Solution Path: You must escalate to more potent reagents designed for ether cleavage. The choice depends on the stability of the other functional groups in your molecule.
Issue 2: Low Yields and Byproduct Formation with Strong Acids
-
Problem: You have successfully cleaved the ether using a strong Lewis acid like Boron Tribromide (BBr₃), but the yield is low and TLC/LC-MS analysis shows multiple unidentified spots.
-
Scientific Explanation: Strong Lewis acids are highly reactive and can coordinate to other Lewis basic sites in your molecule, leading to side reactions.[4] Furthermore, the chloromethyl group is an electrophilic center that can undergo undesired intermolecular or intramolecular alkylation reactions under strongly acidic conditions. The carbocation intermediates generated during SN1-type ether cleavage can also lead to rearrangements or elimination products.[5][10]
-
Solution Path:
-
Optimize Reaction Conditions: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to minimize side reactions. Carefully control the stoichiometry of the Lewis acid; use of excess reagent is a common cause of low yields.
-
Use Scavengers: If you suspect reactive cationic intermediates are the problem, consider adding a scavenger like triisopropylsilane (TIPS) to the reaction mixture.[13]
-
Switch Reagents: Try an alternative strong acid system. Iodotrimethylsilane (TMSI), generated in situ from chlorotrimethylsilane and sodium iodide, is sometimes a milder and more effective reagent for ether cleavage.
-
| Reagent | Typical Conditions | Advantages | Disadvantages & Troubleshooting |
| Boron Tribromide (BBr₃) | 1-3 eq., CH₂Cl₂, -78 °C to RT | Highly effective for most ethers. | Very reactive, moisture-sensitive, can cleave other groups (esters, some silyl ethers). Control stoichiometry carefully. |
| Iodotrimethylsilane (TMSI) | 1-5 eq., CH₃CN or CHCl₃, 0 °C to 50 °C | Often milder than BBr₃, volatile byproducts. | Light-sensitive, can be expensive. Can be generated in situ. |
| Hydrobromic Acid (HBr) | Excess, in Acetic Acid or neat, reflux | Inexpensive and powerful. | Extremely harsh, low functional group tolerance, requires high temperatures.[4] |
-
Dissolve the CMDMS-propyl protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (1.2-2.0 eq) dropwise via syringe.
-
Monitor the reaction by TLC or LC-MS. The reaction may be complete within 1 hour at low temperature or may require slow warming to 0 °C or room temperature.
-
Upon completion, quench the reaction by slowly adding methanol at -78 °C, followed by careful addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Extract the product with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude alcohol product by flash column chromatography.
Issue 3: Need for a Milder, More Selective Deprotection
-
Problem: Your molecule contains other acid-sensitive protecting groups (e.g., Boc, acetals, or even a TBS ether) that are cleaved by the harsh conditions required for direct ether cleavage.
-
Scientific Explanation & Proposed Solution: This scenario calls for a method that leverages the unique structure of the CMDMS-propyl group. We propose a fluoride-triggered intramolecular cyclization and elimination mechanism. While standard TBAF treatment is ineffective, the high affinity of fluoride for silicon can be used to form a pentacoordinate "ate" complex.[2][14][15] This intermediate enhances the nucleophilicity of the chloromethyl group's chlorine atom's neighboring carbon, potentially triggering an intramolecular SN2 reaction to form a strained four-membered oxasilacyclobutane ring, which then fragments to release the desired alcohol. This pathway, while speculative, is based on established principles of silicon reactivity.
Sources
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Technical Support Center: Synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
Welcome to the technical support resource for the synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS: 18171-24-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We will delve into the causality behind these issues and provide field-proven insights to optimize your experimental outcomes.
The primary route to synthesizing 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is the platinum-catalyzed hydrosilylation of allyl alcohol with (chloromethyl)dimethylsilane. While seemingly straightforward, this reaction is prone to several side reactions that can impact product purity and yield. This guide provides a structured approach to identifying, understanding, and mitigating these common impurities.
Core Synthesis and Impurity Formation Pathway
The desired reaction involves the anti-Markovnikov addition of the Si-H bond across the double bond of allyl alcohol, a process known as β-hydrosilylation. However, several competing pathways can lead to significant impurities.
Caption: Main reaction pathway and common impurity side reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your synthesis and analysis, presented in a question-and-answer format.
Q1: My GC-MS shows a peak with the same mass as my desired product but at a different retention time. What is this impurity?
A1: This is almost certainly the α-adduct isomer, 2-[(chloromethyl)dimethylsilyl]-1-propanol . The desired product, 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-, results from β-addition (anti-Markovnikov), where the silicon atom attaches to the terminal carbon of the allyl group. The α-adduct is the Markovnikov addition product, where the silicon attaches to the internal carbon.
-
Causality: The regioselectivity of the hydrosilylation is highly dependent on the catalyst and reaction conditions. While platinum catalysts generally favor the β-adduct, the formation of the α-adduct can increase with certain catalysts or at higher temperatures.[1] Some rhodium-based catalysts, for example, have been shown to provide high selectivity for the β-adduct in similar systems.[2]
-
Mitigation Strategy:
-
Temperature Control: Maintain a consistent and moderate reaction temperature (e.g., 40-60°C), as higher temperatures can decrease selectivity.
-
Catalyst Choice: Karstedt's catalyst is often preferred over Speier's catalyst for higher selectivity in many applications.[1][3]
-
Purification: The isomers often have slightly different boiling points, allowing for separation via fractional distillation.
-
Q2: My ¹H NMR analysis indicates the disappearance of the Si-H proton, but I still see strong signals corresponding to vinyl protons (~5-6 ppm). What does this suggest?
A2: This is a classic sign of O-silylation , a dehydrogenative condensation reaction between the silane and the hydroxyl group of allyl alcohol. This side reaction forms allyloxy(chloromethyl)dimethylsilane and hydrogen gas.
-
Causality: The hydroxyl group of allyl alcohol can compete with the alkene for reaction with the Si-H bond.[4] This pathway is particularly significant when using catalysts like Speier's catalyst.[4][5] Karstedt's catalyst generally gives exclusively the C-hydrosilylation product, avoiding this side reaction.[4]
-
Mitigation Strategy:
Q3: I'm observing olefin isomerization byproducts and/or unreacted starting materials despite a long reaction time. What's happening?
A3: This points to issues with catalyst activity or competing side reactions like olefin isomerization. Platinum catalysts are known to sometimes promote the isomerization of terminal olefins to internal olefins, which are less reactive towards hydrosilylation.[7] Low reactivity can also be caused by catalyst inhibition.
-
Causality:
-
Catalyst Inhibition: Many functional groups (especially those containing nitrogen, phosphorus, or sulfur) can act as poisons to platinum catalysts, drastically reducing their activity.[8] Ensure your allyl alcohol and solvent are free from such contaminants.
-
Induction Period: Speier's catalyst, which is a Pt(IV) precursor, often requires an "induction period" to be reduced to the active Pt(0) species.[9][10] This can be misinterpreted as a stalled reaction. Karstedt's catalyst, being a Pt(0) complex, is typically active immediately.[10]
-
-
Mitigation Strategy:
Frequently Asked Questions (FAQs)
Q1: What are the main practical differences between using Speier's and Karstedt's catalyst for this synthesis?
A1: Speier's catalyst (H₂PtCl₆ in isopropanol) and Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex) are the most common choices, but they have key differences. Karstedt's catalyst is generally considered superior for this application due to its higher activity and selectivity.[6][10]
| Feature | Speier's Catalyst (H₂PtCl₆) | Karstedt's Catalyst (Pt₂(dvs)₃) |
| Active Species | Pt(IV) precursor, requires in-situ reduction | Pt(0) complex, active on addition[10] |
| Solubility | Good in polar solvents like alcohols | Excellent in non-polar organic media and silicones[6] |
| Induction Period | Often observed, reaction can be delayed[9] | No induction period |
| Selectivity | Prone to side reactions like O-silylation[4] | High selectivity for C-silylation (β-adduct)[4] |
Q2: What are the recommended analytical techniques to assess the purity of the final product?
A2: A combination of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for comprehensive purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to separate and identify volatile impurities. You can easily distinguish the desired β-adduct from the α-adduct isomer and other byproducts like the O-silylation product based on their different retention times and fragmentation patterns.[12][13]
-
¹H and ¹³C NMR: Provides structural confirmation of the final product. The absence of signals in the vinyl region (5-6 ppm) confirms the complete consumption of the C=C bond. The integration and splitting patterns of the propyl chain protons will clearly differentiate the β-adduct from the α-adduct.
-
²⁹Si NMR: While less common, this technique can provide valuable information about the different silicon environments present in your product and any silicon-containing impurities.
Q3: How critical are anhydrous conditions for this reaction?
A3: Maintaining anhydrous (water-free) conditions is crucial. The starting material, (chloromethyl)dimethylsilane, is sensitive to moisture. Water can hydrolyze the Si-H bond to form a silanol, which can then condense to form 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. This not only consumes the starting material but also introduces a high-boiling point impurity that can be difficult to remove. The Si-Cl bond in the product can also slowly hydrolyze in the presence of water.
Experimental Protocols
Protocol 1: General Synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
This protocol is a generalized representation and should be adapted and optimized for your specific laboratory conditions.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add freshly distilled allyl alcohol (1.0 eq).
-
Catalyst Addition: Add Karstedt's catalyst (typically 5-10 ppm of Pt relative to the silane).
-
Reactant Addition: Begin stirring and gently heat the mixture to 40°C. Add (chloromethyl)dimethylsilane (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 60°C. The reaction is exothermic.[14]
-
Reaction: After the addition is complete, continue stirring the mixture at 50-60°C for 2-4 hours. Monitor the reaction progress by GC or ¹H NMR by checking for the disappearance of the Si-H signal.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by vacuum distillation to remove unreacted starting materials and any low-boiling impurities.
Protocol 2: GC-MS Method for Purity Analysis
-
Instrument: Standard Gas Chromatograph with a Mass Spectrometer detector.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a diluted sample (in dichloromethane or hexane), split ratio 50:1.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Expected Elution Order: Unreacted starting materials -> O-silylation product -> α-adduct -> β-adduct (desired product) -> Disiloxane impurities.
References
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LookChem. Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol.[Link]
-
ResearchGate. Speier's catalyst.[Link]
-
ResearchGate. Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites.[Link]
-
ResearchGate. Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)?[Link]
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Royal Society of Chemistry. Advances in Hydrosilylation.[Link]
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Wikipedia. Hydrosilylation.[Link]
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White Rose eTheses Online. The Chemistry of Platinum Complexes and Hydrosilation.[Link]
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Johnson Matthey. Platinum Catalysts for Hydrosilation.[Link]
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The Journal of Physical Chemistry B. Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation.[Link]
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Ministry of the Environment, Japan. Analytical Methods.[Link]
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Organic Syntheses. Chloromethyl Methyl Ether from Dimethoxymethane and Acetyl Chloride.[Link]
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SCIRP. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts.[Link]
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ResearchGate. Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes.[Link]
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ResearchGate. Dehydrocondensation and hydrosilylation reactions of methylhydridesiloxane with allyl alcohol.[Link]
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Scientific Research Publishing. Zhang, C.R. and Laine, M.J. (2000) Hydrosilylation of Allyl Alcohol...[Link]
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Nature. Selective hydrosilylation of allyl chloride with trichlorosilane.[Link]
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Validation & Comparative
A Comprehensive Guide to the NMR Analysis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-, a bifunctional organosilane with significant potential in organic synthesis and materials science. We will explore the nuances of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, compare this powerful technique with other analytical methods, and provide a detailed protocol for acquiring high-quality NMR data.
The Analytical Challenge: Unveiling the Structure of a Unique Organosilane
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS 18171-24-9) possesses a unique molecular architecture, incorporating both a reactive chloromethylsilyl group and a primary alcohol.[1][2][3] This combination of functionalities makes it a versatile building block, but also necessitates a thorough analytical approach to confirm its identity and purity. NMR spectroscopy stands as the premier tool for this task, offering unparalleled insight into the molecular framework.
Deciphering the Code: Predicted ¹H and ¹³C NMR Spectral Analysis
Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures, including 1-propanol and 3-chloro-1-propanol.[4][5][6]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to exhibit five distinct signals, each corresponding to a unique proton environment in the molecule.
-
~3.65 ppm (triplet, 2H): This signal is assigned to the methylene protons (a) adjacent to the hydroxyl group (-CH₂OH). The triplet multiplicity arises from coupling to the neighboring methylene protons (b). The downfield shift is a direct consequence of the deshielding effect of the electronegative oxygen atom.
-
~2.5 ppm (singlet, 1H): The hydroxyl proton (e) is expected to appear as a broad singlet. Its chemical shift can be variable and is sensitive to concentration, temperature, and solvent. This peak will disappear upon the addition of a few drops of D₂O, a key diagnostic test.[5]
-
~1.60 ppm (multiplet, 2H): The methylene protons (b) in the middle of the propyl chain (-Si-CH₂-CH₂ -CH₂-OH) are predicted to show a complex multiplet pattern due to coupling with the adjacent methylene protons on both sides (a and c).
-
~2.75 ppm (singlet, 2H): The methylene protons (d) of the chloromethyl group (-Si-CH₂Cl) are expected to be a singlet. The significant downfield shift is caused by the strong deshielding effect of the adjacent chlorine atom.
-
~0.15 ppm (singlet, 6H): The six protons of the two methyl groups attached to the silicon atom (-Si-(CH₃)₂) are magnetically equivalent and will therefore appear as a sharp singlet. Their upfield chemical shift is characteristic of protons on silicon.
Molecular Structure and Predicted ¹H NMR Assignments
Caption: Molecular structure of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- with proton environments labeled (a-e).
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five chemically non-equivalent carbon atoms.
-
~65.0 ppm: The carbon of the methylene group attached to the hydroxyl function (C1, -C H₂OH) is expected at this downfield position due to the oxygen's electronegativity.[6]
-
~28.0 ppm: The central methylene carbon of the propyl chain (C2, -Si-CH₂-C H₂-CH₂-OH) is predicted to be in this region.
-
~15.0 ppm: The methylene carbon directly bonded to the silicon atom (C3, -Si-C H₂-) will be further upfield.
-
~29.0 ppm: The carbon of the chloromethyl group (C4, -Si-C H₂Cl) is shifted downfield due to the influence of the chlorine atom.
-
~-2.0 ppm: The two equivalent methyl carbons attached to silicon (C5, -Si-(C H₃)₂) will appear at a characteristic upfield chemical shift.
A Comparative Perspective: Alternative and Complementary Analytical Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete analytical picture.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and stereochemistry. | Non-destructive, highly informative, quantitative. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Gas Chromatography (GC) | Purity assessment, separation of volatile components.[7][8][9][10][11] | High separation efficiency, sensitive detectors (FID, TCD).[8] | Requires volatile and thermally stable compounds, limited structural information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[12][13] | High sensitivity, provides molecular formula with high resolution MS. | Isomeric differentiation can be challenging, fragmentation can be complex. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups.[12][14][15][16][17] | Fast, simple, provides a molecular "fingerprint". | Limited structural information, not ideal for complex mixtures. |
Key FT-IR Absorptions (Predicted):
-
Broad O-H stretch: ~3300 cm⁻¹
-
C-H stretches (alkyl): ~2850-2960 cm⁻¹
-
Si-C stretch: ~1250 cm⁻¹
-
C-O stretch: ~1050 cm⁻¹
-
C-Cl stretch: ~700-800 cm⁻¹
Experimental Protocol: Acquiring High-Fidelity NMR Data
This section outlines a robust, step-by-step methodology for the NMR analysis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties and the presence of a residual solvent peak that can be used for chemical shift referencing (δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, 16-32k data points, 2-5 second relaxation delay.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 32-64k data points, 2-5 second relaxation delay.
-
-
Advanced Experiments (Optional but Recommended):
-
DEPT-135: This experiment differentiates between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of carbon signals.[18][19] CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.
-
COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton coupling networks, confirming the connectivity of the propyl chain.[15][20]
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃.
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling patterns.
-
Assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Analytical Workflow
Caption: A streamlined workflow for the NMR analysis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-.
Conclusion
This guide provides a comprehensive framework for the NMR analysis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-. By combining predictive spectral interpretation with a robust experimental protocol and a comparative overview of other analytical techniques, researchers can confidently characterize this and similar organosilane compounds. The detailed structural insights gained from NMR are indispensable for ensuring the quality and reliability of materials used in advanced research and development.
References
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Wasson-ECE Instrumentation. Analysis of Silanes by Gas Chromatography. Available from: [Link]
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H. K. J. and P. J. A. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 123(7), 1455-1458 (1998). Available from: [Link]
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Pollock, G. A. Gas Chromatographic Determination of Silanes. Analytical Chemistry, 58(13), 2857-2859 (1986). Available from: [Link]
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H. K. J. and P. J. A. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 123(7), 1455-1458 (1998). Available from: [Link]
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Agilent Technologies. Select Silanes GC column. Available from: [Link]
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Kilin, V. A., et al. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry, 86(24), 12346-12353 (2014). Available from: [Link]
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Kilin, V. A., et al. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry, 86(24), 12346-12353 (2014). Available from: [Link]
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Kilin, V. A., et al. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC, (2014). Available from: [Link]
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Kilin, V. A., et al. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ResearchGate, (2014). Available from: [Link]
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LookChem. Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol. Available from: [Link]
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LibreTexts Chemistry. 13C NMR of 1-Propanol. Available from: [Link]
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Beijing Xinheng Research Technology Co., Ltd. 3-[(Chloromethyl)dimethylsilyl]propan-1-ol - CAS:18171-24-9. Available from: [Link]
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University of Calgary. 1-propanol (NMR Spectrum). Available from: [Link]
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M. G. R. et al. Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Biointerface Research in Applied Chemistry, 10(5), 6157-6166 (2020). Available from: [Link]
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National Center for Biotechnology Information. 3-Chloro-1-propanol | C3H7ClO | CID 12313. PubChem. Available from: [Link]
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Automated Topology Builder. 1-Propanol | C3H8O | MD Topology | NMR | X-Ray. Available from: [Link]
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Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366). Available from: [Link]
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Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. Available from: [Link]
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ResearchGate. ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),... Available from: [Link]
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ResearchGate. FTIR spectrum of 3-chloro-1,2-propanediol trifunctional initiator (a),... Available from: [Link]
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Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. Available from: [Link]
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National Institute of Standards and Technology. 1-Propanol, 3-chloro-. NIST WebBook. Available from: [Link]
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LibreTexts Chemistry. 13.13: DEPT ¹³C NMR Spectroscopy. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (). Available from: [Link]
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YouTube. Introduction to COSY NMR Spectroscopy. Available from: [Link]
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YouTube. 2D NMR- Worked Example 1 (COSY). Available from: [Link]
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GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]
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SpectraBase. 3-Chloro-1-propanol - Optional[FTIR] - Spectrum. Available from: [Link]
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National Institute of Standards and Technology. 1-Propanol, 3-chloro-. NIST WebBook. Available from: [Link]
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National Institute of Standards and Technology. 1-Propanol, 2,2-dimethyl-. NIST WebBook. Available from: [Link]
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A Comparative Guide to the Mass Spectrometric Analysis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- Derivatives
This guide provides a comprehensive comparison of mass spectrometric techniques for the analysis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced fragmentation behaviors under different ionization methods, offering field-proven insights and detailed experimental protocols to support robust analytical method development.
Introduction: The Analytical Utility of Chloromethyl-Dimethylsilyl Ethers
Silylation is a cornerstone of chemical derivatization in mass spectrometry, primarily employed to increase the volatility and thermal stability of polar analytes like alcohols, phenols, and carboxylic acids for gas chromatography-mass spectrometry (GC-MS) analysis.[1] The derivatizing agent, in this case, forming a 3-[(chloromethyl)dimethylsilyl]- ether, introduces specific characteristics beneficial for mass spectrometric detection. The silicon atom provides a distinct isotopic pattern, while the chloromethyl group offers a highly diagnostic isotopic signature due to the natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), greatly aiding in the identification of derivatized molecules.[2]
This guide will compare two primary ionization techniques: Electron Ionization (EI), a high-energy method that induces extensive, reproducible fragmentation, and Electrospray Ionization (ESI), a soft ionization technique that typically preserves the molecular species, providing complementary information.[3][4]
Part 1: Electron Ionization (EI) Mass Spectrometry for GC-MS
Electron Ionization is the most common ionization source for GC-MS. The high energy (typically 70 eV) imparted to the molecule results in the formation of a molecular ion (M⁺•) that is often unstable and undergoes extensive fragmentation.[5] This fragmentation is highly reproducible and creates a characteristic "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.[4]
Predicted EI Fragmentation Pathways
For the silyl ether of 1-propanol, CH₃CH₂CH₂-O-Si(CH₃)₂(CH₂Cl), the fragmentation is governed by established principles for ethers and organosilicon compounds.[6][7][8] The primary fragmentation routes are initiated by the radical cation formed on the ether oxygen.
Key fragmentation mechanisms include:
-
Alpha-Cleavage (α-cleavage): This is a dominant pathway for ethers where the bond adjacent to the oxygen atom is cleaved.[7][9] For this molecule, this can result in the loss of an ethyl radical to form a stable oxonium ion.
-
Radical Site-Initiated Cleavage: Loss of a methyl radical (•CH₃) from the silicon atom is a very common fragmentation pathway for dimethylsilyl compounds.[10]
-
Loss of the Chloromethyl Radical: Cleavage of the Si-CH₂Cl bond can lead to the loss of a •CH₂Cl radical.
-
Rearrangements: Hydrogen rearrangements can lead to the formation of other characteristic ions.
The presence of chlorine will result in doublet peaks for any chlorine-containing fragment, separated by 2 m/z units with an intensity ratio of approximately 3:1.
Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- Ether
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Ion Structure | Fragmentation Pathway |
| 168 | 170 | [M]⁺• | Molecular Ion |
| 153 | 155 | [M - CH₃]⁺ | Loss of a methyl radical from Si |
| 139 | - | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical |
| 119 | 121 | [M - C₃H₇]⁺ | Cleavage of the O-propyl bond |
| 107 | 109 | [Si(CH₃)₂(CH₂Cl)]⁺ | Cleavage of the O-Si bond |
| 93 | 95 | [(CH₃)Si(CH₂Cl)]⁺ | Loss of a methyl radical from the [Si(CH₃)₂(CH₂Cl)]⁺ ion |
| 77 | - | [Si(CH₃)₂H]⁺ | Rearrangement and loss of chloropropene |
Diagram 1: Proposed EI Fragmentation Pathway
Caption: Major ESI-MS/MS fragmentation pathways from the [M+H]⁺ precursor.
Part 3: Comparative Analysis and Experimental Protocols
The choice between EI and ESI depends on the analytical goal. EI provides rich structural detail for unambiguous identification, while ESI is superb for confirming molecular weight and is compatible with liquid-phase separations. [][12]
Table 3: Comparison of EI-MS and ESI-MS/MS for Silyl Ether Analysis
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Molecular Ion | Often weak or absent | Strong [M+H]⁺ or [M+Na]⁺ peak |
| Fragmentation | Extensive, radical-driven, highly reproducible "fingerprint" | Controlled (CID), even-electron, neutral loss driven |
| Typical Interface | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Primary Application | Structural elucidation, library searching, analysis of volatile/semi-volatile compounds. | Molecular weight determination, analysis of polar, non-volatile, or thermally labile compounds. [12] |
| Key Advantage | Detailed structural information from a single spectrum. | Gentle ionization preserves the molecule for MS/MS analysis. |
Experimental Protocols
Trustworthy and reproducible data begins with a robust protocol. The following sections outline standardized procedures for derivatization and analysis.
Protocol 1: Silylation of an Alcohol with (Chloromethyl)dimethylchlorosilane
This protocol describes the formation of the target silyl ether from a generic alcohol (e.g., 1-propanol) and the corresponding chlorosilane reagent.
Materials:
-
Alcohol (e.g., 1-propanol), anhydrous
-
(Chloromethyl)dimethylchlorosilane
-
Anhydrous Pyridine or N-methylimidazole (NMI) [13]* Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Glass reaction vial with a screw cap and PTFE septum
Procedure:
-
Preparation: In a clean, dry 2 mL reaction vial, dissolve ~1 mg of the alcohol sample in 200 µL of anhydrous dichloromethane.
-
Base Addition: Add 50 µL of anhydrous pyridine (or a more efficient catalyst like NMI) to the vial. [13]The base acts as an acid scavenger.
-
Reagent Addition: Add 50 µL of (chloromethyl)dimethylchlorosilane to the mixture.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 30-60 minutes. Mild heating (e.g., 60 °C for 15 minutes) can be used to drive the reaction to completion if necessary.
-
Analysis: The resulting solution can be directly diluted and injected for GC-MS or LC-MS analysis.
Protocol 2: GC-MS Analysis
Instrumentation:
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
Parameters:
-
Inlet: Split/Splitless, 250 °C, Split ratio 20:1
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Source Temp: 230 °C
-
MS Quad Temp: 150 °C
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Range: m/z 40-400
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
LC System: Shimadzu LC-30AD (or equivalent) [3]* MS System: Shimadzu LCMS-8050 Triple Quadrupole (or equivalent) [3]* Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Parameters:
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start at 5% B
-
Linear ramp to 95% B over 8 min
-
Hold at 95% B for 2 min
-
Return to 5% B and re-equilibrate for 3 min
-
-
Ionization Mode: ESI, Positive
-
Scan Mode: Precursor ion scan for [M+H]⁺ at m/z 169/171, followed by product ion scans.
-
Collision Energy: Optimize between 10-30 eV to obtain characteristic fragment ions.
Diagram 3: General Analytical Workflow
Caption: Workflow from sample derivatization to data analysis.
Conclusion
The mass spectrometric analysis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- derivatives provides a clear example of how different ionization techniques yield complementary data. GC-EI-MS is the method of choice for obtaining detailed structural fingerprints, leveraging the predictable and reproducible fragmentation patterns of silyl ethers. The presence of the chloromethyl group provides an unmistakable isotopic signature that simplifies identification. Conversely, LC-ESI-MS/MS is superior for confirming the molecular weight of the intact derivative and is essential when dealing with complex matrices or when the derivatized analyte is not amenable to GC. By understanding the fundamental fragmentation mechanisms of each technique, researchers can select the optimal analytical strategy to achieve their scientific objectives, from qualitative identification to quantitative analysis in complex biological or chemical systems.
References
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Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014). Rapid Communications in Mass Spectrometry. [Link]
-
Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. (2023). National Institutes of Health (NIH). [Link]
-
Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation. (2000). Journal of Chromatography A. [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022). AIP Publishing. [Link]
-
Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2023). Journal of The American Society for Mass Spectrometry. [Link]
-
Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. (2021). MDPI. [Link]
-
Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2002). Journal of Analytical Atomic Spectrometry. [Link]
-
Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. (2013). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Review: Derivatization in mass spectrometry—1. Silylation. (2009). ResearchGate. [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2019). Mass Spectrometry Reviews. [Link]
-
Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. (2013). OSTI.GOV. [Link]
-
Mass spectra of electron and chemical ionization of silyl derivatives of β-aminoalcohols in the identification of markers of nitrogen-containing Chemical Warfare Agents. (2021). ResearchGate. [Link]
-
A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. (2024). ACS Catalysis. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2019). ResearchGate. [Link]
-
LC/MS detection: powerful tool for organic compound analysis. (2013). Scientist Live. [Link]
-
Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. [Link]
-
Composition and Purity of Combinatorial Aryl Ether Collections Analyzed by Electrospray Mass Spectrometry. (1997). Molecular Diversity. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]
-
Determination of Siloxanes and other Volatile Silicon Compounds in Biogas... (n.d.). Access Water. [Link]
-
Mass Spectrometry of Aliphatic Ethers. (2020). YouTube. [Link]
-
Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid cataly. (n.d.). The Royal Society of Chemistry. [Link]
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A Technical Guide to Silylating Agents: A Comparative Analysis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- and its Counterparts
In the landscape of modern organic synthesis and drug development, the strategic use of protecting groups is a cornerstone for achieving complex molecular architectures. Among these, silyl ethers are preeminent for the temporary protection of hydroxyl groups due to their tunable stability, ease of installation, and mild removal conditions.[1][2] This guide provides a comprehensive comparison of a unique bifunctional silylating agent, 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- , with conventional silylating agents such as Trimethylsilyl chloride (TMSCl), tert-Butyldimethylsilyl chloride (TBDMSCl), and Triisopropylsilyl chloride (TIPSCl). We will delve into its distinct reactivity, potential for orthogonal protection strategies, and performance in specialized applications, supported by experimental insights.
Introduction to Silylating Agents: Beyond Simple Protection
Silylation is the process of introducing a silyl group, such as the trimethylsilyl (-Si(CH₃)₃) group, onto a heteroatom, most commonly the oxygen of a hydroxyl group.[3] This transformation temporarily masks the reactive hydroxyl group, preventing it from interfering with subsequent chemical transformations.[2] The choice of silylating agent is critical and is dictated by the desired stability of the resulting silyl ether and the conditions required for its eventual removal.[1]
The stability of silyl ethers is primarily governed by the steric bulk of the substituents on the silicon atom.[4][5] Larger, bulkier groups hinder the approach of reagents that would cleave the silicon-oxygen bond, thereby increasing the stability of the protecting group.[5]
A New Player: The Bifunctional Nature of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (let's denote it as CMDMPS ) is a unique silylating agent distinguished by its bifunctional structure. It possesses both a reactive silyl moiety for the protection of hydroxyl groups and a chloromethyl group that can participate in a variety of subsequent chemical reactions.[6] This dual functionality opens avenues for its use not just as a simple protecting group, but as a versatile linker in solid-phase synthesis and for the functionalization of surfaces.[3][7][8]
Comparative Analysis of Silylating Agents
To understand the unique position of CMDMPS, it is essential to compare its properties with those of commonly used silylating agents.
Reactivity and Silylation Protocol
Table 1: General Comparison of Silylating Agents
| Silylating Agent | Structure | Relative Reactivity | Key Features |
| TMSCl | (CH₃)₃SiCl | High | Forms TMS ethers; easily cleaved, suitable for temporary protection.[9] |
| TBDMSCl | (CH₃)₂(t-Bu)SiCl | Moderate | Forms TBDMS ethers; robust stability, widely used.[4] |
| TIPSCl | (i-Pr)₃SiCl | Low | Forms TIPS ethers; very high stability, for harsh reaction conditions.[4] |
| CMDMPS | ClCH₂Si(CH₃)₂(CH₂)₃OH | Moderate (estimated) | Bifunctional; allows for subsequent functionalization.[6] |
Experimental Protocol: General Silylation of a Primary Alcohol
This protocol provides a general procedure for the protection of a primary alcohol using a silyl chloride.
Materials:
-
Primary alcohol (1.0 eq)
-
Silylating agent (TMSCl, TBDMSCl, TIPSCl, or CMDMPS) (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Add the silylating agent (1.1 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Reaction times will vary depending on the silylating agent and the substrate.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Imidazole: Acts as a base to neutralize the HCl byproduct and also as a nucleophilic catalyst to activate the silyl chloride.[10]
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.[10]
-
Anhydrous Conditions: Silylating agents are sensitive to moisture, which can lead to their hydrolysis and reduce the yield of the desired silyl ether.
Stability and Deprotection: An Orthogonal Approach
The utility of a protecting group is defined by its stability under various reaction conditions and the ease of its selective removal. The stability of common silyl ethers generally increases with steric bulk.[1][9]
Table 2: Relative Stability of Silyl Ethers to Hydrolysis
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
(Data compiled from various sources, relative to TMS ether)[4][9]
While quantitative data for the (chloromethyl)dimethylsilyl ether derived from CMDMPS is not available, its stability is expected to be similar to that of a TMS ether due to the minimal steric hindrance of the two methyl groups. This suggests that the silyl ether formed by CMDMPS can be cleaved under mild acidic conditions or with fluoride ions, while the chloromethyl group remains intact, offering an orthogonal protection strategy.[11]
Experimental Protocol: Selective Deprotection of a (Chloromethyl)dimethylsilyl Ether
This protocol outlines a method for the selective cleavage of a CMDMPS-protected alcohol.
Materials:
-
CMDMPS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the CMDMPS-protected alcohol in THF.
-
Add the TBAF solution dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, quench the reaction with water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
TBAF: The fluoride ion has a high affinity for silicon, making it a very effective reagent for cleaving silyl ethers under mild conditions.[12] The bulky tetrabutylammonium cation enhances the solubility of the fluoride ion in organic solvents.
The Bifunctional Advantage: Applications in Synthesis
The true potential of CMDMPS lies in its bifunctional nature, allowing for its use as a linker in solid-phase synthesis or for the creation of functionalized materials.
Application in Solid-Phase Synthesis
In solid-phase synthesis, a molecule is covalently attached to an insoluble polymer support, allowing for the easy removal of excess reagents and byproducts by simple filtration.[13] CMDMPS can be used as a linker to attach a molecule to a solid support via the silyl ether linkage. After the desired synthetic transformations are performed on the attached molecule, the product can be cleaved from the support by breaking the silyl ether bond. The chloromethyl group on the linker can then be used for further functionalization of the solid support.[3][8][14]
Surface Functionalization
The silyl group of CMDMPS can react with hydroxyl groups on surfaces like silica, glass, or metal oxides to form a stable covalent bond.[7][15][16] This leaves the chloromethyl group exposed on the surface, which can then be used to immobilize catalysts, enzymes, or other molecules.[17] This approach is valuable for creating functionalized materials with tailored properties.
Conclusion
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- offers a unique combination of a moderately labile silyl protecting group and a reactive chloromethyl handle. While its performance as a simple protecting group is comparable to other less hindered silylating agents, its true value is realized in applications that exploit its bifunctional character. For researchers in drug development and materials science, CMDMPS provides a versatile tool for orthogonal synthesis, solid-phase methodologies, and the creation of novel functionalized surfaces. Its ability to bridge the gap between protection and functionalization makes it a valuable addition to the synthetic chemist's toolkit.
References
(A complete, numbered list of all cited sources with titles, sources, and clickable URLs will be provided at the end of the response.)
Sources
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- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
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A Senior Application Scientist's Guide to Bifunctional Silanes: Unlocking Synthesis Advantages with 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and surface modification, the choice of a bifunctional linker can be the determining factor in the success of an experimental design. This guide provides an in-depth technical comparison of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS: 18171-24-9), a versatile yet often overlooked reagent, against more conventional alternatives. As a Senior Application Scientist, my goal is to not only present data but to also provide the causal reasoning behind experimental choices, empowering you to make informed decisions in your research.
The Strategic Advantage of a Dual-Functional Silane
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a unique molecule offering two distinct reactive sites: a terminal hydroxyl group and a chloromethyl group attached to a dimethylsilyl moiety. This dual functionality allows for orthogonal reactivity, enabling stepwise and controlled synthetic strategies. The propanol end can engage in typical alcohol reactions, while the chloromethylsilyl group provides a robust anchor to various substrates or can be used as a reactive handle for subsequent modifications.
The core utility of this reagent lies in its ability to act as a molecular bridge, connecting different chemical entities with precision. This is particularly valuable in applications such as surface functionalization, nanoparticle modification, and the synthesis of complex organic molecules.
Comparative Analysis: The Chloromethyl Advantage
The primary alternatives to 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- are often aminosilanes, such as (3-Aminopropyl)triethoxysilane (APTES). While widely used, aminosilanes present a different set of reactive properties. The key distinction, and a significant advantage of the chloromethyl functionality, lies in the nature of the subsequent coupling reactions.
The chloromethyl group acts as a versatile electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates. This provides a direct and efficient route for the covalent immobilization of biomolecules, ligands, or other functional moieties.
In contrast, the primary amine of APTES typically requires an activation step or the use of crosslinking agents to achieve similar conjugations, adding complexity and potential side reactions to the workflow. Furthermore, the secondary amine structure that can be formed with some aminosilanes has been reported to offer improved hydrolytic stability compared to primary amino-silanes.[1] This is a critical consideration for the long-term stability of modified surfaces, especially in aqueous environments.
| Feature | 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | (3-Aminopropyl)triethoxysilane (APTES) | (3-Chloropropyl)triethoxysilane (CPTES) |
| Reactive Groups | Hydroxyl, Chloromethyl | Primary Amine, Triethoxysilyl | Chloro, Triethoxysilyl |
| Coupling Chemistry | Nucleophilic Substitution (Direct) | Amide bond formation (often requires activation), Schiff base formation | Nucleophilic Substitution (Direct) |
| Reaction Steps | Often a single step for coupling | May require additional activation/coupling agents | Single step for coupling |
| Hydrolytic Stability | Good | Can be susceptible to intramolecular hydrolysis catalysis by the amine group[1] | Good |
| Versatility | High, reacts with a broad range of nucleophiles | High, but may require tailored reaction conditions | High, reacts with a broad range of nucleophiles |
| Surface Attachment | Forms stable siloxane bonds | Forms stable siloxane bonds | Forms stable siloxane bonds |
Performance Insights: Stability and Reactivity
The stability of the resulting functionalized layer is paramount. While direct comparative studies with 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- are not abundant in the literature, we can infer performance from related compounds. Studies comparing aminosilanes have shown that the structure of the silane, including the nature of the alkoxy groups and the organic functionality, significantly impacts the stability of the resulting layer. For instance, the relative stability of different aminosilane layers has been reported as APTES > APDEMS > APDIPES under certain acidic conditions.[2]
The chloromethyl group offers a distinct advantage in terms of reaction control. The nucleophilic substitution reaction is typically clean and proceeds under mild conditions. This contrasts with the sometimes-vigorous and less controlled polymerization that can occur with trialkoxysilanes like APTES.
Experimental Workflow: Surface Modification
A typical application of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is the functionalization of a hydroxylated surface, such as silica or glass. The following workflow illustrates the process.
Caption: A generalized workflow for surface modification.
Detailed Protocol: Surface Functionalization of Silica Substrates
This protocol provides a self-validating system for the functionalization of silica surfaces.
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION
-
1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
-
Anhydrous toluene
-
Triethylamine (optional, as an acid scavenger)
-
Methanol, Acetone, Deionized water (for rinsing)
-
Nitrogen gas stream
Procedure:
-
Surface Preparation (Hydroxylation):
-
Immerse the silica substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface. (CAUSALITY: This aggressive oxidation removes organic contaminants and generates a high density of surface silanol (Si-OH) groups, which are the reactive sites for silanization.)
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- in anhydrous toluene in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon). (CAUSALITY: Anhydrous conditions are crucial to prevent premature hydrolysis and self-polymerization of the silane in solution, ensuring monolayer formation on the surface.)
-
Immerse the hydroxylated substrates in the silane solution.
-
Heat the reaction mixture to 60-80°C and maintain for 2-4 hours. (CAUSALITY: Thermal energy accelerates the covalent bond formation between the silane and the surface hydroxyl groups.)
-
(Optional) Add a catalytic amount of triethylamine to scavenge HCl that may be formed.
-
-
Post-Silanization Wash:
-
Remove the substrates from the reaction solution and rinse sequentially with toluene, acetone, and methanol to remove any physisorbed silane.
-
Dry the substrates under a nitrogen stream.
-
-
Characterization (Self-Validation):
-
Subsequent Functionalization (Example with an Amine):
-
Prepare a solution of the desired amine-containing molecule in a suitable solvent (e.g., DMF or DMSO).
-
Immerse the chloromethyl-functionalized substrate in the amine solution and stir at room temperature or with gentle heating overnight.
-
Rinse the substrate thoroughly to remove unreacted amine.
-
Characterize the final surface to confirm the covalent attachment of the amine-containing molecule (e.g., by observing the N 1s peak in XPS).
-
Key Advantages Summarized
-
Orthogonal Reactivity: The distinct hydroxyl and chloromethyl functionalities allow for controlled, stepwise synthetic strategies.
-
Direct and Efficient Coupling: The chloromethyl group enables direct covalent attachment of a wide range of nucleophiles without the need for additional activating agents.
-
Stable Linkage: The formation of robust siloxane bonds with the substrate and stable covalent bonds with the coupled molecule ensures a durable functionalization.
-
Versatility: This reagent is a valuable tool for a broad spectrum of applications, from creating biocompatible surfaces to synthesizing complex molecular architectures.
By understanding the underlying chemical principles and the distinct advantages of the chloromethyl functionality, researchers can leverage 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- to design more efficient and robust synthetic and surface modification strategies.
References
- A Comparative Analysis of N-Methylaminopropyltrimethoxysilane and Other Amino-Functional Silanes - Benchchem. [benchchem.com]
- Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption - PubMed. [pubmed.ncbi.nlm.nih.gov]
- Performance Comparison of Three Chemical Vapor Deposited Aminosilanes in Peptide Synthesis: Effects of Silane on Peptide Stability and Purity - PubMed. [pubmed.ncbi.nlm.nih.gov]
- Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces - PubMed. [pubmed.ncbi.nlm.nih.gov]
- Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption - BioForce Nanosciences. [bioforcenano.com]
- Water contact angle characterization of modified surfaces and... - ResearchGate.
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A Comparative Guide to the Quantitative Analysis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of analytical methodologies for the precise quantification of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-, a versatile bifunctional organosilane. As a molecule featuring both a reactive chloromethylsilyl group and a primary alcohol, its accurate measurement is critical in various applications, including surface functionalization, as a coupling agent, and in the synthesis of advanced materials and pharmaceutical intermediates.[1][2]
This guide moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering insights honed from extensive field experience. We will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated for its strengths and weaknesses in the context of this unique analyte, providing you with the necessary data to select the optimal approach for your specific research and development needs.
The Analytical Challenge: Understanding the Analyte
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS No. 18171-24-9) possesses a dual reactivity that presents distinct analytical challenges. The chlorosilyl moiety is highly susceptible to hydrolysis, readily reacting with water to form silanols and releasing hydrochloric acid.[3][4] This instability necessitates meticulous sample handling and the use of anhydrous solvents to maintain sample integrity. Furthermore, the presence of the polar hydroxyl group can lead to poor peak shape and reduced sensitivity in gas chromatography.[5]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful and widely adopted technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-, derivatization of the primary alcohol is a crucial step to enhance its volatility and improve chromatographic performance.[6][7]
The "Why": Causality in Experimental Choices for GC-MS
The decision to employ derivatization is rooted in the need to mitigate the undesirable chromatographic effects of the polar hydroxyl group. Silylation, the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective strategy.[5] This transformation significantly reduces the polarity of the analyte, leading to more symmetrical peak shapes, reduced tailing, and improved sensitivity. The choice of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS) is deliberate; it offers a rapid and nearly quantitative reaction under mild conditions.
The mass spectrometric detection provides high selectivity and sensitivity, allowing for confident identification and quantification of the analyte, even in complex matrices.
Experimental Protocol: GC-MS with Silylation
1. Sample Preparation and Derivatization:
-
All glassware must be rigorously dried in an oven at 120°C for at least 2 hours and cooled in a desiccator.
-
Prepare a stock solution of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- in anhydrous hexane.
-
In a 2 mL autosampler vial, add 100 µL of the sample solution.
-
Add 100 µL of the silylating reagent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL, splitless mode
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for confirmation.
Visualizing the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- with derivatization.
Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance without the need for a chemically identical reference standard.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative technique.[10][11]
The "Why": Causality in Experimental Choices for qNMR
The primary advantage of qNMR is its ability to provide a highly accurate and precise quantification with traceability to the International System of Units (SI) when a certified internal standard is used.[8] This method avoids the potential for incomplete derivatization reactions or analyte degradation that can occur in GC-MS. For 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-, qNMR offers a non-destructive analytical approach.
The choice of a suitable internal standard is paramount. It must be of high purity, stable, and have resonances that do not overlap with those of the analyte. Maleic acid is a good candidate as it is a primary standard, soluble in deuterated solvents compatible with the analyte, and its vinylic protons resonate in a clear region of the ¹H NMR spectrum.
Experimental Protocol: ¹H-qNMR
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of TMS as a chemical shift reference.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent)
-
Probe: 5 mm BBO probe
-
Temperature: 298 K
-
Pulse Program: A standard 90° pulse sequence
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.
-
Spectral Width: 0-12 ppm
-
Data Processing: Apply a baseline correction and integrate the relevant signals.
3. Quantification Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Visualizing the qNMR Workflow
Caption: Workflow for the quantitative NMR (qNMR) analysis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-.
Performance Comparison
The following table provides a comparative summary of the expected performance characteristics of the two analytical methods for the quantification of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-. These values are estimates based on typical performance for similar analytes and should be validated for specific applications.
| Parameter | GC-MS with Derivatization | ¹H-qNMR |
| Principle | Chromatographic separation followed by mass-based detection | Nuclear magnetic resonance signal intensity |
| Specificity | High (based on retention time and mass spectrum) | High (based on unique chemical shifts) |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Moderate (µg/mL to mg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Moderate (µg/mL to mg/mL range) |
| Linearity | Excellent (typically R² > 0.99) | Excellent (inherently linear) |
| Precision (RSD) | < 5% | < 2% |
| Accuracy | High (dependent on reference standard) | Very High (traceable to SI units) |
| Sample Throughput | High | Moderate |
| Key Advantage | High sensitivity for trace analysis | Absolute quantification without a specific reference standard of the analyte |
| Key Disadvantage | Requires derivatization, potential for analyte degradation | Lower sensitivity compared to GC-MS |
Comparison with Alternative Compounds
The selection of an analytical method may also be influenced by the need to distinguish 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- from structurally similar compounds that might be used in similar applications.
| Compound | Structural Difference | Impact on Analytical Method |
| 3-Aminopropyl)triethoxysilane | Amine functional group instead of a primary alcohol and a chloromethyl group. | GC-MS: Can be analyzed directly or after derivatization of the amine group. Different retention time and mass spectrum. qNMR: Distinct chemical shifts for the aminopropyl group. |
| (3-Glycidyloxypropyl)trimethoxysilane | Epoxy functional group instead of a primary alcohol and a chloromethyl group. | GC-MS: Can be analyzed directly. Different retention time and mass spectrum. qNMR: Characteristic signals for the epoxy and methoxy groups. |
| Vinyltrimethoxysilane | Vinyl group instead of a functionalized propyl chain. | GC-MS: More volatile, shorter retention time. Distinct mass spectrum. qNMR: Unique signals for the vinyl protons. |
The described GC-MS and qNMR methods can be readily adapted to differentiate and quantify these alternatives, primarily by adjusting the separation conditions and monitoring for their specific mass fragments or NMR signals.
Conclusion and Recommendations
Both GC-MS with derivatization and ¹H-qNMR are robust and reliable methods for the quantification of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-. The choice between the two will ultimately depend on the specific requirements of your analysis.
-
For high-sensitivity applications , such as the analysis of trace impurities or residual levels of the compound, GC-MS with derivatization is the recommended approach due to its superior detection limits.
-
For applications requiring the highest accuracy and precision , such as the certification of reference materials or in quality control settings where absolute quantification is critical, ¹H-qNMR is the method of choice .
It is imperative to acknowledge the hydrolytic instability of the chlorosilyl moiety and to implement rigorous moisture-free sample handling procedures regardless of the chosen analytical technique. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate analytical method for the accurate quantification of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-, ensuring the integrity and reliability of their scientific investigations.
References
-
Chemistry LibreTexts. Derivatization. [Link]
-
University of Wuppertal. Hydrolysis of chloromethylsilanes. [Link]
-
Schimmelmann Research. Derivatizing Compounds for GC-irm-MS. [Link]
-
University of Wuppertal. Rate of hydrolysis of chloromethylsilanes. [Link]
-
GL Sciences. Alcohols-Glycols. [Link]
-
Chemistry For Everyone. What Is Derivatization In GC-MS?. [Link]
-
LookChem. Cas 18171-24-9,3-((chloroMethyl)diMethylsilyl)propan-1-ol. [Link]
-
Gelest, Inc. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. [Link]
-
ChemBK. 3-[(chloromethyl)dimethylsilyl]-1-Propanol. [Link]
-
H. Vainiotalo, P. Pfäffli, and A. Zitting. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Analyst, 120(4), 1043-1046 (1995). [Link]
-
PubMed. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. [Link]
-
Diva-portal.org. Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. [Link]
-
ResearchGate. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. [Link]
-
BIPM. qNMR. [Link]
-
Wasson-ECE Instrumentation. Analysis of Silanes. [Link]
-
AWS. qNMR - Quantitative Analysis by NMR. [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link]
-
Agilent. Easy, Precise and Accurate Quantitative NMR. [Link]
-
PubMed. Stability Studies of Alkoxysilanes in Aqueous Media. [Link]
-
ResearchGate. Synthesis of (chloromethyl)dimethylsilanol. [Link]
-
Organic Syntheses Procedure. 4. [Link]
-
OUCI. Synthesis of (chloromethyl)dimethylsilanol. [Link]
Sources
- 1. Cas 18171-24-9,3-((chloroMethyl)diMethylsilyl)propan-1-ol | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 4. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohols-Glycols | Products | GL Sciences [glsciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. qNMR - BIPM [bipm.org]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
The (Chloromethyl)dimethylsilyl Propanol Functional Group: A Comparative Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the diverse array of functionalities available, silyl ethers stand out for their versatility, mild application, and tunable stability. This guide provides an in-depth technical comparison of compounds synthesized using 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CMDMS-propanol), a unique bifunctional reagent, with other common silylating agents. By examining its reactivity, and the characteristic spectral signatures of its derivatives, this document aims to equip researchers with the knowledge to effectively utilize this reagent in their synthetic endeavors.
Introduction to 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-: A Bifunctional Reagent
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS 18171-24-9) is an organosilicon compound featuring both a reactive chloromethyl group and a hydroxyl group.[1] This dual functionality makes it a versatile building block in organic synthesis. The hydroxyl group can be derivatized or used to attach the entire silyl moiety to a molecule of interest, while the chloromethyl group offers a handle for subsequent chemical transformations.[1]
The core utility of CMDMS-propanol in the context of this guide lies in its application as a protecting group for alcohols. Upon reaction, it forms a silyl ether, effectively masking the hydroxyl group's reactivity. The key distinguishing feature of the resulting silyl ether is the pendant chloromethyl group, which can be exploited for further synthetic manipulations, a feature not present in conventional silylating agents like Trimethylsilyl chloride (TMSCl) or tert-Butyldimethylsilyl chloride (TBDMSCl).
Characterization of Silyl Ethers Derived from CMDMS-propanol
A thorough understanding of the spectral characteristics of silyl ethers is crucial for reaction monitoring and product confirmation. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures of compounds functionalized with the 3-(hydroxymethyl)propyldimethylsilyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds. For silyl ethers derived from CMDMS-propanol, characteristic signals in ¹H, ¹³C, and ²⁹Si NMR spectra can be expected.
¹H NMR Spectroscopy:
The proton NMR spectrum will exhibit distinct signals corresponding to the propanol backbone and the dimethylsilyl group.
-
-O-CH₂- (next to silicon): A triplet typically appearing in the range of 3.6-3.8 ppm .
-
-CH₂- (central methylene of propanol): A multiplet (often a quintet or sextet) expected around 1.6-1.8 ppm .
-
Si-CH₂- (methylene adjacent to silicon): A triplet appearing further upfield, generally in the region of 0.5-0.7 ppm .
-
Si-(CH₃)₂: A sharp singlet for the six protons of the two methyl groups attached to silicon, typically found at ~0.1 ppm .[2]
-
-CH₂Cl: A singlet for the chloromethyl protons, expected to be downfield due to the electronegative chlorine atom, likely in the range of 2.5-3.0 ppm .
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides complementary information for structural confirmation.
-
-O-CH₂-: The carbon attached to the oxygen of the silyl ether will resonate in the range of 60-65 ppm .
-
-CH₂- (central methylene): This carbon signal is expected around 25-30 ppm .
-
Si-CH₂-: The carbon adjacent to the silicon atom will appear upfield, typically between 15-20 ppm .
-
Si-(CH₃)₂: The carbons of the dimethylsilyl group will give a signal in the upfield region, generally from -5 to 0 ppm .
-
-CH₂Cl: The chloromethyl carbon will be found downfield, typically in the range of 25-30 ppm .
²⁹Si NMR Spectroscopy:
While less common in routine analysis, ²⁹Si NMR can provide definitive evidence for the presence and electronic environment of the silicon atom. The chemical shift for a tetraalkylsilane is typically around 0 ppm. For silyl ethers, the chemical shift is influenced by the nature of the substituents on the silicon and the oxygen.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of silylated compounds. The electron ionization (EI) mass spectra of silyl ethers are often characterized by specific fragmentation pathways.
For a generic alcohol (R-OH) protected with CMDMS-propanol, the resulting silyl ether would be R-O-Si(CH₃)₂(CH₂)₃OH. However, the initial reaction involves the chloromethylsilylpropanol. The subsequent derivatization of the hydroxyl group would lead to more complex structures. For the purpose of this guide, we will consider the fragmentation of a simple alkyl ether of the 3-(hydroxymethyl)propyldimethylsilyl group.
Key Fragmentation Pathways:
-
α-Cleavage: The most common fragmentation pathway for ethers involves cleavage of the C-C bond adjacent to the oxygen atom.
-
Loss of Alkyl Groups from Silicon: The Si-C bonds can cleave, leading to the loss of methyl or the propanol-derived chain. A prominent peak is often observed for the loss of a methyl group (M-15).
-
Rearrangement Reactions: Silyl groups are known to undergo rearrangement reactions, which can lead to complex fragmentation patterns.
Expected Fragments:
For a compound with the core structure R-O-Si(CH₃)₂(CH₂)CH₂CH₂OH, one would expect to observe fragments corresponding to:
-
[M - CH₃]⁺: Loss of a methyl group from the silicon atom.
-
[M - C₃H₇O]⁺: Cleavage of the propyloxy group attached to the silicon.
-
[Si(CH₃)₂(CH₂)₃OH]⁺: The silyl-containing fragment.
-
[Si(CH₃)₃]⁺: A common fragment in the mass spectra of trimethylsilyl derivatives, with an m/z of 73. While not directly applicable here, analogous fragments are common.
Comparison with Alternative Silylating Agents
The choice of silylating agent is a critical decision in organic synthesis, influencing reaction efficiency, stability of the protected alcohol, and the ease of deprotection.[3] CMDMS-propanol offers a unique set of properties compared to more conventional silylating agents.
Reactivity and Steric Hindrance
The reactivity of silylating agents is largely governed by the steric bulk around the silicon atom.[3] Less sterically hindered silyl chlorides, such as TMSCl, are highly reactive, while bulkier reagents like triisopropylsilyl chloride (TIPSCl) are less reactive but form more stable silyl ethers.
The reactivity of CMDMS-propanol will be influenced by the dimethylsilyl group, which is sterically less demanding than tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups. This suggests that the formation of silyl ethers using CMDMS-propanol should be relatively facile.
Stability of the Silyl Ether
The stability of the resulting silyl ether is a crucial consideration for multi-step syntheses. The stability of common silyl ethers to acidic and basic conditions generally follows these trends:
-
Acidic conditions: TMS < TES < TBDMS < TIPS < TBDPS
-
Basic conditions: TMS ≈ TES < TBDMS ≈ TBDPS < TIPS
The 3-(hydroxymethyl)propyldimethylsilyl group is expected to have stability comparable to or slightly greater than a trimethylsilyl (TMS) group due to the slightly larger propyl chain, but significantly less stable than the bulkier TBDMS or TIPS groups.
The Unique Functionality of the Chloromethyl Group
The primary advantage of using CMDMS-propanol over traditional silylating agents is the introduction of a reactive chloromethyl handle. This allows for a range of post-protection modifications, such as:
-
Nucleophilic substitution: The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups.
-
Formation of organometallic reagents: The chloromethyl group can be converted into a Grignard or organolithium reagent for subsequent carbon-carbon bond formation.
-
Coupling reactions: The C-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions.
This bifunctionality allows for a more convergent and efficient synthetic strategy, where protection and functionalization are achieved in a single step.
Experimental Protocols
The following are generalized protocols for the protection of a primary alcohol using CMDMS-propanol and the subsequent characterization of the product.
Protocol for Silylation of a Primary Alcohol
Materials:
-
Primary alcohol
-
1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
To this solution, add 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for NMR Sample Preparation and Analysis
Procedure:
-
Dissolve 5-10 mg of the purified silyl ether in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Protocol for Mass Spectrometry Analysis
Procedure:
-
Prepare a dilute solution of the purified silyl ether in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization or electrospray ionization).
-
Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for a 3-(hydroxymethyl)propyldimethylsilyl Ether
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Si-(CH₃)₂ | ~0.1 | singlet |
| Si-CH₂- | 0.5 - 0.7 | triplet |
| -CH₂- (central) | 1.6 - 1.8 | multiplet |
| -O-CH₂- | 3.6 - 3.8 | triplet |
| -CH₂Cl | 2.5 - 3.0 | singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for a 3-(hydroxymethyl)propyldimethylsilyl Ether
| Carbon | Predicted Chemical Shift (ppm) |
| Si-(CH₃)₂ | -5 - 0 |
| Si-CH₂- | 15 - 20 |
| -CH₂- (central) | 25 - 30 |
| -O-CH₂- | 60 - 65 |
| -CH₂Cl | 25 - 30 |
Visualization of Concepts
Reaction Scheme
Caption: General reaction scheme for the protection of an alcohol using 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-.
Characterization Workflow
Caption: Workflow for the characterization of silyl ethers derived from CMDMS-propanol.
Conclusion
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- represents a valuable, albeit specialized, reagent in the organic chemist's toolbox. While its derivatives can be readily characterized by standard spectroscopic techniques, its true potential lies in the bifunctional nature it imparts to protected molecules. The presence of the chloromethyl group opens up avenues for subsequent, targeted modifications, offering a degree of synthetic flexibility not available with conventional silylating agents. This guide provides a foundational understanding of the characterization and comparative utility of this reagent, empowering researchers to leverage its unique properties in the design and execution of innovative synthetic strategies.
References
- Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.
-
Wikipedia. (n.d.). Silyl ether. [Link]
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Gelest, Inc. (n.d.). Silicon-Based Protecting Agents. [Link]
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
-
LookChem. (n.d.). Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol. [Link]
-
Redalyc. (2017). Synthesis, characterization and antibacterial activity of novel poly(silyl ether)s based on palm and soy oils. Journal of the Chilean Chemical Society, 62(2), 3535-3540. [Link]
-
ResearchGate. (2021). 1H NMR spectra of poly(silyl ethers) based palm oil. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. [Link]
-
Organic Syntheses. (n.d.). A SIMPLE, RAPID PROCEDURE FOR THE SYNTHESIS OF CHLOROMETHYL METHYL ETHER AND OTHER CHLORO ALKYL ETHERS. [Link]
-
MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(24), 6003. [Link]
-
NIST WebBook. (n.d.). 1,3-Propanediol, 2TBDMS derivative. [Link]
-
NIST WebBook. (n.d.). Glycerol, 3TBDMS derivative. [Link]
-
NIST WebBook. (n.d.). 1,3-Propanediol, TMS derivative. [Link]
-
YouTube. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. [Link]
-
ResearchGate. (2017). 1H NMR spectra of poly(silyl ethers) based palm oil. [Link]
Sources
A Senior Application Scientist's Guide to 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-: A Bifunctional Silylating Agent for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic use of protecting groups and bifunctional building blocks is paramount. This guide provides an in-depth technical review of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS No. 18146-06-0), a unique reagent that offers the dual functionality of a silyl ether protecting group precursor and a reactive chloromethyl moiety for further synthetic elaboration.
This document moves beyond a simple cataloging of properties to offer a comparative analysis against common alternatives, supported by established chemical principles and generalized experimental protocols. As a Senior Application Scientist, the aim is to equip you with the foundational knowledge to effectively evaluate and integrate this versatile reagent into your research and development workflows.
Introduction to 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-: Structure and Synthetic Potential
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a propanol derivative featuring a dimethylsilyl group substituted with a reactive chloromethyl group at the 3-position.[1] This structure is noteworthy for its bifunctionality:
-
The Hydroxyl Group: The primary alcohol at one end of the molecule can be derivatized or used to attach the entire molecule to a substrate.
-
The Chloromethylsilyl Group: The chloromethyl group attached to the silicon atom provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functionalities. This group is also the precursor to the silyl ether protecting group.
This unique combination makes it a valuable building block for creating diverse organic compounds and intermediates.[1]
Core Application: Protection of Alcohols
The primary application of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- in organic synthesis is as a reagent for the protection of alcohols.[1] The hydroxyl group of the target molecule reacts with the silicon atom, displacing the chloride, to form a silyl ether. Silyl ethers are widely used as protecting groups due to their ease of formation, stability under a range of reaction conditions, and selective removal.
Comparative Analysis with Standard Silyl Ether Protecting Groups
The choice of a silyl ether protecting group is a critical decision in a multi-step synthesis, governed by factors such as stability, steric hindrance, and ease of cleavage. Below is a comparative overview of the protecting group derived from 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- against commonly used alternatives.
| Protecting Group | Silylating Agent | Relative Stability (Acidic) | Relative Stability (Basic) | Key Characteristics & Applications |
| (3-Hydroxypropyl)dimethylsilyl | 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | Expected to be similar to TMS | Expected to be similar to TMS | Bifunctional handle for further reactions; potential for intramolecular cyclization. |
| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | 1 (Reference) | 1 (Reference) | Low steric bulk, easily cleaved; suitable for protecting non-hindered alcohols.[2][3] |
| Triethylsilyl (TES) | Triethylsilyl chloride (TESCl) | ~64 | ~10-100 | More stable than TMS due to increased steric hindrance.[3] |
| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | ~20,000 | ~20,000 | Widely used, robust protecting group with good stability to a range of conditions.[2] |
| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl) | ~700,000 | ~100,000 | Very bulky and stable, used for protecting sensitive substrates or in demanding reaction sequences.[2] |
| tert-Butyldiphenylsilyl (TBDPS) | tert-Butyldiphenylsilyl chloride (TBDPSCl) | ~5,000,000 | ~20,000 | Highly stable to acidic conditions, offers different selectivity compared to trialkylsilyl ethers.[2] |
Expertise & Experience Insights:
The key differentiator of the protecting group derived from 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is the pendant 3-hydroxypropyl chain. This functionality opens up unique synthetic possibilities not available with standard silyl ethers. For instance, the terminal hydroxyl group could be used for attachment to a solid support, tethering to another molecule, or for subsequent intramolecular reactions. The stability of the resulting silyl ether is expected to be comparable to that of a trimethylsilyl (TMS) ether due to the relatively low steric hindrance around the silicon atom.
Experimental Protocol: General Procedure for the Protection of a Primary Alcohol
While a specific, validated protocol for 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is not widely published, a general procedure can be adapted from standard silylation methods.
Workflow for Alcohol Protection:
Caption: General workflow for the protection of a primary alcohol using a silyl chloride.
Detailed Methodology:
-
Preparation: To a solution of the primary alcohol (1.0 equivalent) and a suitable base (e.g., triethylamine or imidazole, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.
-
Addition: Slowly add a solution of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Trustworthiness through Self-Validation: The success of this protocol should be validated by standard analytical techniques. The formation of the silyl ether can be confirmed by the appearance of characteristic signals in ¹H and ¹³C NMR spectra and the disappearance of the alcohol proton signal. Mass spectrometry can be used to confirm the molecular weight of the protected product.
Beyond Protection: A Bifunctional Building Block
The true potential of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- lies in its application as a bifunctional building block in pharmaceutical and agrochemical synthesis.[1] The presence of both a hydroxyl group and a reactive chloromethyl group allows for sequential or orthogonal functionalization.
Hypothetical Synthetic Pathway:
Caption: A potential synthetic strategy utilizing the bifunctionality of the reagent.
Expertise & Experience Insights:
The chloromethyl group on the silicon atom is susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups, such as azides, cyanides, thiols, or carbanions. This reaction would typically be performed after protecting the hydroxyl group of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- to avoid interference. This strategy enables the synthesis of complex molecules with a precisely placed functionalized silyl moiety.
Safety and Handling
-
1-Propanol: Is a flammable liquid and can cause serious eye irritation.[4][5]
-
Chlorosilanes: Are generally reactive towards moisture and nucleophiles, releasing hydrochloric acid upon hydrolysis. They can be corrosive and cause skin and respiratory irritation.
Recommended Handling Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from sources of ignition.
-
Store in a cool, dry place under an inert atmosphere.
-
Avoid contact with water and other nucleophilic reagents unless part of a planned reaction.
Conclusion and Future Outlook
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a specialized reagent that offers unique synthetic possibilities due to its bifunctional nature. While not as commonly employed as standard silylating agents, its ability to introduce a functionalized silyl ether protecting group makes it a valuable tool for the synthesis of complex molecules in drug discovery and materials science.
Further research into the specific applications and reactivity of this compound is warranted. The development of detailed and validated experimental protocols, along with a comprehensive toxicological profile, would greatly enhance its utility and adoption by the broader scientific community. Researchers are encouraged to explore its potential in areas such as solid-phase synthesis, the development of novel linkers, and the construction of functionalized materials.
References
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LookChem. Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol. [Link]
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Scribd. 1-Propanol Safety Data Sheet. [Link]
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ResearchGate. SilE‐R and SilE‐S—DABB Proteins Catalysing Enantiospecific Hydrolysis of Organosilyl Ethers. [Link]
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AIP Publishing. Synthesis of polypropylene from 1-propanol using AlCl3 Ziegler-Natta catalyst. [Link]
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ResearchGate. (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]
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Organic Chemistry Portal. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. [Link]
- Google Patents. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
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Ludwig-Maximilians-Universität München. Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. [Link]
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ResearchGate. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. [Link]
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National Institutes of Health. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. [Link]
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Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]
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Organic Syntheses. 4. [Link]
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Royal Society of Chemistry. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. [Link]
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Organic Chemistry Portal. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. [Link]
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A Senior Application Scientist's Guide to Silyl Ether Protecting Groups: A Performance Comparison
Abstract
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. Silyl ethers stand out as one of the most versatile and widely utilized classes for the temporary protection of hydroxyl groups.[1] Their broad adoption stems from their ease of installation, tunable stability across a wide range of reaction conditions, and facile, often selective, cleavage.[2] This guide provides an in-depth performance comparison of common silyl ether protecting groups, including Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS/TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS). We will delve into the structural and electronic factors that govern their stability and reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.
Introduction: The Strategic Role of Silyl Ethers
The hydroxyl group is ubiquitous in organic molecules, yet its acidic proton and nucleophilic oxygen can interfere with a multitude of common synthetic transformations, such as those involving organometallics, strong bases, or hydrides.[3] Protecting groups serve as temporary masks for these reactive functionalities. An ideal protecting group should be easy to introduce in high yield, stable to a desired set of reaction conditions, and easy to remove in high yield without affecting other functional groups.
Silyl ethers meet these criteria exceptionally well. Formed by the reaction of an alcohol with a silyl halide or triflate, they offer a spectrum of stability that can be finely tuned by altering the substituents on the silicon atom.[1][4] This guide will explore the performance of the most common silyl ethers, focusing on the interplay between steric hindrance and electronic effects that dictates their utility.
The Silyl Ether Family: Structure Dictates Function
The performance of a silyl ether is fundamentally tied to the size and nature of the alkyl or aryl groups attached to the silicon atom. These substituents dictate the steric environment around the silicon-oxygen bond, which is the primary factor controlling the rates of both formation (silylation) and cleavage (desilylation).[2][5]
-
Trimethylsilyl (TMS): The smallest and most labile of the common silyl ethers. Its minimal steric bulk makes it very easy to install but also highly susceptible to cleavage, often just by exposure to mild acid or even ambient moisture.[6]
-
Triethylsilyl (TES): Offers a moderate increase in steric bulk and stability compared to TMS. It is useful when a slightly more robust, yet still easily removable, group is required.[7]
-
tert-Butyldimethylsilyl (TBDMS or TBS): This is arguably the most widely used silyl ether due to its excellent balance of reactivity and stability.[8] The bulky tert-butyl group provides significant steric shielding, making it robust to a wide array of non-acidic reagents, yet it can be readily cleaved using fluoride sources or acidic conditions.[9]
-
Triisopropylsilyl (TIPS): With three bulky isopropyl groups, TIPS is considerably more sterically hindered and stable than TBDMS.[8] This enhanced stability makes it the protecting group of choice when harsh reaction conditions are anticipated.[5]
-
tert-Butyldiphenylsilyl (TBDPS): Similar in steric bulk to TIPS, the TBDPS group offers enhanced stability, particularly towards acidic conditions, due to the electronic effects of the phenyl groups.
The following diagram illustrates the workflow of a typical protection-reaction-deprotection sequence.
Caption: General workflow for using a silyl ether protecting group.
Comparative Performance Analysis
Stability Under Various Conditions
The choice of a silyl ether is primarily dictated by its stability profile. A protecting group must survive all synthetic steps until its removal is desired. The stability of silyl ethers is a direct function of the steric bulk around the silicon atom, which shields the Si-O bond from attack.[5][8]
The relative order of stability is consistent across both acidic and basic conditions, with bulkier groups affording greater stability.[10]
Order of Increasing Stability: TMS < TES < TBDMS < TIPS < TBDPS
The following table summarizes the relative rates of cleavage for common silyl ethers, providing a quantitative basis for comparison.
| Silyl Ether | Abbreviation | Relative Rate of Cleavage (Acidic Media, vs. TMS=1)[1] | Relative Rate of Cleavage (Basic Media, vs. TMS=1)[1] | Typical Cleavage Conditions[2] |
| Trimethylsilyl | TMS | 1 | 1 | K₂CO₃/MeOH; very mild acid (e.g., AcOH) |
| Triethylsilyl | TES | 64 | 10 - 100 | Mild acid (e.g., PPTS); TBAF |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 | AcOH/THF/H₂O; HF•Py; TBAF |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Stronger acid (e.g., CSA); TBAF (slower) |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | HF•Py; TBAF (slow) |
This differential stability is the cornerstone of modern synthetic strategy, enabling orthogonal deprotection , where one type of silyl ether can be removed while another remains intact. For instance, a labile TBDMS ether can be cleaved with mild acid, leaving a more robust TIPS ether untouched.[8][11]
The steric bulk of these groups can be visualized as follows:
Caption: Simplified mechanism of fluoride-mediated desilylation.
It is important to note that commercial TBAF solutions contain water and are basic, which can be problematic for base-sensitive substrates. [12][13]In such cases, buffering the reaction with a mild acid like acetic acid is recommended. [12] Acid-Catalyzed Cleavage: Acidic hydrolysis is also a widely used method for silyl ether cleavage. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of a solvent molecule (e.g., water, methanol) on the silicon atom. [11][14]The rate of acidic cleavage is highly dependent on steric hindrance; less hindered silyl ethers like TMS and TES are cleaved much more rapidly than bulky ones like TIPS and TBDPS. [1][15]This provides a reliable method for selective deprotection.
Experimental Protocols
General Protocol for Silylation (TBDMS Protection of a Primary Alcohol)
This protocol is a standard starting point and may require optimization for specific substrates. [16]
-
Preparation: Dissolve the alcohol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF (to make a ~0.5 M solution) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) portion-wise to the stirred solution at room temperature. For selective protection of a primary alcohol in the presence of a secondary one, cool the reaction to 0 °C before adding TBDMSCl. [16]3. Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours. [16]4. Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 3x).
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. [16]
General Protocol for Desilylation (TBAF Deprotection of a TBDMS Ether)
This protocol is a standard starting point and may require optimization for specific substrates. [13]
-
Preparation: Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF (to make a ~0.1 M solution) in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of TBAF: Add a 1 M solution of TBAF in THF (1.1-1.5 equiv.) dropwise to the stirred solution. [13]After the addition, the reaction can often be allowed to warm to room temperature.
-
Reaction Monitoring: Stir the reaction and monitor its progress by TLC. Deprotection is usually rapid, often complete within 30-60 minutes. [12]4. Work-up: Quench the reaction by adding water. Dilute with an organic solvent like dichloromethane or ethyl acetate. [12][13]5. Purification: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude alcohol can then be purified by flash column chromatography. [12]
Advanced Topics & Practical Considerations
Silyl Group Migration: In molecules containing multiple hydroxyl groups, particularly 1,2- or 1,3-diols, silyl groups can migrate between oxygen atoms. [17][18]This migration is typically base-catalyzed and can lead to a mixture of products, complicating purification and lowering yields. The tendency to migrate is generally inversely related to the steric bulk of the silyl group. To mitigate migration, it is often advisable to use milder bases, lower reaction temperatures, and shorter reaction times.
Orthogonal Deprotection Strategies: The true power of the silyl ether family is realized in complex syntheses where multiple hydroxyl groups of varying reactivity must be differentiated. For example, a primary alcohol could be protected as a TBDMS ether and a secondary alcohol as a more robust TIPS ether. The TBDMS group can then be selectively removed with mild acid, leaving the TIPS group intact for a subsequent transformation. [11][19]
Conclusion
The selection of a silyl ether protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic route. By understanding the fundamental principles of steric and electronic control, chemists can rationally choose the appropriate silyl ether for their specific needs. The TBDMS group remains the workhorse for general applications due to its ideal balance of stability and reactivity. For enhanced stability, TIPS and TBDPS offer robust protection capable of withstanding harsher conditions. Conversely, the lability of TMS and TES groups can be exploited for reactions requiring very mild deprotection. This guide provides the foundational knowledge and practical protocols to confidently navigate the selection and implementation of silyl ether protecting groups in any synthetic endeavor.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
- BenchChem. (2025). TBDMS vs. TIPS: A Comparative Guide to Steric Hindrance in Hydroxyl Protection.
- BenchChem. (2025). The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis.
- Gelest. Deprotection of Silyl Ethers. Gelest Technical Library.
- Wikipedia. Silyl ether.
- BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages, 132.
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031-1069.
- BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
- Common Organic Chemistry. Tetra-n-butylammonium Fluoride (TBAF).
- Grokipedia. Silyl ether.
- ECHEMI. By what mechanism do acids deprotect primary silyl ethers?.
- StudySmarter. (2022). Silyl Ether Protecting Groups Explained.
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Royal Society of Chemistry. (n.d.). Chemoselective deprotection of aryl silyl ethers. RSC Advances.
- Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Curran, D. P., et al. (n.d.). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PMC - NIH.
- University of Windsor. Alcohol Protecting Groups.
- Neumaier, F., et al. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. EJNMMI Radiopharmacy and Chemistry.
- Gelest. Silyl Groups. Gelest Technical Library.
- Wikipedia. Ether cleavage.
- Evans, M. (2020). 26.02 Silyl Ethers as Protecting Groups. YouTube.
- Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol. r/Chempros.
- ResearchGate. (2022).
- ResearchGate. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11.
- Reddit. (2017). Silyl protecting group lability. r/chemistry.
- CNKI. The Cleavage of Trimethylsilyl Ether.
- Overman, L. E., & Pennington, L. D. (2001). Unexpected Domino Silyl-Prins/Aryl Migration Process from Geminal Vinylsilyl Alcohols. Organic Letters, 3(26), 4153-4156.
- ResearchGate. (2006).
- MDPI. (2018). Polyol Synthesis: A Versatile Wet-Chemistry Route for the Design and Production of Functional Inorganic Nanoparticles.
- MDPI. Poly(silyl ether)
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ResearchGate. ‐[11][16]C→O silyl migrations in conformationally rigid molecules.
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A Comparative Guide to the Stability of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- Derivatives for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis and material science, the utility of bifunctional organosilanes is paramount. Among these, 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- and its derivatives serve as critical building blocks and surface modifiers. Their unique structure, featuring a reactive chloromethyl group and a hydroxyl group, allows for versatile applications, including their use as coupling agents and intermediates in the synthesis of more complex molecules.[1] However, the successful application of these reagents is intrinsically linked to their stability under various processing and storage conditions.
This guide provides a comprehensive analysis of the stability of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- derivatives. We will delve into the inherent chemical liabilities of the molecule, propose potential degradation pathways, and offer robust experimental protocols for researchers to validate stability in their specific applications. Furthermore, we will present a comparative analysis against alternative functionalized silanes to aid in the selection of the most appropriate reagent for your research and development needs.
Understanding the Inherent Stability of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
The stability of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is dictated by the chemical nature of its two primary functional groups: the chloromethylsilyl moiety and the primary alcohol.
The (chloromethyl)dimethylsilyl group is the more reactive and, therefore, the more susceptible to degradation. The primary mode of degradation for this group is through nucleophilic substitution at the carbon atom of the chloromethyl group.[2] This reactivity is well-documented for analogous structures and is a key consideration for stability.[3][4] Common nucleophiles in a laboratory or manufacturing environment, such as water, alcohols, and amines, can displace the chloride, leading to the formation of hydroxymethyl, alkoxymethyl, or aminomethyl derivatives, respectively.
The propanol backbone is generally more stable but can be susceptible to oxidation under certain conditions, potentially forming aldehydes, carboxylic acids, or other oxidation byproducts. At elevated temperatures, thermal decomposition of the propanol chain can also occur.[5][6]
Potential Degradation Pathways
Based on the chemical functionalities present in 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-, several degradation pathways can be postulated. Understanding these potential routes of degradation is the first step in designing effective stability studies.
Hydrolytic Degradation
Hydrolysis is a primary concern for many organosilanes, particularly those with reactive groups like the chloromethyl moiety.[7] In the presence of water, the chloromethyl group can undergo slow hydrolysis to yield the corresponding hydroxymethyl derivative. This reaction is likely to be influenced by pH and temperature.
Caption: Proposed hydrolytic degradation pathway.
Nucleophilic Substitution
Beyond water, other nucleophiles can react with the chloromethyl group. For instance, if the compound is used in a formulation containing amines or alcohols, these can displace the chloride. This is a critical consideration in drug development and formulation, where excipient compatibility is essential.
Caption: Degradation via nucleophilic substitution.
Oxidative Degradation
The primary alcohol of the propanol chain is susceptible to oxidation. Common laboratory oxidants or even atmospheric oxygen over long periods, potentially catalyzed by light or metal ions, could lead to the formation of an aldehyde or a carboxylic acid.
Thermal Degradation
At elevated temperatures, cleavage of the C-C and C-Si bonds can occur, leading to fragmentation of the molecule. The specific degradation products will depend on the temperature and atmosphere (inert or oxidative).[8] Studies on similar propanol derivatives suggest that temperatures exceeding 200°C can induce significant decomposition.[5]
Experimental Design for Stability Assessment: A Self-Validating Approach
To empirically determine the stability of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- derivatives, a forced degradation study is indispensable.[9] Such studies are crucial for identifying potential degradants, understanding degradation pathways, and developing stability-indicating analytical methods.[10]
Caption: General workflow for forced degradation studies.
Protocol 1: Hydrolytic Stability Testing
Objective: To assess the stability of the compound in aqueous solutions at different pH values.
Materials:
-
1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
HPLC or UPLC system with a suitable detector (e.g., UV or RI)
-
LC-MS system for degradant identification
Procedure:
-
Prepare stock solutions of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare three sets of aqueous solutions: 0.1 M HCl (acidic), deionized water (neutral, pH adjusted to ~7), and 0.1 M NaOH (basic).
-
Initiate the study by diluting the stock solution into each of the three aqueous solutions to a final concentration of, for example, 0.1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by neutralizing the acidic and basic samples and/or diluting with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC/UPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.
-
Analyze samples with significant degradation by LC-MS to identify the mass of the degradation products.
Protocol 2: Oxidative Stability Testing
Objective: To evaluate the susceptibility of the compound to oxidation.
Materials:
-
3% Hydrogen peroxide (H₂O₂) solution
-
Other materials as listed in Protocol 1.
Procedure:
-
Prepare a stock solution of the test compound as described in Protocol 1.
-
Initiate the study by diluting the stock solution into a 3% H₂O₂ solution to a final concentration of 0.1 mg/mL.
-
Incubate the solution at room temperature.
-
At specified time points, withdraw aliquots and analyze as described in Protocol 1.
Protocol 3: Thermal Stability Testing
Objective: To assess the stability of the compound at elevated temperatures.
Materials:
-
Oven or heating block
-
Sealed vials
-
Other materials as listed in Protocol 1.
Procedure:
-
Place a known quantity of the neat compound or a solution in a suitable solvent in sealed vials.
-
Expose the vials to a high temperature (e.g., 80°C, 100°C, or higher, depending on the expected stability) for a defined period.
-
At specified time points, remove a vial, allow it to cool to room temperature, and prepare a solution for analysis by HPLC/UPLC and GC-MS (for volatile degradants).
Protocol 4: Photostability Testing
Objective: To determine the sensitivity of the compound to light exposure.
Materials:
-
Photostability chamber compliant with ICH Q1B guidelines.[11][12]
-
Transparent and opaque containers.
-
Other materials as listed in Protocol 1.
Procedure:
-
Place the compound (as a solid or in solution) in both transparent and opaque (control) containers.
-
Expose the containers in a photostability chamber to a specified level of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[13]
-
After the exposure period, analyze the samples from both the transparent and opaque containers by HPLC/UPLC to assess for photodegradation.
Comparative Analysis with Alternative Silanes
The choice of a functionalized silane often depends on the specific application and the required stability. Below is a comparative table of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- with other commonly used silane coupling agents.
| Feature | 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | (3-Aminopropyl)triethoxysilane (APTES)[14] | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) |
| Reactive Group | Chloromethyl, Hydroxyl | Amino, Triethoxysilyl | Epoxy, Trimethoxysilyl |
| Primary Degradation | Nucleophilic substitution at C-Cl | Hydrolysis of ethoxy groups | Hydrolysis of methoxy groups, Ring-opening of epoxy |
| Hydrolytic Stability | The Si-C bond is stable. The chloromethyl group is moderately stable but susceptible to hydrolysis over time. | Ethoxy groups hydrolyze in the presence of water to form silanols, which can then condense.[15] | Methoxy groups hydrolyze more rapidly than ethoxy groups. The epoxy ring can also hydrolyze under acidic conditions.[16] |
| Thermal Stability | Expected to be moderate, limited by the propanol backbone. | Generally good thermal stability of the Si-C and C-N bonds. | Good thermal stability. |
| Key Advantages | The chloromethyl group allows for SN2 reactions. The hydroxyl group provides a site for further functionalization. | The amino group is a strong nucleophile and can react with various electrophiles. Forms stable siloxane networks on surfaces. | The epoxy group can react with a wide range of nucleophiles. |
| Key Disadvantages | The chloromethyl group has moderate reactivity and can be a leaving group. | Prone to self-condensation after hydrolysis. The basicity of the amine can influence formulations. | The epoxy ring can be unstable under certain pH conditions. |
Conclusion
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a valuable bifunctional molecule for researchers in drug development and materials science. While its stability is generally sufficient for many applications, a thorough understanding of its potential degradation pathways—primarily nucleophilic substitution at the chloromethyl group and oxidation of the alcohol—is crucial for ensuring the robustness of experimental results and the long-term stability of resulting products.
The experimental protocols provided in this guide offer a framework for a comprehensive stability assessment. By conducting forced degradation studies, researchers can gain critical insights into the stability of this compound in their specific matrix and under their unique processing conditions. Furthermore, a comparative evaluation against alternative silanes, considering the specific chemical transformations required, will enable the selection of the most suitable reagent, thereby enhancing the quality and reliability of their scientific endeavors.
References
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
- Nelson, T. D., & Crouch, R. D. (2004). Selective deprotection of silyl ethers. Synthesis, 2004(07), 1031-1069.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
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Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
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Wikipedia contributors. (2023, November 28). Silyl ether. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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- BenchChem. (2025). Comparative Analysis of (Chloromethyl)sulfonylethane Cross-Reactivity with Diverse Nucleophiles.
- Gelest, Inc. (2015). Silane Coupling Agents: Connecting Across Boundaries (Version 3.0).
- Damian, C. M., et al. (2016). Graphene oxide functionalization with silanes for advanced compatibility in epoxy nanocomposites. UPB Scientific Bulletin, Series B, 78(4), 181-192.
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LookChem. (n.d.). Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol. Retrieved from [Link]
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- Costin, G., et al. (2022). Synthesis of Silane Functionalized LDH-Modified Nanopowders to Improve Compatibility and Enhance Corrosion Protection for Epoxy Coatings.
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- Huls America. (n.d.).
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ChemBK. (2024). 3-[(chloromethyl)dimethylsilyl]-1-Propanol. Retrieved from [Link]
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-[(Chloromethyl)dimethylsilyl]propan-1-ol - CAS:18171-24-9. Retrieved from [Link]
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H&M SILY. (n.d.). 3-[[3-hydroxypropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-ol. Retrieved from [Link]
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cost-benefit analysis of using "1-Propanol, 3-[(chloromethyl)dimethylsilyl]-" in research
A Comprehensive Cost-Benefit Analysis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- in Synthetic Research
For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision that dictates synthetic efficiency, cost, and novelty. 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS No. 18171-24-9) is a bifunctional organosilane reagent that offers a unique combination of a reactive chloromethyl group and a terminal hydroxyl group, tethered by a stable dimethylsilylpropyl linkage.[1] This guide provides an in-depth cost-benefit analysis of employing this specialty reagent, comparing its utility against alternative synthetic strategies and outlining the practical considerations for its use.
Section 1: Core Utility and Chemical Reactivity
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is not a simple silylating agent for protecting groups; it is a versatile architectural component. Its value lies in its bifunctionality, allowing for sequential or orthogonal reactions to build more complex molecular structures.
-
The Hydroxyl (-OH) Group: This primary alcohol provides a nucleophilic site for classic alcohol reactions. It can be readily converted into ethers, esters, or used as an initiating group for polymerizations. In many synthetic schemes, this group is protected first to allow for selective reaction at the other end of the molecule.
-
The Chloromethyl (-CH₂Cl) Group: This moiety acts as an electrophilic site, susceptible to nucleophilic substitution (Sₙ2) reactions.[1] This allows for the introduction of a wide array of functionalities, including amines, azides, thiols, and cyanides, effectively coupling the silane linker to other molecules or surfaces.
The dimethylsilylpropyl backbone provides a stable, flexible, and lipophilic spacer that is generally resistant to cleavage under common synthetic conditions.
Section 2: The "Benefit" Analysis: Performance and Applications
The primary benefit of using this reagent is synthetic convergence . It allows a researcher to introduce a functional handle and a linking spacer in a single, well-defined step, potentially shortening a multi-step synthetic sequence.
Key Applications:
-
Pharmaceutical and Agrochemical Synthesis: The molecule serves as a fundamental building block for creating novel compounds with potential biological activity.[1] Its unique structure can be incorporated to modify solubility, stability, or binding characteristics of a parent molecule.
-
Surface Modification: The hydroxyl group can be used to anchor the molecule to a surface (e.g., silica, metal oxides), while the chloromethyl group remains available for further functionalization. This is valuable in creating custom chromatographic stationary phases, sensors, or biocompatible coatings.
-
Linker Chemistry: In fields like drug delivery and proteomics, it can act as a linker to conjugate different molecular entities, such as a drug to a targeting ligand or a peptide to a solid support.[2]
The use of a pre-formed, bifunctional linker like this provides a clear advantage in predictability and yield for the steps in which it is incorporated, as compared to building a similar structure piece-by-piece.
Section 3: The "Cost" Analysis: Economic and Practical Hurdles
The advantages of this reagent are counterbalanced by significant costs, both monetary and practical.
Economic Cost
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a specialty chemical with a correspondingly high price. The cost can be a significant barrier, especially for large-scale synthesis or exploratory research where material efficiency may be low.
| Compound | CAS Number | Approximate Price (USD) | Supplier Example |
| 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | 18171-24-9 | ~$1,500 - $1,700 / gram | Beijing Xinheng Technology[3] |
| 3-(Trimethylsilyl)-1-propanol | 2917-47-7 | ~$50 / gram | Major Chemical Supplier |
| Allyl Alcohol | 107-18-6 | <$1 / gram | Major Chemical Supplier |
| Chlorodimethylsilane | 1066-35-9 | ~$5 - $10 / gram | Major Chemical Supplier |
Note: Prices are estimates based on available 2024 catalog data for research quantities and are subject to change. The price for the target compound was converted from CNY to USD for comparison.
As the table shows, the target reagent is substantially more expensive than the potential starting materials for an alternative, multi-step synthesis. This high upfront cost must be weighed against the potential savings in labor, time, and purification costs from a shorter synthetic route.
Practical Costs: Safety and Handling
The chloromethylsilyl moiety necessitates stringent safety protocols. While this specific compound is not as extensively documented as related chlorosilanes, the safety profile can be inferred from analogous structures like (chloromethyl)dimethylchlorosilane.
-
Reactivity: Chlorosilanes react violently with water and moisture to release corrosive hydrogen chloride (HCl) gas.[4] While the hydroxyl group on our target molecule makes it less susceptible to violent hydrolysis at the silicon atom than a chlorosilane, the chloromethyl group is still a reactive alkylating agent.
-
Toxicity and Corrosivity: Contact with skin or eyes can cause severe chemical burns.[5] Inhalation of vapors may irritate and damage the respiratory tract.[6]
-
Handling Requirements: Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All handling and transfers should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
-
Ventilation: Work must be conducted in a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE): This includes chemical goggles, a face shield, neoprene or nitrile rubber gloves, and flame-retardant lab coats.[4][5]
-
Fire Safety: While less flammable than some chlorosilanes, it should be kept away from ignition sources. CO₂ or dry chemical extinguishers are appropriate; water must not be used on chlorosilane fires .[4]
-
These handling requirements represent a "hidden cost" in terms of infrastructure (fume hoods, glove boxes), specialized equipment (Schlenk lines), training, and the time required for careful execution.
Section 4: Comparative Analysis with an Alternative Synthetic Route
A key question for any researcher is whether to purchase an expensive, advanced building block or to synthesize it (or a functional equivalent) from cheaper precursors. Here, we compare the use of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- directly versus a plausible two-step alternative starting from allyl alcohol.
Performance Comparison:
| Parameter | Route A: Direct Use | Route B: Multi-Step Alternative | Analysis |
| Number of Steps | 1 (for incorporation) | 2+ (synthesis then incorporation) | Route A is more step-economical, saving significant time and labor.[8] |
| Reagent Cost | Very High | Low to Moderate | Route B is far superior in terms of raw material cost.[9] |
| Process Control | High (predictable reaction) | Moderate (Hydrosilylation can have side reactions like O-silylation or isomerization).[10][11] | Route A offers higher predictability for the target reaction. |
| Handling/Safety | High (handling one hazardous reagent) | High (handling hazardous chlorosilane and potentially flammable/toxic allyl alcohol).[4] | Both routes involve hazardous materials, but Route B requires handling them for an entire synthetic step. |
| Overall Yield | Dependent on one reaction | Cumulative yield over two steps; potentially lower. | Route A is likely to have a higher overall yield from the starting reagent to the final product. |
| Purification | One purification step | At least two purification steps | Route A reduces purification workload, saving on solvents and time. |
Section 5: Illustrative Experimental Protocol
This protocol describes a general procedure for the protection of the hydroxyl group followed by nucleophilic substitution at the chloromethyl position.
Protocol: Synthesis of a Thioether Derivative
Objective: To demonstrate the sequential reactivity by first protecting the alcohol as a tert-butyldimethylsilyl (TBS) ether, followed by reaction of the chloromethyl group with a thiol.
Materials:
-
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1-Propanethiol (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part 1: Protection of the Hydroxyl Group
-
Under an inert atmosphere of Argon, add 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the starting material in anhydrous DCM.
-
Add Imidazole (2.5 eq) followed by TBSCl (1.1 eq) to the solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude TBS-protected intermediate. Purify by flash column chromatography if necessary.
Part 2: Nucleophilic Substitution
-
Under an inert atmosphere, add NaH (1.2 eq) to a separate flame-dried flask containing anhydrous THF. Cool to 0 °C.
-
Slowly add 1-propanethiol (1.2 eq) to the NaH suspension and stir for 20 minutes to form the sodium thiolate.
-
Add a solution of the TBS-protected intermediate from Part 1 (1.0 eq) in anhydrous THF to the thiolate solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction at 0 °C with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final thioether product. (The TBS group can be removed in a subsequent step if desired).
Conclusion
The cost-benefit analysis of using 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- reveals a clear trade-off between economic cost and synthetic efficiency.
-
Choose this reagent when:
-
The target molecule is of high value (e.g., a late-stage pharmaceutical intermediate).
-
A streamlined, convergent synthesis is critical to the project timeline.
-
Predictability and maximizing yield in the coupling step are paramount.
-
Small-scale synthesis is required, where the high per-gram cost is manageable.
-
-
Consider an alternative route when:
-
Cost of raw materials is the primary constraint.
-
Large quantities of the functionalized linker are needed.
-
The research team has significant expertise in handling hydrosilylation reactions and managing their potential side products.[10]
-
A longer, multi-step synthesis is acceptable.
-
Ultimately, 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a powerful but expensive tool. Its use is justified in scenarios where the benefits of a shortened, more reliable synthetic route outweigh its substantial material cost and stringent handling requirements. For early-stage, large-scale, or cost-sensitive projects, developing a de novo synthesis from cheaper precursors may be the more prudent approach.
References
[1] LookChem. Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol. Available at: [Link] Gelest, Inc. (2017). Safety Data Sheet: CHLOROSILANE, 95%. Available at: [Link] Silicones Environmental, Health and Safety Center (SEHSC). Global Safe Handling of Chlorosilanes. Available at: [Link] [12] Scribd. Manual On Chlorosilane Emergency Response Guidelines. Available at: [Link] [5] Gelest, Inc. (2015). Safety Data Sheet: TRICHLOROSILANE, 99%. Available at: [Link] [6] Scribd. Chlorosilane Safety Guide. Available at: [Link] [10] Laine, R. M., et al. (2001). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Macromolecules, 34(24), 8343-8352. ResearchGate. Available at: [Link] [13] MDPI. (2021). Synthetic Routes to Silsesquioxane-Based Systems as Photoactive Materials and Their Precursors. Available at: [Link] [2] Vannecke, W., et al. (2016). Silyl-based Alkyne-Modifying Linker for the Preparation of C-terminal Acetylene-Derivatized Protected Peptides. Organic Letters, 18(15), 3642-3645. PubMed. Available at: [Link] [11] ResearchGate. (2014). Dehydrocondensation and hydrosilylation reactions of methylhydridesiloxane with allyl alcohol. Available at: [Link] [8] Chen, C. T., et al. (2021). Development of Step-Saving Alternative Synthetic Pathways for Functional π-Conjugated Materials. Chemical Record, 21(12), 3498-3508. PubMed. Available at: [Link] [3] 北京欣恒研科技有限公司 (Beijing Xinheng Technology Co., Ltd.). 3-[(Chloromethyl)dimethylsilyl]propan-1-ol - CAS:18171-24-9. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
Comprehensive Safety and Handling Guide: 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Immediate Safety Profile: Understanding the Hazard
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- possesses a dual-risk profile stemming from its chlorosilane and propanol moieties. The primary hazard arises from the chlorosilyl group, which is highly reactive with moisture.
Core Reaction Hazard: Chlorosilanes react readily with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and corresponding silanols.[1][2] This reaction is exothermic and can lead to a rapid increase in pressure in a closed container.
-
Reaction: R₃SiCl + H₂O → R₃SiOH + HCl
This fundamental reactivity dictates the stringent handling requirements to prevent exposure to corrosive HCl and to avoid uncontrolled reactions.
| Hazard Category | Description | Immediate Action in Case of Exposure |
| Corrosivity | Reacts with moisture to form hydrochloric acid (HCl), causing severe burns to skin, eyes, and the respiratory tract.[1] Direct contact with the liquid or vapor can result in first to third-degree burns.[1] | Eyes: Immediately flush with gently running water for at least 20 minutes, holding eyelids open. Seek immediate medical attention.[1][3] Skin: Immediately flush with large amounts of water and remove contaminated clothing.[4] Continue flushing until medical advice is received.[4] Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][5] |
| Flammability | While data for this specific compound is limited, many chlorosilanes and 1-propanol are flammable.[1][3][6] Vapors can form explosive mixtures with air. | In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[5][7] DO NOT USE WATER , as it will react violently with the material.[1][4] |
| Reactivity | Reacts violently with water, acids, alcohols, and oxidizing agents.[3][5] Contact with metals may evolve flammable hydrogen gas.[3] | Store away from incompatible materials in a cool, dry, well-ventilated area.[3][5] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[7] |
Operational Protocol: From Receipt to Reaction
A systematic approach is critical to safely manage this reagent. These steps are designed to minimize exposure and mitigate risks at every stage of handling.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks. If compromised, handle as a spill (see Section 4).
-
Segregate: Store the container in a cool, dry, well-ventilated area designated for corrosive and reactive materials. Ensure it is kept away from incompatible substances, particularly water, alcohols, and strong oxidizing agents.[3][5]
-
Inert Environment: The container should be tightly sealed to prevent moisture ingress. For long-term storage, consider placing it inside a secondary container with a desiccant.
Step 2: Preparation and Handling
-
Work Area: All handling of open containers must be performed inside a certified chemical fume hood with adequate ventilation.[5] The work area should be free of clutter and sources of ignition.[3]
-
Inert Atmosphere Transfer: When transferring the liquid, use dry glassware and equipment. Techniques such as using a Schlenk line or a glove box are recommended to handle the material under an inert atmosphere (dry nitrogen or argon). This prevents hydrolysis from ambient moisture.
-
Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge, which can be an ignition source.[7][8]
-
Tool Selection: Use non-sparking tools for all operations.[7]
Step 3: Post-Handling
-
Decontamination: Thoroughly decontaminate all equipment that has come into contact with the chemical. A common method is to rinse with a non-reactive, anhydrous solvent (e.g., hexane or toluene) in the fume hood, followed by a slow, careful quench of the solvent rinse with an alcohol (like isopropanol) and then water.
-
Container Sealing: Securely seal the container immediately after use. Parafilm or Teflon tape can be used to reinforce the seal on the cap threads.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. Personal protective equipment is not a substitute for safe work practices and proper engineering controls like a fume hood.[9]
| Scenario | Eye & Face Protection | Hand Protection | Body & Respiratory Protection |
| Storage & Inspection | Chemical safety goggles. | Neoprene or nitrile rubber gloves.[5][7] | Lab coat. |
| Transfer/Weighing (in fume hood) | Chemical safety goggles and a face shield.[5][7] Contact lenses should not be worn.[5] | Neoprene or nitrile rubber gloves.[5][7] Consider double-gloving. | Chemical-resistant lab coat or apron. Closed-toe shoes. |
| Active Reaction/Work-up | Chemical safety goggles and a face shield.[5][7] | Neoprene or nitrile rubber gloves.[5][7] | Chemical-resistant lab coat. Ensure safety shower and eyewash station are immediately accessible.[5] |
| Spill Cleanup | Chemical safety goggles and a face shield.[5][7] | Heavy-duty neoprene or nitrile gloves. | Chemical-resistant suit or apron. NIOSH-certified combination organic vapor/acid gas respirator.[5][7] |
Spill and Emergency Response
Immediate and correct response to a spill is critical to prevent injury and escalation.
Small Spill (less than 100 mL inside a fume hood):
-
Alert: Alert personnel in the immediate area.
-
Contain: Cover the spill with a dry, inert absorbent material such as dry sand or diatomaceous earth.[4] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a dry, sealable container.
-
Decontaminate: Wipe the spill area with a cloth soaked in a non-reactive solvent (e.g., hexane), followed by a cautious wipe with a cloth dampened with isopropanol, and finally water.
-
Dispose: Label the container as "Hazardous Waste: 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- Spill Debris" and follow institutional disposal procedures.
Large Spill (outside a fume hood):
-
Evacuate: Evacuate the area immediately.
-
Isolate: Close doors to the affected area and prevent entry.
-
Activate Alarm: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Response: Only trained emergency personnel with appropriate PPE, including self-contained breathing apparatus, should attempt to clean up a large spill.
Emergency Response Decision Flow
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal and Decontamination
Improper disposal of chlorosilanes can pose significant environmental and safety risks.[10] Disposal must be handled by trained personnel in compliance with all local, state, and federal regulations.
Step-by-Step Disposal of Small Quantities: This procedure should only be performed by experienced chemists in a controlled environment (i.e., a chemical fume hood).
-
Preparation: Place a three-necked flask equipped with a mechanical stirrer, an addition funnel, and a gas outlet (bubbler) in an ice-water bath within a fume hood.
-
Inerting: Purge the flask with an inert gas like nitrogen.
-
Solvent: Add a non-reactive solvent such as hexane or toluene to the flask.
-
Dilution: Dilute the waste 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- with more of the same anhydrous solvent in the addition funnel.
-
Quenching: Slowly, dropwise, add the diluted waste to a stirred, cooled quenching solution of a suitable alcohol like isopropanol. This will react with the chlorosilane in a more controlled manner than water.
-
Hydrolysis: After the addition is complete and the reaction subsides, slowly add water to hydrolyze any remaining reactive material.
-
Neutralization: Check the pH of the aqueous layer. Neutralize the acidic solution with a base such as sodium bicarbonate or calcium hydroxide slurry until the pH is between 6 and 8.[11] Be cautious as this can generate gas.
-
Final Disposal: The resulting mixture should be collected in a properly labeled hazardous waste container for disposal via your institution's environmental health and safety office. Commercial disposal of chlorosilanes often involves incineration with specialized equipment to handle the resulting silicon dioxide and HCl.[1]
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GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). American Chemistry Council. [Link]
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What are Chlorosilanes? (n.d.). Elkem.com. [Link]
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- Method of hydrolyzing chlorosilanes. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
